molecular formula C26H47BO12 B1461381 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid CAS No. 957121-01-6

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Cat. No.: B1461381
CAS No.: 957121-01-6
M. Wt: 562.5 g/mol
InChI Key: HYJIKPHPEGUMCN-UHFFFAOYSA-N
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Description

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a useful research compound. Its molecular formula is C26H47BO12 and its molecular weight is 562.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47BO12/c1-30-5-7-32-9-11-34-13-15-36-17-19-38-22-24-3-4-25(26(21-24)27(28)29)23-39-20-18-37-16-14-35-12-10-33-8-6-31-2/h3-4,21,28-29H,5-20,22-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJIKPHPEGUMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)COCCOCCOCCOCCOC)COCCOCCOCCOCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47BO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656924
Record name [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957121-01-6
Record name [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, a key building block for researchers, scientists, and drug development professionals. This amphiphilic phenylboronic acid derivative, featuring hydrophilic poly(ethylene glycol) (PEG) chains, is of significant interest for its potential applications in targeted drug delivery, glucose sensing, and the development of stimuli-responsive materials. This guide elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible protocol. We will detail a two-step synthetic pathway, address the unique purification challenges presented by the molecule's amphiphilicity, and outline rigorous characterization techniques.

Introduction: The Rationale for Polyethoxylated Phenylboronic Acids

Phenylboronic acids (PBAs) are versatile reagents in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, the ability of the boronic acid moiety to form reversible covalent bonds with cis-diols has positioned them at the forefront of biomedical research. This interaction is the cornerstone of glucose-responsive systems for insulin delivery and targeting sialic acid residues that are overexpressed on the surface of cancer cells.

However, the hydrophobicity of the parent phenylboronic acid can limit its utility in aqueous biological environments. The strategic incorporation of hydrophilic poly(ethylene glycol) (PEG) chains, as in the title compound, addresses this limitation by enhancing water solubility and biocompatibility. The resulting amphiphilic nature of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid makes it an attractive candidate for the construction of advanced drug delivery systems, such as nanoparticles and hydrogels, that can respond to biological stimuli like pH and glucose levels.

This guide will provide a detailed roadmap for the successful synthesis and purification of this valuable compound, empowering researchers to harness its potential in their own investigations.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is most effectively achieved through a two-step sequence. First, the polyether side chains are installed onto a dibrominated aromatic core via a Williamson ether synthesis. This is followed by the conversion of one of the bromo-substituents to the boronic acid via a lithium-halogen exchange and subsequent borylation.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Lithiation-Borylation A 2,5-Dibromohydroquinone C 1,4-Dibromo-2,5-di(pentaoxapentadecyl)benzene A->C K2CO3, DMF B mPEG5-Tosylate B->C F 2,5-Di(pentaoxapentadecyl)phenylboronic acid C->F 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ D n-Butyllithium D->F E Triisopropyl borate E->F

Caption: Overall synthetic workflow for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid.

Step 1: Synthesis of the Dibromo-Precursor, 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene

The initial step involves the dietherification of 2,5-dibromohydroquinone with a suitable pentaethylene glycol derivative. A common and effective method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.

Causality Behind Experimental Choices:

  • Choice of Electrophile: While an alkyl halide could be used, a tosylate derivative of monomethyl-pentaethylene glycol (mPEG5-OTs) is often preferred. Tosylates are excellent leaving groups, and their use can lead to cleaner reactions with higher yields compared to the corresponding bromides or chlorides.

  • Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is a suitable base for deprotonating the hydroquinone. It is strong enough to generate the phenoxide nucleophile but mild enough to avoid side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction.

  • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine completion and prevent the formation of side products from prolonged heating.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromohydroquinone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add a solution of monomethyl-pentaethylene glycol tosylate (mPEG5-OTs) (2.2 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates the complete consumption of the starting hydroquinone.

  • Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification of the Dibromo-Precursor:

The crude 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene is likely to be a viscous oil or a waxy solid and may be challenging to purify by traditional crystallization. Column chromatography on silica gel is a viable option.

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol for more polar impurities.
Step 2: Synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid via Lithiation-Borylation

The conversion of the aryl bromide to a boronic acid is a well-established transformation. For substrates that are sensitive to the conditions required for Grignard reagent formation, or where higher reactivity is needed, a lithium-halogen exchange followed by quenching with a borate ester is the method of choice.

Causality Behind Experimental Choices:

  • Organometallic Reagent: n-Butyllithium (n-BuLi) is a strong base and an effective reagent for lithium-halogen exchange with aryl bromides. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as deprotonation of benzylic protons or reaction with the ether linkages. While ethers are generally used as solvents for organolithium reactions, the presence of multiple Lewis basic oxygen atoms in the polyether chains could potentially chelate the lithium cation, influencing the reactivity of the organolithium species. Performing the reaction at low temperatures helps to minimize these interactions and favor the desired lithium-halogen exchange.

  • Borylating Agent: Triisopropyl borate (B(O-iPr)₃) is a common and effective electrophile for trapping the aryllithium intermediate. The bulky isopropoxy groups help to prevent over-addition of the aryllithium to the boron center.

  • Workup: An acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Experimental Protocol:

  • Dissolve the purified 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification of the Final Product: A Challenge of Amphiphilicity

The purification of the final product, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, is the most critical and challenging step of this synthesis. The molecule's amphiphilic nature, with a hydrophobic aromatic core and long, hydrophilic polyether chains, makes it behave like a surfactant. It is unlikely to be a crystalline solid, and its high polarity makes traditional normal-phase silica gel chromatography difficult.

Reverse-phase flash chromatography is the most effective technique for purifying such polar and amphiphilic molecules.

Purification_Workflow A Crude Product (in minimal DMSO or MeOH) B Reverse-Phase C18 Column A->B Loading C Gradient Elution (Water/Acetonitrile) B->C Elution D Fraction Collection C->D E Analysis of Fractions (TLC or LC-MS) D->E F Pooling of Pure Fractions E->F G Lyophilization F->G H Pure Product G->H

Caption: Workflow for the purification of the amphiphilic boronic acid via reverse-phase flash chromatography.

Experimental Protocol for Reverse-Phase Flash Chromatography:

  • Column Selection: Choose a C18-functionalized silica gel column appropriate for the scale of your reaction.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent in which it is freely soluble, such as methanol or DMSO.

  • Mobile Phase: Prepare two mobile phases:

    • Solvent A: Deionized water (often with 0.1% formic acid or trifluoroacetic acid to keep the boronic acid protonated and improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Elution Gradient:

    • Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B).

    • Load the sample onto the column.

    • Run a linear gradient, gradually increasing the percentage of Solvent B to elute the product. A typical gradient might be from 5% to 95% B over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (using a C18-functionalized TLC plate) or LC-MS to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents. Since the product is highly water-soluble, simple rotary evaporation may not be sufficient to remove all the water. Lyophilization (freeze-drying) is the preferred method to obtain the final product as a solid or a viscous oil.

Characterization of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Rigorous characterization is essential to confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be complex but should show characteristic signals.

    • Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm).

    • The numerous methylene protons of the polyether chains will give a large, broad signal around δ 3.6 ppm.

    • The terminal methoxy group will appear as a sharp singlet around δ 3.3 ppm.

    • The boronic acid protons (-B(OH)₂) may be visible as a broad singlet, but its chemical shift can be highly variable and it may exchange with residual water in the NMR solvent.

  • ¹³C NMR: The carbon NMR will also show characteristic resonances.

    • Aromatic carbons will be in the δ 110-160 ppm region.

    • The carbon attached to the boron atom will be a broad signal due to quadrupolar relaxation.

    • The polyether carbons will appear in a cluster around δ 70 ppm.

    • The terminal methoxy carbon will be around δ 59 ppm.

Mass Spectrometry (MS)

Due to the high molecular weight and polarity of the molecule, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are the most suitable techniques. The mass spectrum should show the expected molecular ion peak. Given the nature of PEG chains, a distribution of masses corresponding to different chain lengths might be observed if the starting mPEG5-OTs was not perfectly monodisperse.

Applications in Drug Development

The unique amphiphilic structure of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid makes it a valuable tool in the development of advanced drug delivery systems.

  • Targeted Drug Delivery: The phenylboronic acid moiety can be used to target sialic acid-rich cancer cells. The PEG chains provide a hydrophilic shield, which can help to reduce non-specific protein adsorption and prolong circulation time in the bloodstream (a "stealth" effect).

  • Stimuli-Responsive Systems: The boronic acid's interaction with diols is pH-dependent. This property can be exploited to create drug carriers that release their payload in the acidic microenvironment of a tumor or within the endosomes of a cell.

  • Glucose-Sensing and Insulin Delivery: Phenylboronic acid-based polymers can form hydrogels that swell or shrink in response to glucose concentrations, providing a mechanism for self-regulated insulin release. The enhanced water solubility of the title compound makes it an excellent candidate for incorporation into such systems.

Conclusion

The synthesis and purification of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid present unique challenges due to the molecule's amphiphilic nature. However, by employing a well-planned synthetic strategy involving a Williamson ether synthesis and a low-temperature lithiation-borylation, and by utilizing reverse-phase chromatography for purification, this valuable compound can be obtained in high purity. Its hydrophilic polyether chains and a reactive boronic acid moiety make it a powerful building block for the next generation of targeted and stimuli-responsive drug delivery systems. This guide provides the necessary field-proven insights and detailed protocols to enable researchers to successfully synthesize and utilize this promising molecule.

References

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  • Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • How to Scale-Up Reversed Phase Flash Purification. (2023). Biotage. Retrieved January 23, 2026, from [Link]

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  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. (2018). MDPI. Retrieved January 23, 2026, from [Link]

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A Comprehensive Guide to the pKa Determination of Novel Phenylboronic Acids: A Case Study Approach for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in the Application of Phenylboronic Acids

The burgeoning field of medicinal chemistry has seen a significant rise in the exploration of boronic acid derivatives as therapeutic agents.[1][2] Their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, have positioned them as valuable scaffolds in drug design, with applications ranging from enzyme inhibitors to glucose sensors.[1][3] A deep understanding of the physicochemical properties of these molecules is paramount for their successful development, and among these, the acid dissociation constant (pKa) stands out as a critical parameter. This guide provides an in-depth technical overview of the methodologies for determining the pKa of novel phenylboronic acids, using the structurally complex 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid as a representative case study.

Phenylboronic Acids: Unique Lewis Acids in Drug Discovery

Unlike typical Brønsted-Lowry acids that donate a proton, boronic acids primarily act as Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species.[4] This equilibrium is central to their biological activity, as the tetrahedral boronate is often the species that interacts with biological targets, such as the serine or threonine residues in the active sites of enzymes.[4][5] The propensity to form this tetrahedral intermediate is directly governed by the acidity of the boronic acid.

The Significance of pKa: A Determinant of Biological Activity and Formulation Success

The pKa of a boronic acid dictates the equilibrium between its neutral, trigonal form and its anionic, tetrahedral boronate form at a given pH.[4] This has profound implications for drug development:

  • Biological Activity: The ability of a boronic acid to interact with its biological target is often pH-dependent. For many boronic acid-based drugs, the anionic boronate form is the active species. A lower pKa means that a significant fraction of the molecule will be in the active boronate form at physiological pH (around 7.4), potentially leading to enhanced potency.[2]

  • Solubility and Formulation: The pKa influences the solubility of a compound, which is a critical factor in drug formulation and bioavailability.[1] The formation of the anionic boronate can increase aqueous solubility.

  • Binding Affinity: The interaction of boronic acids with diols, a key feature in their use as sensors, is also pH-dependent. The optimal pH for binding is influenced by the pKa of both the boronic acid and the diol.[6]

Structural Considerations for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid: Expected Influence of Ether Substituents

The subject of our case study, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, possesses two long polyether chains attached to the phenyl ring. These substituents are expected to influence the pKa of the boronic acid moiety through electronic effects. The ether oxygen atoms are electron-donating through resonance, which would be expected to increase the electron density on the phenyl ring and, consequently, on the boron atom. This increased electron density would make the boron atom a weaker Lewis acid, thus leading to a higher pKa compared to unsubstituted phenylboronic acid (which has a pKa of approximately 8.83).[7] The relationship between substituent electronic effects and the pKa of phenylboronic acids can often be described by the Hammett equation.[6][8]

Foundational Principles of Boronic Acid Acidity

The Boronic Acid-Boronate Equilibrium in Aqueous Media

The acidity of a phenylboronic acid in water is characterized by the following equilibrium:

Boronic_Acid_Equilibrium cluster_reactants Trigonal Boronic Acid cluster_reagents cluster_products Tetrahedral Boronate cluster_byproducts R-B(OH)2 R-B(OH)₂ R-B(OH)3- [R-B(OH)₃]⁻ R-B(OH)2->R-B(OH)3- pKa H2O + 2H₂O H3O+ + H₃O⁺

Caption: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate in aqueous solution.

This equilibrium highlights the Lewis acidic nature of the boron atom. The pKa is the pH at which the concentrations of the trigonal boronic acid and the tetrahedral boronate are equal.

Factors Influencing pKa: Electronic and Steric Effects

The pKa of a substituted phenylboronic acid is primarily influenced by:

  • Electronic Effects: Electron-withdrawing substituents on the phenyl ring increase the Lewis acidity of the boron atom, leading to a lower pKa. Conversely, electron-donating substituents decrease the Lewis acidity and result in a higher pKa.[9]

  • Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the transition from the trigonal to the tetrahedral geometry, which can affect the pKa.[8]

Experimental Determination of pKa: A Multi-faceted Approach

A combination of methods is often employed to accurately determine the pKa of a novel compound. For a molecule like 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, which may have limited aqueous solubility, a careful selection of methodology is crucial.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the boronic acid) while monitoring the pH.

The titration of a weak acid (the boronic acid) with a strong base produces a characteristic titration curve. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Prepare a solution of the boronic acid of known concentration (e.g., 1 mM) in a suitable solvent. Due to the likely low water solubility of the target molecule, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary.[8] It is important to note that the measured pKa will be an apparent pKa (pKaapp) specific to that solvent system.

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Use a calibrated pH meter with a glass electrode.

    • Place a known volume of the boronic acid solution in a thermostatted vessel and add the background electrolyte.

    • Use a magnetic stirrer to ensure homogeneity.

    • Use an automated titrator for precise addition of the titrant.

  • Titration Procedure:

    • Record the initial pH of the boronic acid solution.

    • Add small, precise increments of the standardized base, recording the pH after each addition.

    • Continue the titration past the equivalence point.

    • Perform a blank titration with the solvent system and background electrolyte to correct for any background acidity or basicity.[10]

The pKa is determined from the titration curve by plotting pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve (the point of maximum slope in the first derivative plot). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_boronic Prepare Boronic Acid Solution (with co-solvent if needed) setup Calibrate pH Meter & Assemble Titration Cell prep_boronic->setup prep_base Prepare Carbonate-Free Standardized Base prep_base->setup prep_electrolyte Prepare Background Electrolyte prep_electrolyte->setup titrate Titrate with Base, Recording pH vs. Volume setup->titrate blank Perform Blank Titration titrate->blank for correction plot Plot Titration Curve (pH vs. Volume) titrate->plot blank->plot derivative Calculate 1st Derivative to Find Equivalence Point plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration: A High-Sensitivity Alternative

For compounds with poor solubility or when only small amounts of material are available, UV-Vis spectrophotometric titration is an excellent alternative.[8][12] This method relies on a change in the UV-Vis absorbance spectrum of the compound upon ionization.

The boronic acid and its conjugate boronate base must have different molar absorptivities at a specific wavelength.[12] By measuring the absorbance at this wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

  • Wavelength Selection:

    • Record the UV-Vis spectra of the boronic acid in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to determine the spectra of the pure acid and base forms.

    • Identify the wavelength(s) of maximum absorbance difference between the two forms.

  • Preparation of Buffers:

    • Prepare a series of buffers with known pH values spanning the expected pKa range.

  • Measurement:

    • Prepare a stock solution of the boronic acid in a suitable solvent.

    • Add a small, constant amount of the stock solution to each buffer solution.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength.

The pKa is determined by plotting absorbance versus pH, which should yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve. Alternatively, the pKa can be calculated from the following equation:

pKa = pH + log[(A - AB) / (AA - A)]

Where:

  • A is the absorbance at a given pH.

  • AA is the absorbance of the pure acid form.

  • AB is the absorbance of the pure base form.

¹¹B NMR Spectroscopy: A Mechanistic Insight

¹¹B NMR spectroscopy provides a direct way to observe the boron center and can be used to determine the pKa by monitoring the change in the chemical shift of the ¹¹B nucleus as a function of pH.[13]

The trigonal sp²-hybridized boron of the boronic acid and the tetrahedral sp³-hybridized boron of the boronate have distinct ¹¹B NMR chemical shifts.[13] As the pH of the solution is increased, the equilibrium shifts towards the boronate, and the observed ¹¹B chemical shift will be a weighted average of the shifts of the two species.

  • A series of samples of the boronic acid are prepared in buffers of varying pH.

  • The ¹¹B NMR spectrum is recorded for each sample.

  • The chemical shift is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[13]

Comparison of Experimental Methods
MethodAdvantagesDisadvantages
Potentiometric Titration High precision and accuracy; well-established method.[10]Requires larger sample amounts; can be problematic for poorly soluble compounds.[10]
Spectrophotometric Titration High sensitivity; suitable for poorly soluble compounds and small sample sizes.[8][12]Requires a chromophore near the ionization site; relies on a change in absorbance upon ionization.[12]
¹¹B NMR Spectroscopy Provides direct information about the boron center; can be used to study binding events.[13]Lower sensitivity than UV-Vis; requires access to an NMR spectrometer with a boron probe.

Computational pKa Prediction: An In Silico Approach

The Role of Computational Chemistry in pKa Determination

Computational methods can provide an estimate of the pKa before a compound is synthesized or as a complement to experimental data.[8][14] These methods calculate the free energy change of the dissociation reaction.

Common Computational Methods
  • Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is often used to calculate the energies of the acid and conjugate base.[15]

  • Continuum Solvation Models: Models like the Polarizable Continuum Model (PCM) are used to account for the effect of the solvent.[14]

Limitations and Best Practices

While computational methods are valuable, they can have significant errors in pKa prediction for boronic acids, sometimes differing from experimental values by more than one pKa unit.[8] It is crucial to consider multiple conformations of the molecule and its conjugate base to obtain more accurate results.[14] Computational predictions should always be validated by experimental data whenever possible.

Data Synthesis and Reporting

Integrating Experimental and Computational Data

A robust pKa determination involves the use of at least two experimental methods. If the results are in good agreement, it lends confidence to the determined value. Computational results can be used to rationalize the experimental findings, for example, by providing insights into the electronic effects of substituents.

Best Practices for Reporting pKa Values

When reporting a pKa value, it is essential to include the following information:

  • The method used for determination.

  • The temperature at which the measurement was performed.

  • The ionic strength of the solution.

  • The composition of the solvent system, especially if co-solvents were used.

Conclusion: A Robust Strategy for Novel Phenylboronic Acid Characterization

The determination of the pKa is a critical step in the characterization of any novel phenylboronic acid intended for use in drug development or other applications. For a compound like 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, a multi-pronged approach is recommended. Potentiometric titration, if solubility allows, provides a high-precision value. Spectrophotometric titration offers a sensitive alternative for less soluble compounds. ¹¹B NMR can provide valuable mechanistic insights. These experimental approaches, complemented by computational predictions, will provide a comprehensive understanding of the acidic properties of the molecule, paving the way for its rational application in the field.

References

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A Technical Guide to the Applications of Novel Polyethylene Glycol-Modified Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conjugation of polyethylene glycol (PEG) with phenylboronic acid (PBA) creates a powerful class of stimuli-responsive biomaterials with significant potential across drug delivery, diagnostics, and tissue engineering. This guide provides a comprehensive technical overview of PEG-modified phenylboronic acids (PEG-PBAs), detailing their core chemistry, mechanisms of action, and key applications. By leveraging the unique pH- and glucose-sensing capabilities of the PBA moiety alongside the biocompatibility and pharmacokinetic benefits of PEG, these conjugates offer sophisticated solutions to complex biomedical challenges. This document serves as a resource for researchers, chemists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and insights into the future landscape of this promising technology.

Introduction: The Convergence of Stealth and Sensing

The pursuit of targeted and controlled drug delivery has driven the innovation of "smart" biomaterials that can respond to specific physiological cues. Nanoparticle-based systems, in particular, offer numerous advantages for delivering therapeutics. Among the most promising strategies is the functionalization of drug carriers with moieties that can recognize and react to unique microenvironments within the body, such as those found in tumors or associated with hyperglycemia.

Polyethylene Glycol (PEG): The Gold Standard in Biocompatibility PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a well-established strategy to improve the systemic circulation time of therapeutics.[1] Its hydrophilic nature and flexible polymer chain create a hydration shell that effectively "hides" the conjugated substance from the immune system, reducing clearance by the reticuloendothelial system (RES) and enhancing bioavailability.

Phenylboronic Acid (PBA): A Versatile Molecular Sensor Phenylboronic acid and its derivatives possess the unique ability to form reversible covalent bonds (boronate esters) with molecules containing cis-1,2- or 1,3-diols.[2] This interaction is highly dependent on pH.[3] This dynamic binding behavior makes PBA an exceptional candidate for creating materials that can respond to two critical biological parameters: glucose concentration and local acidity, both of which are hallmarks of significant pathological states like diabetes and cancer.[4][5]

The Synergy of PEG-PBA Conjugates By combining the "stealth" properties of PEG with the "sensing" capabilities of PBA, PEG-PBA conjugates emerge as a premier platform for advanced biomedical applications. These materials can be used to create drug delivery systems that remain stable and inert in general circulation but are triggered to release their payload upon encountering specific stimuli, such as the acidic tumor microenvironment or hyperglycemic conditions.[6][7]

Core Chemistry and Synthesis

The creation of functional PEG-PBA conjugates relies on robust and verifiable synthetic chemistry. The most common approach involves the formation of a stable amide bond between a carboxylated PBA derivative and an amine-terminated PEG.

Representative Synthesis Pathway: Amide Coupling

A prevalent method involves the coupling of an amine-terminated PEG (PEG-NH2) with a carboxy-functionalized phenylboronic acid, such as 4-carboxyphenylboronic acid (CPBA), using a carbodiimide crosslinker like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[8]

SynthesisWorkflow cluster_coupling Coupling Reaction CPBA 4-Carboxyphenylboronic Acid (CPBA) Activated_CPBA NHS-activated CPBA Ester CPBA->Activated_CPBA  Activation EDC_NHS EDC / NHS (Activation Agents) EDC_NHS->Activated_CPBA PEG_NH2 Amine-Terminated PEG (PEG-NH2) Final_Product PEG-PBA Conjugate PEG_NH2->Final_Product Solvent Anhydrous DMSO/DCM Solvent->Activated_CPBA  Reaction  Medium Activated_CPBA->Final_Product  Nucleophilic  Attack Purification Purification (Dialysis & Lyophilization) Final_Product->Purification

Caption: Workflow for the synthesis of a PEG-PBA conjugate via EDC/NHS chemistry.

Characterization Techniques

Confirmation of successful synthesis and purity is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Outcome for Successful Synthesis
¹H NMR Spectroscopy To confirm the covalent linkage and structural integrity.Appearance of characteristic proton peaks from both the PEG backbone (typically ~3.5 ppm) and the aromatic rings of the PBA moiety (~7.2-8.2 ppm).[6][8]
FTIR Spectroscopy To identify key functional groups and confirm bond formation.Presence of a characteristic amide I band (~1650 cm⁻¹) and disappearance of the primary amine peaks from the PEG starting material.
Gel Permeation Chromatography (GPC) To determine molecular weight distribution and assess purity.A shift to a higher molecular weight for the PEG-PBA conjugate compared to the starting PEG polymer, with a narrow polydispersity index (PDI).

Mechanism of Action: The pH- and Diol-Responsive Gate

The functionality of PEG-PBA systems hinges on the equilibrium of the boronic acid group between its neutral, trigonal planar state and its anionic, tetrahedral boronate state.[9]

  • Trigonal State (Low pH): At physiological pH (~7.4) or in acidic conditions, the PBA is predominantly in its neutral, trigonal form. This form has a low affinity for diols.

  • Tetrahedral State (High pH): As the pH increases above the pKa of the boronic acid, it accepts a hydroxide ion, converting to the negatively charged, tetrahedral boronate form. This anionic state has a much higher affinity for diols, readily forming stable cyclic boronate esters.[3]

This pH-dependent equilibrium is the key to its "sensing" ability. The pKa of PBA itself is relatively high (~8.8), but it can be tuned by introducing electron-withdrawing groups to the phenyl ring to be more responsive at physiological pH.[10][11]

BoronicAcidEquilibrium Trigonal Trigonal PBA R-B(OH)₂ Low Affinity for Diols Tetrahedral Tetrahedral Boronate R-B(OH)₃⁻ High Affinity for Diols Trigonal->Tetrahedral + OH⁻ (pH > pKa) Ester Cyclic Boronate Ester Tetrahedral->Ester + Diol - 2H₂O Diol Diol (e.g., Glucose) Diol->Ester

Caption: pH-dependent equilibrium of phenylboronic acid and its interaction with diols.

This mechanism can be exploited in two primary ways:

  • pH-Responsive Release: A drug carrier can be designed to be stable at physiological pH 7.4 but to disassemble and release its cargo in the acidic tumor microenvironment (pH ~6.5).[12][13]

  • Glucose-Responsive Release: In the presence of high glucose concentrations, glucose (a diol) competes with other diols for binding to the boronate, leading to the disruption of a pre-formed structure and subsequent drug release.[7][14]

Key Applications & Experimental Workflows

Glucose-Responsive Insulin Delivery

One of the most explored applications of PBA-based materials is in the development of "closed-loop" insulin delivery systems that mimic the function of a healthy pancreas.[10][14] PEG-PBA conjugates can be used to form hydrogels or nanoparticles that encapsulate insulin.[5]

Mechanism: The delivery system is crosslinked via boronate ester bonds formed between the PBA and a diol-containing polymer (like polyvinyl alcohol, PVA) or insulin itself, if modified.[7] At normal blood glucose levels, the system is stable and retains the insulin. When glucose levels rise, glucose molecules competitively bind to the PBA, displacing the crosslinks. This causes the matrix to swell or disassemble, releasing the encapsulated insulin.[11]

InsulinDelivery cluster_normo Normoglycemia (Low Glucose) cluster_hyper Hyperglycemia (High Glucose) A1 PEG-PBA Hydrogel (Crosslinked) A2 Insulin Sequestered A1->A2 Stable Matrix B1 High Extracellular Glucose B2 Hydrogel Swells/ Disassembles B1->B2 Competitive Binding B3 Insulin Released B2->B3 Matrix Degradation

Caption: Logic flow for glucose-responsive insulin release from a PEG-PBA system.

Experimental Protocol: In Vitro Glucose-Triggered Release This protocol outlines a standard method for assessing the glucose-responsive release profile of insulin-loaded PEG-PBA nanoparticles using the dialysis membrane method.[15]

  • Preparation: Suspend 5 mg of insulin-loaded PEG-PBA nanoparticles in 5 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis Setup: Transfer the suspension into a dialysis bag (MWCO 10-12 kDa). Place the bag into a beaker containing 50 mL of PBS (pH 7.4) with a specific glucose concentration (e.g., 0 mg/dL for control, 100 mg/dL for normoglycemic, and 400 mg/dL for hyperglycemic conditions).

  • Incubation: Place the beaker in an orbital shaker at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium of the same glucose concentration to maintain sink conditions.

  • Quantification: Analyze the insulin concentration in the collected samples using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a BCA protein assay.

  • Analysis: Calculate the cumulative percentage of insulin released over time for each glucose concentration. A significantly higher release rate in the high-glucose medium compared to the control indicates successful glucose-responsive behavior.

Targeted Cancer Therapy

The tumor microenvironment (TME) often exhibits mild acidity (pH 6.5-6.8) and cancer cells frequently overexpress sialic acid residues on their surfaces.[4][6] Both of these features can be exploited by PEG-PBA based drug delivery systems.[16][17]

Mechanisms:

  • pH-Responsive Release: Nanoparticles formulated with pH-sensitive boronate ester crosslinks can be designed to be stable at pH 7.4 but rapidly disassemble upon entering the acidic TME, releasing a cytotoxic drug payload directly at the tumor site.[6][12]

  • Sialic Acid Targeting: The PBA moiety can act as a ligand, binding to the cis-diol groups on sialic acids that are overexpressed on many cancer cell types.[4][18] This interaction enhances the cellular uptake of the drug-loaded nanoparticles through receptor-mediated endocytosis.[19]

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol uses fluorescence microscopy to visualize the enhanced uptake of PBA-functionalized nanoparticles by cancer cells.

  • Cell Culture: Seed cancer cells known to overexpress sialic acid (e.g., B16F10 melanoma or MCF-7 breast cancer cells) onto glass-bottomed dishes and culture until they reach 70-80% confluency.

  • Nanoparticle Preparation: Prepare two batches of fluorescently-labeled nanoparticles (e.g., encapsulating Coumarin-6): one functionalized with PEG-PBA and a control batch functionalized with a non-targeting PEG derivative (e.g., PEG-mPEG).

  • Incubation: Treat the cells with the PEG-PBA nanoparticles and the control PEG nanoparticles at an equivalent concentration (e.g., 100 µg/mL) in cell culture medium. Incubate for a set period (e.g., 4 hours) at 37°C.

  • Washing and Staining: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Imaging: Visualize the cells using a confocal fluorescence microscope. Capture images in the channels corresponding to the nanoparticle fluorophore (e.g., green for Coumarin-6) and the nuclear stain (e.g., blue for DAPI).

  • Analysis: Qualitatively and quantitatively compare the fluorescence intensity inside the cells treated with PEG-PBA nanoparticles versus the control nanoparticles. A significantly higher intracellular green fluorescence in the PEG-PBA group indicates enhanced, targeted uptake.[6]

Advanced Characterization

Beyond basic confirmation, a deeper understanding of the binding thermodynamics and physical properties of the assembled nanostructures is essential for optimization.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[20][21] It can be used to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the PBA-diol interaction.[22]

Principle: ITC measures the heat released or absorbed during the titration of a ligand (e.g., glucose) into a solution containing a macromolecule (e.g., a PEG-PBA polymer).[22] The resulting data provide a complete thermodynamic profile of the interaction. This is invaluable for comparing the binding affinity of different PBA derivatives or for understanding how pH affects the binding strength.[23]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and stability of nanoparticles in suspension.[24][25]

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[26] This information is then used to calculate the hydrodynamic diameter of the particles.[24] DLS is critical for:

  • Confirming the formation of monodisperse nanoparticles.[27]

  • Monitoring the stability of the nanoparticles over time and in different media (e.g., PBS, serum-containing media).[27]

  • Observing stimuli-responsive changes, such as the swelling or disassembly of nanoparticles in response to changes in pH or the addition of glucose.[6]

Future Perspectives and Conclusion

The versatility of PEG-modified phenylboronic acids is far from fully exploited. Emerging research is exploring their use in:

  • Gene Delivery: PBA can bind to the ribose of nucleic acids, suggesting potential for siRNA or mRNA delivery vehicles.

  • Diagnostics: PBA-functionalized sensors for glucose monitoring or cancer biomarker detection.[2]

  • Tissue Engineering: Injectable, self-healing hydrogels that can respond to local metabolic changes.[28]

References

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An In-Depth Technical Guide to the Stability and Degradation Profile of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a complex synthetic molecule featuring a phenylboronic acid core functionalized with two hydrophilic pentaoxapentadecyl chains. This unique architecture suggests its potential utility in fields such as drug delivery, diagnostics, and material science, where the combination of a reactive boronic acid moiety with the physicochemical properties imparted by the oligoethylene glycol-like side chains is advantageous. The phenylboronic acid group is known for its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing and for targeting glycoproteins.[1] The pentaoxapentadecyl side chains, structurally similar to polyethylene glycol (PEG), are anticipated to enhance aqueous solubility, improve biocompatibility, and potentially prolong circulation time in biological systems.[2]

However, the inherent reactivity of the boronic acid functional group also predisposes it to several degradation pathways. Understanding the stability and degradation profile of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is therefore of paramount importance for its successful application, ensuring its efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the potential degradation mechanisms of this molecule, methodologies for assessing its stability, and strategies for its handling and storage. The insights provided herein are directed towards researchers, scientists, and drug development professionals to enable a robust evaluation of this promising compound.

The Unique Structural Attributes of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

The stability of this molecule is governed by the interplay between its two key structural components:

  • The Phenylboronic Acid Core: This is the reactive center of the molecule. The boron atom in boronic acids possesses an empty p-orbital, rendering it susceptible to nucleophilic attack.[3] This reactivity is the basis for both its desired interactions with diols and its susceptibility to degradation.

  • The Pentaoxapentadecyl Side Chains: These oligoethylene glycol-like chains are expected to significantly influence the molecule's overall properties. Their high hydrophilicity will enhance water solubility.[4] Furthermore, these flexible chains can create a "conformational cloud" around the phenylboronic acid core, which may offer steric hindrance against the approach of degradants.[5][6] This "stealth" effect is a well-known phenomenon in PEGylated molecules.[3]

Predicted Degradation Pathways

Based on the known chemistry of phenylboronic acids, several degradation pathways can be anticipated for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid. The presence of the hydrophilic side chains may modulate the rates of these reactions.

Oxidative Deboronation

Oxidative deboronation is a primary degradation pathway for phenylboronic acids, particularly in biological contexts or in the presence of reactive oxygen species (ROS).[3][5] This process involves the oxidation of the carbon-boron bond, leading to the formation of a phenol and boric acid.[3] At physiological pH, the rate of oxidation of phenylboronic acid can be comparable to that of thiols.[5]

  • Mechanism: The reaction is initiated by the attack of an oxidizing agent (e.g., hydrogen peroxide, peroxides, or molecular oxygen) on the boron atom. This is followed by a 1,2-shift of the phenyl group from the boron to the oxygen atom, and subsequent hydrolysis to yield the corresponding phenol.[3]

  • Influence of Side Chains: The pentaoxapentadecyl chains could potentially slow down this process through steric hindrance, limiting the access of oxidizing agents to the boronic acid moiety. Conversely, the ether linkages within the side chains could themselves be susceptible to oxidation, leading to a more complex degradation profile.

cluster_main Oxidative Deboronation Pathway Molecule 2,5-Di(2,5,8,11,14-pentaoxapentadecyl) phenylboronic acid Intermediate Peroxoboronate Intermediate Molecule->Intermediate Nucleophilic Attack Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Intermediate Products Phenolic Degradant + Boric Acid Intermediate->Products Rearrangement & Hydrolysis

Caption: Predicted pathway of oxidative deboronation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] This degradation pathway is highly dependent on the pH of the solution.[4]

  • Mechanism: The susceptibility to protodeboronation is influenced by the electronic nature of the phenyl ring and the speciation of the boronic acid (neutral vs. anionic boronate).

  • Influence of Side Chains: The hydrophilic side chains will increase the molecule's solubility in aqueous media, potentially increasing its exposure to protic solvents and influencing the rate of protodeboronation. The steric bulk of the side chains might also play a role in shielding the C-B bond.

Dehydration to Boroxines

Boronic acids are known to undergo reversible dehydration, particularly upon heating in the solid state or in non-aqueous solvents, to form cyclic trimers known as boroxines.[7]

  • Mechanism: Three molecules of the boronic acid condense with the elimination of three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms.

  • Influence of Side Chains: The large and flexible pentaoxapentadecyl chains may sterically hinder the intermolecular association required for boroxine formation. However, under anhydrous conditions and elevated temperatures, this pathway should still be considered.

cluster_main Dehydration to Boroxine Monomer1 Boronic Acid Monomer Boroxine Cyclic Trimer (Boroxine) Monomer1->Boroxine Monomer2 Boronic Acid Monomer Monomer2->Boroxine Monomer3 Boronic Acid Monomer Monomer3->Boroxine Water 3 H₂O Boroxine->Water Elimination

Caption: Formation of a boroxine via dehydration.

A Practical Guide to Stability Assessment

A systematic approach to evaluating the stability of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid involves both forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[8] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.[8]

Experimental Protocols

1. Hydrolytic Degradation:

  • Objective: To assess stability in the presence of water and at different pH values.

  • Protocol:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) media.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating analytical method (e.g., HPLC-UV/MS).

2. Oxidative Degradation:

  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified duration (e.g., up to 48 hours).

    • Monitor the reaction for significant degradation.

    • Analyze samples at appropriate time intervals.

3. Photolytic Degradation:

  • Objective: To determine the impact of light exposure.

  • Protocol:

    • Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • The exposure should be sufficient to meet regulatory guidelines (e.g., ICH Q1B).

    • Analyze the exposed and control samples for any degradation.

4. Thermal Degradation:

  • Objective: To assess stability at elevated temperatures.

  • Protocol:

    • Store solid samples of the compound in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, and 100°C) for a set period.

    • Include a control sample stored at a lower, stable temperature (e.g., 5°C).

    • Analyze the samples at the end of the study to identify any thermally induced degradation products.

cluster_main Forced Degradation Workflow Start Test Compound Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Start->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Start->Photolysis Thermolysis Thermal Stress (Elevated Temp.) Start->Thermolysis Analysis Stability-Indicating Analytical Method Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermolysis->Analysis

Caption: Workflow for forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product.

  • Protocol:

    • Store samples of the compound under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Monitor for changes in physical appearance, purity, and the formation of degradation products.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurately assessing the stability of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common technique. Given the hydrophilic nature of the side chains, careful method development is required to achieve good retention and resolution. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, possibly with a pH modifier, would be a suitable starting point. However, on-column hydrolysis of boronic acids can be a challenge, and the use of aprotic diluents and careful control of mobile phase pH may be necessary.[9]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can provide valuable structural information about the parent compound and its degradants. ¹¹B NMR is particularly useful for monitoring changes in the chemical environment of the boron atom.[10][11]

ParameterMethodPurpose
Purity AssayHPLC-UVTo quantify the amount of the parent compound remaining.
Degradation ProductsHPLC-UV/MSTo detect, quantify, and identify any new chemical entities formed.
AppearanceVisual InspectionTo monitor for any changes in color or physical state.
Water ContentKarl Fischer TitrationTo determine the moisture content, which can influence hydrolytic stability.

Storage and Handling Recommendations

Based on the predicted degradation pathways, the following storage and handling recommendations are proposed:

  • Storage: The compound should be stored in a cool, dry place, protected from light. Inert atmosphere packaging (e.g., under argon or nitrogen) may be beneficial to minimize oxidative degradation.

  • Handling: Avoid exposure to high temperatures and strong oxidizing agents. For solution-based applications, the pH of the medium should be carefully controlled. The use of freshly prepared solutions is recommended.

Conclusion

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a molecule of significant interest due to its unique combination of a reactive boronic acid core and hydrophilic side chains. A thorough understanding of its stability and degradation profile is critical for its successful application. The primary degradation pathways are anticipated to be oxidative deboronation, protodeboronation, and dehydration, with the rates of these processes being influenced by the presence of the pentaoxapentadecyl substituents. A systematic approach to stability testing, including forced degradation and long-term studies, coupled with robust analytical methodologies, will provide the necessary data to ensure the quality, safety, and efficacy of this compound in its intended applications.

References
  • Raines, R. T., & de la Fuente, J. L. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2022716118. [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]

  • Eawag. (2008). Phenol Family Degradation Pathway Map. Biocatalysis/Biodegradation Database. [Link]

  • ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • American Chemical Society Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. [Link]

  • American Chemical Society Publications. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]

  • New Journal of Chemistry. (2019). A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose. [Link]

  • STEMart. (n.d.). Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE. [Link]

  • ResearchGate. (2019). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • National Center for Biotechnology Information. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • ResearchGate. (2013). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • ResearchGate. (2017). Visible Light Induced Oxidative Hydroxylation of Boronic Acids. [Link]

  • ResearchGate. (2018). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Semantic Scholar. (2014). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. [Link]

  • ResearchGate. (2018). Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • American Chemical Society Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • American Chemical Society Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

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Methodological & Application

Application Notes and Protocols for the Fabrication of an Electrochemical Glucose Biosensor Utilizing 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Non-Enzymatic Glucose Sensing

The landscape of continuous glucose monitoring is perpetually evolving, driven by the need for more stable, reliable, and cost-effective biosensors. While enzymatic sensors have been the cornerstone of glucose detection, they are often beset by challenges such as thermal instability, susceptibility to pH fluctuations, and a finite operational lifespan. This has catalyzed a surge in the development of non-enzymatic glucose sensors, with phenylboronic acid (PBA) and its derivatives emerging as a particularly promising class of recognition elements.[1]

The fundamental principle underpinning the efficacy of PBA in glucose sensing lies in its ability to form reversible covalent bonds with the cis-diol groups of glucose.[2] This interaction, which is contingent on glucose concentration, can be transduced into a measurable optical or electrochemical signal. The introduction of hydrophilic oligo(ethylene glycol) chains, as in 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, is a strategic design choice aimed at enhancing the solubility and biocompatibility of the sensor, while also potentially influencing its binding kinetics and selectivity.

This comprehensive guide delineates a detailed protocol for the synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid and its subsequent application in the fabrication of an electrochemical glucose biosensor. We will traverse the entire workflow, from the chemical synthesis of the recognition molecule to the modification of the electrode surface and the final electrochemical detection of glucose.

The Heart of the Sensor: Synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

The synthesis of the target boronic acid is a multi-step process that begins with the functionalization of a benzene ring with two pentaethylene glycol chains, followed by the introduction of the boronic acid moiety.

Part 1: Synthesis of 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene

This initial step involves a Williamson ether synthesis to attach the hydrophilic side chains to the aromatic core.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Supplier (Example)
1,4-DibromobenzeneC₆H₄Br₂235.90Sigma-Aldrich
Pentaethylene glycol monomethyl etherC₁₁H₂₄O₆252.30Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific
Saturated aqueous ammonium chlorideNH₄Cl-Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37Fisher Scientific

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, carefully washed with hexanes to remove mineral oil) to anhydrous DMF under a nitrogen atmosphere.

  • Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add pentaethylene glycol monomethyl ether (2.2 equivalents) dissolved in anhydrous DMF via the dropping funnel. Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Aryl Halide: Add 1,4-dibromobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Quenching and Extraction: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene.

Part 2: Synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

This step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid group.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Supplier (Example)
1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene--Synthesized in Part 1
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06Sigma-Aldrich
Triisopropyl borateC₉H₂₁BO₃188.07Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-Aldrich
1 M Hydrochloric acidHCl-Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37Fisher Scientific

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and add 1 M hydrochloric acid. Stir vigorously for 1 hour.

  • Extraction and Drying: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, which can be further purified by recrystallization or column chromatography.

Fabrication of the Electrochemical Biosensor

The synthesized boronic acid derivative will be immobilized on the surface of a glassy carbon electrode (GCE) to create the glucose-sensitive interface.

G cluster_synthesis Synthesis of Recognition Element cluster_fabrication Biosensor Fabrication cluster_detection Glucose Detection start 1,4-Dibromobenzene + Pentaethylene glycol monomethyl ether step1 Williamson Ether Synthesis start->step1 intermediate 1,4-Dibromo-2,5-di(pentaoxapentadecyl)benzene step1->intermediate step2 Lithiation and Borylation intermediate->step2 product 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid step2->product gce Glassy Carbon Electrode (GCE) cleaning Polishing and Electrochemical Cleaning gce->cleaning immobilization Immobilization of Boronic Acid Derivative cleaning->immobilization sensor Glucose Biosensor immobilization->sensor glucose Glucose Sample sensor->glucose binding Binding to Boronic Acid glucose->binding electrochemical Electrochemical Measurement (CV/EIS) binding->electrochemical signal Signal Proportional to Glucose Concentration electrochemical->signal

Figure 1: Overall workflow for the fabrication and application of the phenylboronic acid-based glucose biosensor.

Materials and Reagents:
Material/ReagentDescription/SpecificationSupplier (Example)
Glassy Carbon Electrode (GCE)3 mm diameterBASi
Alumina slurry0.3 and 0.05 µmBuehler
2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid-Synthesized as above
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)-Sigma-Aldrich
N-Hydroxysuccinimide (NHS)-Sigma-Aldrich
4-Aminobenzoic acid-Sigma-Aldrich
Phosphate Buffered Saline (PBS)pH 7.4Gibco
Potassium ferricyanide/ferrocyanideK₃[Fe(CN)₆]/K₄[Fe(CN)₆]Sigma-Aldrich
D-Glucose-Sigma-Aldrich
Anhydrous Ethanol-Fisher Scientific
Protocol for Electrode Modification:
  • GCE Polishing: Polish the GCE sequentially with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained. This ensures a clean and reproducible electrode surface.

  • Functionalization with Carboxylic Groups: The GCE is functionalized with carboxylic acid groups by the electrochemical reduction of in situ generated diazonium salt of 4-aminobenzoic acid. This is achieved by cycling the potential in a solution containing 4-aminobenzoic acid and sodium nitrite in HCl.

  • Activation of Carboxylic Groups: Immerse the functionalized GCE in a freshly prepared aqueous solution of EDC (0.4 M) and NHS (0.1 M) for 1 hour at room temperature to activate the carboxylic acid groups.

  • Immobilization of Boronic Acid: Immediately after activation, immerse the electrode in a solution of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in PBS (pH 7.4) for 12 hours at 4 °C. This allows for the covalent attachment of the boronic acid derivative to the electrode surface via amide bond formation.

  • Washing: Rinse the modified electrode thoroughly with deionized water and PBS to remove any non-covalently bound molecules. The sensor is now ready for electrochemical characterization and glucose detection.

Electrochemical Detection of Glucose

The interaction between the immobilized boronic acid and glucose will be monitored using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

G cluster_binding Glucose Binding Mechanism cluster_signal Electrochemical Signal Transduction boronic_acid Phenylboronic Acid (PBA) -B(OH)₂ complex PBA-Glucose Complex (Boronate Ester) boronic_acid->complex + Glucose glucose Glucose (cis-diol) glucose->complex complex->boronic_acid - Glucose (Reversible) redox_probe [Fe(CN)₆]³⁻/⁴⁻ electrode Modified Electrode Surface redox_probe->electrode binding_event Glucose Binding electrode->binding_event impedance_change Change in Electron Transfer Resistance (Rct) binding_event->impedance_change current_change Change in Peak Current (Ipa/Ipc) binding_event->current_change detection Signal Readout impedance_change->detection current_change->detection

Figure 2: Mechanism of glucose detection at the phenylboronic acid-modified electrode surface.

Experimental Setup:
  • Electrochemical Workstation: A potentiostat/galvanostat (e.g., from CH Instruments or Metrohm Autolab).

  • Three-Electrode System:

    • Working Electrode: The fabricated 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid modified GCE.

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter Electrode: Platinum wire.

  • Electrolyte: Phosphate Buffered Saline (PBS, pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ as a redox probe.

Cyclic Voltammetry (CV) Protocol:
  • Baseline Measurement: Record the CV of the modified electrode in the electrolyte solution without glucose. Scan the potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

  • Glucose Addition: Add aliquots of a stock glucose solution to the electrochemical cell to achieve the desired glucose concentrations (e.g., 1 mM, 5 mM, 10 mM, etc.).

  • CV Measurement: After each addition of glucose and allowing the solution to stabilize, record the CV under the same conditions as the baseline measurement.

  • Data Analysis: The binding of glucose to the boronic acid is expected to alter the local environment at the electrode surface, thereby affecting the electron transfer of the redox probe. This will be observed as a change in the peak currents (anodic and cathodic) and/or a shift in the peak potentials. Plot the change in peak current against the glucose concentration to obtain a calibration curve.

Electrochemical Impedance Spectroscopy (EIS) Protocol:
  • Baseline Measurement: Record the EIS of the modified electrode in the electrolyte solution without glucose. Apply a formal potential of the redox probe (determined from the CV) with a sinusoidal AC voltage of 5 mV amplitude over a frequency range of 100 kHz to 0.1 Hz.

  • Glucose Addition: Add aliquots of a stock glucose solution to the electrochemical cell to achieve the desired glucose concentrations.

  • EIS Measurement: After each addition of glucose and allowing the solution to stabilize, record the EIS under the same conditions as the baseline measurement.

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (Z' vs. -Z''). The binding of glucose to the boronic acid layer is expected to change the charge transfer resistance (Rct), which corresponds to the semicircle diameter in the Nyquist plot. An equivalent circuit model can be used to fit the data and extract the Rct values. Plot the change in Rct against the glucose concentration to generate a calibration curve.

Expected Results and Performance Metrics

A successful biosensor will exhibit a concentration-dependent response to glucose. The following table summarizes the key performance parameters that should be evaluated.

ParameterDescriptionTypical Expected Range
Linear Range The concentration range over which the sensor response is directly proportional to the glucose concentration.1 - 20 mM
Sensitivity The slope of the calibration curve.Varies depending on the technique (e.g., µA/mM or Ω/mM)
Limit of Detection (LOD) The lowest concentration of glucose that can be reliably detected.< 1 mM
Selectivity The ability of the sensor to detect glucose in the presence of potentially interfering substances (e.g., ascorbic acid, uric acid, fructose).High selectivity for glucose
Stability The ability of the sensor to maintain its performance over time.Stable for several days/weeks

Troubleshooting

IssuePossible CauseSuggested Solution
No response to glucose - Incomplete synthesis of boronic acid.- Inefficient immobilization.- Inactive electrode surface.- Verify the synthesis product by NMR and mass spectrometry.- Optimize immobilization time and reagent concentrations.- Ensure thorough cleaning and activation of the GCE.
Poor reproducibility - Inconsistent electrode surface preparation.- Degradation of reagents.- Standardize the polishing and cleaning procedure.- Use fresh solutions for electrode modification and electrochemical measurements.
High background signal - Contamination of the electrolyte or electrode.- Non-specific binding.- Use high-purity water and reagents.- Incorporate a blocking step (e.g., with ethanolamine) after immobilization to passivate any unreacted sites.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the rational design, synthesis, and fabrication of a novel electrochemical glucose biosensor based on a specifically functionalized phenylboronic acid. The incorporation of oligo(ethylene glycol) side chains is anticipated to enhance the sensor's performance in biologically relevant media. The use of robust electrochemical techniques like CV and EIS allows for sensitive and quantitative detection of glucose.

Future work should focus on the optimization of the sensor's performance, including enhancing its sensitivity and long-term stability. Furthermore, the integration of this sensing platform into microfluidic devices could pave the way for the development of portable and automated continuous glucose monitoring systems, ultimately benefiting diabetes management and other biomedical applications.

References

  • Worsley, G. J., et al. (2007). Continuous monitoring of blood glucose using a thin-film optical sensor. Clinical chemistry, 53(10), 1820–1826. [Link]

  • Ali, A., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(4), 3299–3307. [Link]

  • Di, J., et al. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Polymers, 14(3), 582. [Link]

  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]

  • JoVE. (2023). Glucose Biosensor: an Electrochemical Biosensor. [Link]

  • Grieshaber, D., et al. (2008). Electrochemical Biosensors - Sensor Principles and Architectures. Sensors, 8(3), 1400–1458. [Link]

  • Kim, J., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Biosensors, 13(2), 269. [Link]

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Application Notes and Protocols: 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Amphiphilic Phenylboronic Acid for Advanced Drug Delivery

The field of targeted drug delivery continuously seeks novel materials that can enhance therapeutic efficacy while minimizing off-target effects. Phenylboronic acids (PBAs) have emerged as a promising class of molecules due to their unique ability to form reversible covalent bonds with cis-diols present on various biological molecules. This interaction allows for the design of "smart" drug delivery systems that can respond to specific physiological cues, such as glucose levels or the overexpression of sialic acid on cancer cells.[1][2][3]

This document provides detailed application notes and protocols for a novel, highly hydrophilic phenylboronic acid derivative: 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid . The key structural feature of this compound is the presence of two oligo(ethylene glycol) chains (pentaoxapentadecyl groups) attached to the phenylboronic acid core. These chains are anticipated to confer significant advantages, including enhanced aqueous solubility, improved biocompatibility, and "stealth" properties to evade rapid clearance by the immune system. These characteristics make it an exceptional candidate for the formulation of advanced, targeted drug delivery vehicles such as nanoparticles and micelles.

Mechanism of Action: The Dual Power of Boronic Acid and PEGylation

The therapeutic potential of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in targeted drug delivery stems from two key molecular features: the phenylboronic acid moiety and the dual pentaoxapentadecyl (oligoethylene glycol) chains.

The Phenylboronic Acid Core: A Versatile Targeting Ligand

The boronic acid group is a Lewis acid that can reversibly bind with molecules containing cis-1,2 or -1,3 diols. This property can be exploited for two primary targeting strategies:

  • Glucose-Responsive Drug Delivery: In hyperglycemic environments, elevated glucose concentrations can competitively displace a drug that is conjugated to the boronic acid via a diol-containing linker. This enables the development of self-regulated delivery systems for anti-diabetic drugs like insulin.[1][4][5]

  • Sialic Acid Targeting in Cancer Therapy: Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[3] The phenylboronic acid moiety can selectively bind to these sialic acids, facilitating the targeted delivery of chemotherapeutic agents directly to tumor cells, thereby increasing local drug concentration and reducing systemic toxicity.

The Oligo(ethylene glycol) Chains: Enhancing Biocompatibility and Circulation Time

The two pentaoxapentadecyl chains are essentially short chains of polyethylene glycol (PEG). PEGylation is a well-established strategy in drug delivery to:

  • Increase Hydrophilicity: The oligo(ethylene glycol) chains render the molecule highly water-soluble, which is advantageous for formulating aqueous-based drug delivery systems.

  • Provide "Stealth" Properties: The PEG chains form a hydrophilic cloud around the nanoparticle, which can reduce opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES).[6] This leads to a longer circulation half-life, allowing more time for the nanoparticles to reach their target site.

  • Improve Stability: The steric hindrance provided by the PEG chains can prevent nanoparticle aggregation, enhancing the colloidal stability of the formulation.

Diagram: Mechanism of Sialic Acid-Targeted Drug Delivery

G cluster_0 Drug Delivery Nanoparticle cluster_1 Cancer Cell NP Nanoparticle Core (e.g., PLGA, Lipid) PBA 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid NP->PBA Surface Functionalization Drug Therapeutic Drug NP->Drug Encapsulation SA Sialic Acid Residue (overexpressed) PBA->SA Boronate Ester Formation (Targeted Binding) Cell Cancer Cell Membrane Cell->Drug SA->Cell Cellular Uptake (Endocytosis)

Caption: Targeted delivery via boronate ester formation with sialic acid.

Experimental Protocols

The following protocols provide a framework for the formulation, characterization, and in vitro evaluation of drug delivery systems utilizing 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid.

Protocol 1: Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a nanoprecipitation method, suitable for encapsulating hydrophobic drugs.

Materials:

  • 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer and stir bar

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Polymer-Drug Solution Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of the hydrophobic drug in 5 mL of acetone.

    • Add 10 mg of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid to this solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Nanoprecipitation:

    • Place 20 mL of deionized water in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).

    • Using a syringe pump for a controlled flow rate, add the polymer-drug solution dropwise to the stirring deionized water.

    • A milky-white suspension should form, indicating the formation of nanoparticles.

  • Solvent Evaporation and Nanoparticle Recovery:

    • Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.

    • The resulting nanoparticle suspension can be concentrated by centrifugation if necessary.

  • Purification:

    • To remove unencapsulated drug and excess reagents, dialyze the nanoparticle suspension against deionized water for 24 hours using a 3.5 kDa MWCO dialysis membrane.[2] Change the water every 4-6 hours to maintain a high concentration gradient.

Protocol 2: Characterization of Nanoparticles

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Measure the hydrodynamic diameter, PDI, and zeta potential using a Zetasizer instrument.[1]

    • Expected Outcome: Nanoparticles with a hydrodynamic diameter in the range of 100-200 nm, a low PDI (< 0.2) indicating a narrow size distribution, and a slightly negative zeta potential.

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Optionally, negatively stain with phosphotungstic acid for enhanced contrast.

    • Image the grid using a TEM.[1]

    • Expected Outcome: Spherical nanoparticles with a smooth surface.

3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Lyophilize a known amount of the purified nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.

    • Calculate DLC and EE using the following formulas:[7]

      • DLC (%) = (Mass of loaded drug / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of loaded drug / Initial mass of drug used) x 100

Parameter Technique Typical Expected Values
Hydrodynamic DiameterDynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialDynamic Light Scattering (DLS)-5 to -20 mV
MorphologyTransmission Electron Microscopy (TEM)Spherical
Drug Loading Content (DLC)UV-Vis/HPLC1 - 10% (drug-dependent)
Encapsulation Efficiency (EE)UV-Vis/HPLC> 70%
Protocol 3: In Vitro Drug Release Study

This protocol evaluates the pH-responsive drug release from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis tubing (MWCO 3.5 kDa)

  • Shaking incubator at 37°C

Procedure:

  • Transfer 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of PBS (either pH 7.4 or pH 5.0) in a sealed container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.[2][8]

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release percentage against time.

    • Expected Outcome: A faster drug release profile at the lower pH (5.0) compared to the physiological pH (7.4), demonstrating pH-responsive release. This is because the boronate ester bonds are more readily hydrolyzed in acidic conditions, leading to the destabilization of the nanoparticle-drug interaction.[7]

Protocol 4: In Vitro Cellular Uptake Study

This protocol assesses the targeting efficiency of the nanoparticles in cancer cells overexpressing sialic acid.

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or using a fluorescently tagged polymer)

  • Cancer cell line known to overexpress sialic acid (e.g., MCF-7, HepG2)

  • Control cell line with low sialic acid expression

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Seed the cancer cells and control cells in 12-well plates and allow them to adhere overnight.[9]

  • Incubate the cells with the fluorescently labeled nanoparticles at a concentration of 50-100 µg/mL in complete medium for various time points (e.g., 1, 4, 8 hours).[9]

  • As a control for competitive inhibition, pre-incubate a set of cancer cells with an excess of free 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid for 1 hour before adding the nanoparticles.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For Flow Cytometry:

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.

  • For Fluorescence Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the cells on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope.

    • Expected Outcome: Higher fluorescence intensity in the sialic acid-overexpressing cancer cells compared to the control cells, indicating targeted uptake. The competitive inhibition group should show significantly reduced fluorescence, confirming that the uptake is mediated by the phenylboronic acid-sialic acid interaction.

Diagram: Experimental Workflow for Nanoparticle Evaluation

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation A Nanoparticle Formulation B Size & Zeta Potential (DLS) A->B C Morphology (TEM) A->C D Drug Loading (HPLC/UV-Vis) A->D E Drug Release Study (pH 7.4 vs 5.0) D->E Characterized Nanoparticles F Cellular Uptake (Flow Cytometry) E->F Validated Release Profile G Cellular Imaging (Fluorescence Microscopy) F->G

Caption: Workflow for nanoparticle formulation and in vitro testing.

Conclusion and Future Perspectives

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid represents a promising new tool in the design of targeted drug delivery systems. Its unique amphiphilic structure, combining the targeting capabilities of phenylboronic acid with the biocompatibility and stealth properties of oligo(ethylene glycol), opens up new avenues for developing more effective and less toxic cancer therapies and glucose-responsive systems. The protocols outlined in this document provide a comprehensive guide for researchers to begin exploring the potential of this exciting new molecule. Future in vivo studies will be crucial to validate the enhanced circulation times and targeted accumulation in relevant disease models.

References

  • Li, Y., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Nanoscale Research Letters, 11(1), 1-9. Available from: [Link]

  • Wang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 18(1), 693-702. Available from: [Link]

  • Zhang, Y., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968. Available from: [Link]

  • Wang, J., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega, 6(12), 8415-8425. Available from: [Link]

  • Li, Y., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Oncology, 12, 969686. Available from: [Link]

  • Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. International Journal of Nanomedicine, 16, 493-509. Available from: [Link]

  • Li, Y., et al. (2018). Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. Talanta, 189, 139-145. Available from: [Link]

  • Wang, J., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega, 6(12), 8415–8425. Available from: [Link]

  • Kim, H., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design, 24(21), 2411-2423. Available from: [Link]

  • Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Chemical Society Reviews, 46(14), 4218-4244. Available from: [Link]

  • Xu, X., et al. (2019). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Journal of Materials Chemistry B, 7(33), 5038-5054. Available from: [Link]

  • An, R., et al. (2019). Advances in phenylboronic acid-based closed-loop smart drug delivery system for diabetic therapy. Journal of Controlled Release, 305, 134-146. Available from: [Link]

Sources

Developing a colorimetric assay for saccharides using 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Water-Soluble Phenylboronic Acid Platform for the Colorimetric Quantification of Saccharides

Assay Principle: Indicator Displacement Assay (IDA) using 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid and Alizarin Red S

Introduction: The Rationale for a Water-Soluble Boronic Acid Sensor

The detection and quantification of saccharides are fundamental to numerous fields, from clinical diagnostics and food quality control to monitoring bioprocesses in drug development.[1] While enzymatic assays are common, they can be costly and susceptible to environmental instability. A powerful alternative lies in synthetic chemosensors, particularly those based on boronic acids.

Phenylboronic acids are well-established receptors for saccharides due to their ability to form reversible covalent bonds with the cis-diol functionalities present in sugars, creating stable boronate esters.[2][3] This interaction can be transduced into a measurable optical signal. A highly effective and straightforward method for this is the Indicator Displacement Assay (IDA).[4][5] In an IDA, a boronic acid receptor is first complexed with a reporter dye that also contains a diol group, such as Alizarin Red S (ARS).[6][7] This initial binding event results in a distinct color. When a target saccharide is introduced, it competes for the boronic acid binding site. If the saccharide has a higher binding affinity, it displaces the dye, causing a visible color change that is proportional to the saccharide concentration.[5]

A significant historical challenge for boronic acid-based sensors has been their limited solubility in aqueous solutions at physiological pH, often requiring organic co-solvents that are incompatible with biological samples. This application note describes a robust colorimetric assay utilizing 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid , a rationally designed sensor molecule. The key innovation of this reagent is the incorporation of two pentaethylene glycol chains. These hydrophilic chains confer excellent solubility in aqueous buffers, enabling the assay to be performed under physiologically relevant conditions (e.g., pH 7.4) without compromising the integrity of biological samples.

This protocol provides a detailed methodology for using this advanced boronic acid in an ARS-based indicator displacement assay for the sensitive and reliable quantification of saccharides.

Principle of the Assay: A Competitive Binding Mechanism

The assay operates on a three-component equilibrium between the boronic acid receptor (BA), the indicator dye (ARS), and the target saccharide.

  • Complex Formation: In the absence of a target saccharide, the 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid receptor binds to the catechol moiety of Alizarin Red S. This interaction forms a boronate ester complex, resulting in a distinct spectral shift and a visible color change (e.g., from yellow to pink/red).[4]

  • Competitive Displacement: Upon introduction of a sample containing saccharides, the saccharide's cis-diol groups compete with ARS for the boronic acid binding site.[5]

  • Signal Generation: Saccharides with a high affinity for the boronic acid, such as fructose, will displace the ARS dye from the receptor.[4] This displacement releases the free ARS dye, causing the solution's color to revert towards that of the unbound dye. The magnitude of this color change, measured as a change in absorbance at a specific wavelength, is directly proportional to the concentration of the saccharide in the sample.

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Displacement BA Boronic Acid (Water-Soluble) Complex BA-ARS Complex (Color A) BA->Complex + ARS ARS Alizarin Red S (ARS Dye) ARS->Complex BASaccharide BA-Saccharide Complex (Colorless) Complex->BASaccharide + Saccharide (High Affinity) FreeARS Free ARS Dye (Color B) Saccharide Saccharide (Analyte) Saccharide->BASaccharide caption Figure 1. The Indicator Displacement Assay (IDA) Mechanism.

Figure 1. The Indicator Displacement Assay (IDA) Mechanism.

Materials and Reagents

ReagentSupplierCAS NumberNotes
2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid(Specify)(Not assigned)The primary saccharide receptor.
Alizarin Red S (ARS)Sigma-Aldrich130-22-3Indicator dye. ACS Reagent grade or higher.
D-FructoseSigma-Aldrich57-48-7High-affinity saccharide for standard curve. ≥99% purity.
D-GlucoseSigma-Aldrich50-99-7Optional, for selectivity studies. ≥99% purity.
Sodium Phosphate Monobasic (NaH₂PO₄)Fisher Scientific7558-80-7For buffer preparation.
Sodium Phosphate Dibasic (Na₂HPO₄)Fisher Scientific7558-79-4For buffer preparation.
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich67-68-5Anhydrous, ≥99.9%. For preparing stock solutions.
Deionized (DI) WaterIn-house7732-18-5≥18 MΩ·cm resistivity.
96-well clear, flat-bottom microplatesCorning(Varies)For spectrophotometric measurements.
Spectrophotometer (plate reader)(Specify)N/ACapable of reading absorbance at 525 nm.

Experimental Protocols

Reagent Preparation (Self-Validating System)

Accurate reagent preparation is critical for assay reproducibility.

  • Phosphate Buffer (100 mM, pH 7.4):

    • Prepare separate 100 mM solutions of NaH₂PO₄ and Na₂HPO₄ in DI water.

    • To create the pH 7.4 buffer, mix the Na₂HPO₄ solution with the NaH₂PO₄ solution, monitoring with a calibrated pH meter. A typical ratio is approximately 81% Na₂HPO₄ to 19% NaH₂PO₄ by volume.

    • Causality Note: A buffered system at pH 7.4 is essential. The pKa of the phenylboronic acid changes upon saccharide binding, and maintaining a constant pH ensures that any observed spectral shift is due to the displacement reaction, not pH fluctuations.[8][9]

  • Boronic Acid (BA) Stock Solution (10 mM):

    • Accurately weigh the required mass of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid.

    • Dissolve in a minimal amount of DMSO, then bring to the final volume with Phosphate Buffer (pH 7.4).

    • Expertise Note: The PEG-like chains greatly enhance water solubility, but using a small amount of DMSO for the initial dissolution ensures complete and rapid solubilization before dilution in buffer.

  • Alizarin Red S (ARS) Stock Solution (1.0 mM):

    • Accurately weigh the required mass of Alizarin Red S.

    • Dissolve completely in Phosphate Buffer (pH 7.4). Store protected from light.

  • Saccharide Stock Solution (e.g., D-Fructose, 100 mM):

    • Accurately weigh the required mass of D-Fructose.

    • Dissolve in Phosphate Buffer (pH 7.4) to a final concentration of 100 mM.

    • Prepare a serial dilution from this stock solution in phosphate buffer to create standards for the calibration curve (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM, 0 mM).

Assay Workflow

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.

G prep 1. Prepare Reagents (BA, ARS, Buffer, Standards) complex 2. Prepare BA-ARS Working Solution Mix 300 µM BA with 150 µM ARS in pH 7.4 Buffer prep->complex plate 3. Plate Setup (200 µL/well) Add 100 µL BA-ARS Solution to each well complex->plate add_standards 4. Add Standards & Samples Add 100 µL of each Fructose Standard or Unknown Sample to designated wells plate->add_standards incubate 5. Incubate 15 minutes at Room Temperature (Protected from light) add_standards->incubate read 6. Measure Absorbance Read at 525 nm using a microplate reader incubate->read analyze 7. Analyze Data Plot Absorbance vs. [Fructose] and determine unknown concentrations read->analyze

Figure 2. Step-by-step experimental workflow.
  • Prepare BA-ARS Working Solution: In a single tube, combine the BA and ARS stock solutions in pH 7.4 phosphate buffer to achieve final concentrations of 300 µM BA and 150 µM ARS . A 2:1 molar ratio of BA to ARS is recommended to ensure that the majority of the dye is complexed. Mix well.

  • Plate Distribution: Add 100 µL of the BA-ARS Working Solution to each well of a 96-well microplate.

  • Addition of Standards and Samples:

    • To the appropriate wells, add 100 µL of each D-Fructose standard from your serial dilution (this will result in final fructose concentrations of 10 mM down to 0 mM).

    • Add 100 µL of your unknown samples to separate wells.

    • Add 100 µL of phosphate buffer to the "0 mM" wells to serve as the baseline (maximum complexation).

  • Incubation: Gently tap the plate to mix. Incubate for 15 minutes at room temperature, protected from light.

    • Causality Note: The boronate ester exchange is a rapid and reversible process.[10] A 15-minute incubation is sufficient to allow the competitive binding to reach equilibrium, ensuring a stable and accurate reading.

  • Measurement: Measure the absorbance of each well at 525 nm using a microplate spectrophotometer. This wavelength corresponds to a region where the change between free and complexed ARS is maximal.

Data Analysis and Expected Results

Calibration Curve Construction
  • Subtract the average absorbance of the blank wells (if any) from all standard and sample wells.

  • Plot the absorbance at 525 nm (A₅₂) on the y-axis against the corresponding final concentration of D-Fructose on the x-axis.

  • As the fructose concentration increases, it displaces more ARS, leading to a decrease in the absorbance of the BA-ARS complex. Therefore, you should observe a downward-sloping curve.

  • Fit the data using a suitable regression model (e.g., a four-parameter logistic (4-PL) fit or a linear fit over a specific range) to generate a standard curve.

Sample Data Table

The following table presents example data for a D-Fructose standard curve. Actual values may vary based on instrument and specific reagent lots.

Final [Fructose] (mM)Average A₅₂₅ (n=3)Std. Dev.
0.01.1520.015
0.251.0880.012
0.50.9950.011
1.00.8640.009
2.50.6310.013
5.00.4150.010
10.00.2580.014
Quantification of Unknown Samples

Interpolate the absorbance values of your unknown samples onto the generated standard curve to determine their saccharide concentration. Ensure that the absorbance values of the unknowns fall within the dynamic range of the standard curve. If necessary, dilute the samples with phosphate buffer and re-run the assay, remembering to account for the dilution factor in the final calculation.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Incorrect buffer pH. 2. ARS concentration is too high.1. Verify buffer pH is exactly 7.4. The BA-ARS interaction is pH-sensitive.[11] 2. Re-prepare ARS stock solution and verify its concentration.
Low Sensitivity 1. BA or ARS concentrations are too low. 2. Insufficient incubation time.1. Optimize the BA:ARS ratio. Try increasing the concentration while maintaining the 2:1 ratio. 2. Increase incubation time to 20-30 minutes.
Poor Reproducibility 1. Inaccurate pipetting. 2. Incomplete mixing in wells.1. Use calibrated pipettes and proper technique. 2. Ensure the plate is gently agitated after adding standards/samples.
Assay Interference Sample matrix contains other diol-containing compounds (e.g., catechols, sorbitol).Run a sample matrix blank (sample without the target analyte) to assess background interference. Sample purification may be required.

References

  • Gale, P. A., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link][1][12]

  • Sun, X., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen, 7(2), 145-148. [Link][4]

  • Kanekiyo, Y., & Tao, H. (2007). A Saccharide Chemosensor Array Developed Based on an Indicator Displacement Assay Using a Combination of Commercially Available Reagents. Frontiers in Chemistry, 7, 76. [Link][5]

  • Metola, P., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18725–18733. [Link][6]

  • Furikado, Y., et al. (2014). Universal Reaction Mechanism of Boronic Acids With Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – A European Journal, 20(41), 13194-13202. [Link][2]

  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link][8]

  • Yamada, K., et al. (2019). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 24(19), 3465. [Link][11]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][13]

  • Shukla, R., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17897–17910. [Link][14]

  • Nishiyabu, R., et al. (2005). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(22), 13655-13661. [Link][9][15]

  • Tomsho, J. W., & Benkovic, S. J. (2012). Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. The Journal of Organic Chemistry, 77(5), 2098–2106. [Link][10]

  • Matsumoto, A., et al. (2016). Alizarin Red S as an electrochemical indicator for saccharide recognition. Journal of Electroanalytical Chemistry, 781, 16-21. [Link][7]

  • Matsumoto, A., et al. (2010). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 10(9), 8159–8174. [Link][16]

Sources

Application Note & Protocol Guide: Self-Assembly of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for studying the self-assembly of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in aqueous solutions. This novel amphiphilic molecule, featuring a central phenylboronic acid moiety flanked by two hydrophilic pentaethylene glycol chains, is designed to spontaneously form nanostructured aggregates in aqueous environments. We will delve into the mechanistic underpinnings of this self-assembly, provide detailed, field-proven protocols for its characterization, and offer insights into the causality behind key experimental choices. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Unique Molecular Architecture and Its Implications

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a sophisticated amphiphile. Its behavior in water is governed by a delicate interplay of forces originating from its distinct molecular components:

  • The Phenylboronic Acid Core: This unit is the primary driver of specific, directional interactions. Boronic acids are known to form reversible covalent bonds with diols.[1][2] In the absence of diols, the boronic acid group can undergo dehydration reactions with other boronic acid moieties, leading to the formation of boroxine rings (a six-membered ring of alternating boron and oxygen atoms). This intermolecular dehydration is a key non-covalent interaction that can drive the self-assembly process. Furthermore, the phenyl group provides a degree of hydrophobicity and the potential for π-π stacking interactions.

  • The Dual Pentaethylene Glycol (PEG) Chains: These long, hydrophilic chains impart excellent water solubility and biocompatibility. Their significant hydrodynamic volume influences the overall geometry of the self-assembled structures, often leading to the formation of core-shell nanoparticles where the hydrophobic phenylboronic acid cores are shielded from the aqueous environment by a corona of PEG chains.[3]

The combination of these features makes this molecule a prime candidate for applications in drug delivery, where the boronic acid can act as a pH-responsive trigger or a targeting ligand for glycosylated cell surfaces, and in the development of novel stimuli-responsive materials.[3][4]

Mechanism of Self-Assembly: A Multi-faceted Process

The self-assembly of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in an aqueous solution is not driven by a single force but rather a combination of synergistic interactions. Understanding these is critical for controlling the resulting nanostructures.

  • Hydrophobic Effect: The phenyl core is hydrophobic and will tend to minimize its contact with water molecules. This drives the initial aggregation of the molecules.

  • Intermolecular Boronic Acid Dehydration: As the phenylboronic acid moieties come into close proximity due to the hydrophobic effect, they can undergo dehydration to form boroxine rings. This process is reversible and highly dependent on the local concentration and pH.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid and the ether oxygens of the PEG chains can participate in hydrogen bonding, further stabilizing the assembled structures.

  • Van der Waals Forces: These non-specific attractive forces contribute to the overall stability of the aggregates.

The balance of these forces dictates the critical aggregation concentration (CAC), which is the minimum concentration at which self-assembly occurs, as well as the size, morphology, and stability of the resulting nanoparticles.

cluster_driving_forces Driving Forces for Self-Assembly cluster_molecular_components Molecular Components cluster_resulting_properties Resulting Properties Hydrophobic Effect Hydrophobic Effect Nanoparticle Formation Nanoparticle Formation Hydrophobic Effect->Nanoparticle Formation Boronic Acid Dehydration Boronic Acid Dehydration Boronic Acid Dehydration->Nanoparticle Formation Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Nanoparticle Formation Van der Waals Forces Van der Waals Forces Van der Waals Forces->Nanoparticle Formation Phenylboronic Acid Core Phenylboronic Acid Core Phenylboronic Acid Core->Hydrophobic Effect Phenylboronic Acid Core->Boronic Acid Dehydration Phenylboronic Acid Core->Hydrogen Bonding PEG Chains PEG Chains PEG Chains->Hydrogen Bonding Critical Aggregation Concentration (CAC) Critical Aggregation Concentration (CAC) Nanoparticle Formation->Critical Aggregation Concentration (CAC) Size and Morphology Size and Morphology Nanoparticle Formation->Size and Morphology

Caption: Interplay of forces driving self-assembly.

Experimental Protocols: A Step-by-Step Guide

Preparation of Aqueous Solutions

Rationale: The quality of the initial solution is paramount for reproducible self-assembly. The use of a high-purity solvent and precise concentration control are essential.

Materials:

  • 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid (ensure high purity, >95%)

  • Ultrapure water (18.2 MΩ·cm at 25 °C)

  • Analytical balance

  • Volumetric flasks

  • Sterile, filtered pipette tips

Protocol:

  • Stock Solution Preparation: a. Accurately weigh a precise amount of the solid compound using an analytical balance. b. Transfer the solid to a volumetric flask. c. Add a small amount of ultrapure water to dissolve the solid completely. Gentle vortexing may be applied. d. Once dissolved, bring the volume up to the mark with ultrapure water. e. This stock solution should be stored at 4°C for short-term use. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C.

  • Working Solution Preparation: a. Prepare a series of dilutions from the stock solution to cover a range of concentrations above and below the expected CAC. b. Use serial dilutions for accuracy. c. Ensure all solutions are at thermal equilibrium before proceeding with characterization.

Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy

Rationale: The CAC is a fundamental parameter of any self-assembling system. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a highly sensitive method for its determination.[5] Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In aqueous solution, pyrene exhibits a characteristic emission spectrum. Upon partitioning into the hydrophobic core of the nanoparticles, the ratio of the first and third vibronic peaks (I₁/I₃) in its emission spectrum changes significantly.

Materials:

  • Aqueous solutions of the amphiphile at various concentrations

  • Pyrene stock solution in a volatile solvent (e.g., acetone)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Sample Preparation: a. To a series of glass vials, add a small aliquot of the pyrene stock solution. b. Evaporate the solvent completely under a gentle stream of nitrogen gas to create a thin film of pyrene. c. Add the aqueous solutions of the amphiphile at different concentrations to each vial. d. The final concentration of pyrene should be kept constant and very low (e.g., 1 x 10⁻⁶ M) to avoid excimer formation. e. Allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of the pyrene.

  • Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to 334 nm. b. Record the emission spectra from 350 nm to 500 nm. c. Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis: a. Plot the ratio of the peak intensities (I₁/I₃) as a function of the logarithm of the amphiphile concentration. b. The plot will show a sigmoidal curve. The CAC is determined from the inflection point of this curve.

cluster_workflow CAC Determination Workflow A Prepare Amphiphile Dilutions B Prepare Pyrene-Doped Samples A->B C Equilibrate Overnight B->C D Measure Fluorescence Spectra (Ex: 334 nm) C->D E Determine I₁/I₃ Ratios D->E F Plot I₁/I₃ vs. log(Concentration) E->F G Identify CAC from Inflection Point F->G

Caption: Workflow for CAC determination.

Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

Rationale: DLS is a non-invasive technique that measures the hydrodynamic diameter (Z-average) and the size distribution (Polydispersity Index, PDI) of nanoparticles in solution.[6][7][8][9][10] This is crucial for assessing the quality and uniformity of the self-assembled structures.

Materials:

  • Aqueous solutions of the amphiphile (at a concentration above the CAC)

  • DLS instrument

  • Disposable or clean quartz cuvettes

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation: a. Filter the aqueous solution of the amphiphile through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.[9][10] b. Ensure there are no air bubbles in the cuvette.

  • DLS Measurement: a. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). b. Set the instrument parameters (e.g., laser wavelength, scattering angle, viscosity of the solvent). c. Perform multiple measurements (at least three) to ensure reproducibility.

  • Data Analysis: a. The instrument software will provide the Z-average hydrodynamic diameter and the PDI. b. A PDI value below 0.3 is generally considered acceptable for monodisperse samples.

ParameterTypical ValueSignificance
Z-average Diameter50 - 200 nmAverage size of the nanoparticles
Polydispersity Index (PDI)< 0.3Indicates a narrow size distribution
Count Rate> 100 kcpsEnsures sufficient scattering for reliable data
Morphological Characterization by Transmission Electron Microscopy (TEM)

Rationale: While DLS provides information on the size of the nanoparticles in their hydrated state, TEM allows for direct visualization of their morphology and size in a dried state.[11][12]

Materials:

  • Aqueous solution of the amphiphile (at a concentration above the CAC)

  • TEM grids (e.g., carbon-coated copper grids)[13]

  • Negative staining agent (e.g., uranyl acetate or phosphotungstic acid)

  • Filter paper

  • Tweezers

Protocol:

  • Sample Preparation: a. Hold a TEM grid with tweezers. b. Apply a small droplet (5-10 µL) of the nanoparticle solution onto the grid.[13] c. Allow the solution to adsorb for 1-2 minutes. d. Wick away the excess solution using the edge of a piece of filter paper.

  • Negative Staining (Optional but Recommended): a. Apply a droplet of the negative staining agent to the grid. b. After 30-60 seconds, wick away the excess stain. c. This enhances the contrast between the nanoparticles and the background.

  • Drying: a. Allow the grid to air-dry completely in a dust-free environment.

  • TEM Imaging: a. Place the dried grid into the TEM holder and insert it into the microscope. b. Acquire images at different magnifications to observe the overall morphology and individual particle details.

cluster_workflow TEM Sample Preparation Workflow A Place Droplet of Nanoparticle Solution on TEM Grid B Adsorb for 1-2 Minutes A->B C Wick Away Excess Solution B->C D Apply Negative Stain (Optional) C->D F Air-Dry Completely C->F If not staining E Wick Away Excess Stain D->E E->F G Image in TEM F->G

Caption: Workflow for TEM sample preparation.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the congruence of the results obtained from different techniques. For example:

  • The CAC determined by fluorescence spectroscopy should correspond to the concentration at which nanoparticles are consistently observed by DLS.

  • The size determined by DLS should be in reasonable agreement with the dimensions observed by TEM, keeping in mind that DLS measures the hydrodynamic diameter in solution while TEM visualizes the dried state.

  • A low PDI from DLS should be corroborated by uniform particle sizes in TEM images.

Discrepancies between these techniques can often provide deeper insights into the system, such as the presence of a significant hydration layer or dynamic structural changes.

Conclusion

The self-assembly of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in aqueous solutions presents a versatile platform for the creation of functional nanostructures. By understanding the underlying principles of its self-assembly and employing the robust characterization protocols detailed in this guide, researchers can effectively harness the potential of this molecule for a wide range of applications in materials science and drug development.

References

  • Boronic Acids in Molecular Self-Assembly. (2008). MSU chemistry. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.). PMC - NIH. [Link]

  • Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor. (n.d.). PubMed. [Link]

  • Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. (n.d.). PubMed. [Link]

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (n.d.). PMC - NIH. [Link]

  • Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface. (2018). MDPI. [Link]

  • Liquid-cell Transmission Electron Microscopy for Tracking Self-assembly of Nanoparticles. (2017). PMC - NIH. [Link]

  • Sample preparation and electron microscopy imaging of the self‐assembly... (n.d.). ResearchGate. [Link]

  • NIST-NCL Protocol Measuring the Size of Nanoparticles in Aqueous Media Using Batch-Mode Dynamic Light Scattering. (n.d.). Center for the Environmental Implications of NanoTechnology. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. [Link]

  • Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. (n.d.). The Horseshoe Crab. [Link]

  • TEM Grid Preparation Guide for Imaging Gold Nanoparticles. (n.d.). Nanopartz. [Link]

  • Determination of the critical micelle concentration of surfactants using fluorescence strategies. (n.d.). Soft Matter (RSC Publishing). [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Wyatt Technology. [Link]

  • Self-Assembly of Triphenylboroxine and the Phenylboronic Ester of Pentaerythritol with Piperazine, trans -1,4-Diaminocyclohexane, and 4-Aminopyridine. (n.d.). ResearchGate. [Link]

  • TEM: Transmission Electron Microscopy – Nanoparticle Sample Preparation and Demonstration. (2020). YouTube. [Link]

  • Determination of critical aggregation concentration, cac, using... (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. (n.d.). Frontiers. [Link]

  • How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM). (2022). [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (2023). MDPI. [Link]

  • Fluorescence probes for critical micelle concentration determination. (n.d.). Langmuir - ACS Publications. [Link]

  • Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Process for the preparation of 2,5-furandicarboxylic acid (fdca) by oxidation of 5-(hydroxymethyl)furfural (hmf) or 5-(alkyloxymethyl)furfural (amf) with oxygen in the presence of a co(ii) or ce(iii) catalyst, a bromide salt and a solvent. (n.d.).
  • pH and Metal ion-responsive Aqueous Self-Assembly of an Amphiphilic π-System: Influence of Molecular Morphology. (n.d.). ResearchGate. [Link]

Sources

Revolutionizing Glycoproteomics: High-Efficiency Enrichment Using Hydrophilic Phenylboronic Acid Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The selective enrichment of glycoproteins from complex biological matrices is a critical bottleneck in proteomics and biomarker discovery. Traditional affinity matrices often suffer from non-specific binding and require harsh elution conditions. This document details the application and protocol for a novel hydrophilic phenylboronic acid resin, featuring 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid as the functional ligand, for the highly specific and efficient enrichment of glycoproteins. The dual hydrophilic chains dramatically reduce non-specific hydrophobic interactions, leading to cleaner samples and improved recovery of low-abundance glycoproteins under mild conditions. This guide provides researchers, scientists, and drug development professionals with the foundational principles and a detailed, field-proven protocol for leveraging this advanced affinity chromatography medium.

Introduction: Overcoming the Glycoproteomic Challenge

Glycosylation is a pivotal post-translational modification, influencing protein folding, stability, and function. Aberrant glycosylation is a known hallmark of various diseases, making glycoproteins a rich source of potential biomarkers. However, the analysis of glycoproteins is hampered by their often low abundance and the vast complexity of biological samples.

Boronic acid affinity chromatography (BAC) offers a universal approach for glycoprotein enrichment by forming reversible covalent bonds with the cis-1,2-diol groups present in the glycan moieties of glycoproteins. Traditional phenylboronic acid resins, however, can exhibit significant non-specific binding of non-glycosylated proteins due to hydrophobic and ionic interactions, which complicates downstream analysis.

To address this, a new generation of hydrophilic boronic acid ligands has been developed. The ligand at the core of this protocol, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid , incorporates two long, flexible polyethylene glycol (PEG)-like chains. These hydrophilic chains create a hydration layer around the solid support, effectively shielding the phenylboronic acid core and minimizing non-specific adsorption. This results in a highly specific enrichment of glycoproteins with improved yields and purity.

The Principle of Hydrophilic Boronic Acid Affinity Chromatography

The enrichment process is governed by a pH-dependent reversible covalent interaction between the boronic acid and the cis-diols of the glycoprotein's sugar residues.

  • Binding: Under alkaline conditions (typically pH > 8.0), the boronic acid group is in a tetrahedral boronate anion configuration, which readily reacts with cis-diols to form a stable cyclic ester. The hydrophilic pentaoxapentadecyl chains ensure that only molecules with specific glycan structures can access and bind to the boronic acid, while non-specific proteins are repelled.

  • Elution: The bond is reversed under acidic conditions (typically pH < 6.0), which protonates the boronate ester, causing its hydrolysis and the release of the bound glycoprotein. Alternatively, elution can be achieved by introducing a competing diol, such as sorbitol, at a high concentration.

Below is a diagram illustrating the pH-dependent binding and elution mechanism.

Application Notes and Protocols: Boronic Acid-Based Sensors for Detecting Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and the hydroxyl radical (•OH). Historically viewed as purely detrimental byproducts of aerobic metabolism, our understanding of ROS has evolved significantly.[1] It is now clear that ROS are a double-edged sword: at high concentrations, they inflict oxidative damage on lipids, proteins, and nucleic acids, contributing to aging and a host of pathologies including neurodegenerative diseases and cancer.[1][2] However, at physiological levels, ROS, particularly H₂O₂, act as critical second messengers in a variety of cellular signaling pathways, modulating processes from immune responses to cell proliferation.[1][2]

This dual role necessitates robust tools to study ROS dynamics with high sensitivity and spatiotemporal resolution.[1] Fluorescent probes have become indispensable for this purpose, and among them, boronic acid-based sensors have emerged as a powerful class for detecting specific ROS, primarily hydrogen peroxide and peroxynitrite.[1][3][4] These probes are chemodosimeters, meaning they undergo an irreversible chemical reaction with the analyte to produce a fluorescent signal.[1] This guide provides a deep dive into the chemical principles, practical applications, and detailed protocols for using boronic acid-based sensors to unravel the complex world of ROS biology.

Principle of Detection: The Boronate-to-Phenol Switch

The sensing mechanism of boronic acid-based probes is an elegant and irreversible oxidative transformation. The core of the sensor is a boronic acid or boronate ester group attached to a fluorophore scaffold. In its native state, the boronate moiety quenches the fluorescence of the molecule. The probe becomes fluorescent "caged".

The detection process is initiated by the nucleophilic attack of a peroxide, such as hydrogen peroxide (H₂O₂), on the electron-deficient boron atom.[1][3] This forms a transient, unstable tetrahedral boronate complex.[1] This complex then undergoes a rapid intramolecular rearrangement (a 1,2-migration) and subsequent hydrolysis.[1] The net result is the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond, converting the boronate group into a hydroxyl group (a phenol).[1] This conversion "un-cages" the fluorophore, leading to a significant increase in fluorescence intensity.[1][3]

G cluster_0 Detection Mechanism Probe Non-Fluorescent Boronic Acid Probe Intermediate Tetrahedral Boronate Intermediate (Unstable) Probe->Intermediate 1. Nucleophilic Attack ROS H₂O₂ (or other peroxides) ROS->Intermediate Product Highly Fluorescent Phenol Product Intermediate->Product 2. Rearrangement & Hydrolysis

Caption: Oxidative deboronation mechanism of boronic acid-based ROS sensors.

This irreversible reaction is a key feature of these probes, classifying them as chemodosimeters.[1] This allows for the accumulation of signal over time, making them particularly well-suited for detecting low levels of ROS flux in biological systems through endpoint assays.[1]

Sensor Selection and Key Considerations

A variety of boronic acid-based probes have been developed, each with unique spectral properties and subcellular localization characteristics. Choosing the appropriate probe is critical for experimental success.

Probe NameEx (nm)Em (nm)Key Characteristics & Applications
Peroxyfluor-1 (PF1) ~494~521Green emission. Diffuse, non-targeted intracellular localization. Widely used for detecting exogenous H₂O₂ in cells via microscopy and flow cytometry.[1]
Peroxy Green 1 (PG1) ~460~510Green emission. Good cell permeability. Suitable for general cellular H₂O₂ detection in plate-based assays and microscopy.[1]
Mito-Bor ~510~535Mitochondria-targeted probe. Incorporates a triphenylphosphonium (TPP) cation for specific accumulation in the mitochondrial matrix. Ideal for studying mitochondrial ROS production.
ER-Bor ~405~450Endoplasmic Reticulum (ER)-targeted probe. Utilizes a sulfonamide group for ER retention. Useful for investigating ROS signaling originating from the ER.
Critical Consideration: Selectivity

While often marketed as "H₂O₂ sensors," it is crucial to understand that boronic acid probes are not perfectly selective. They react with a range of nucleophilic oxidants.[4]

  • Peroxynitrite (ONOO⁻): Boronates react with peroxynitrite at a rate nearly a million times faster than with H₂O₂.[3] In systems where both nitric oxide (NO•) and superoxide (O₂•⁻) are produced, such as activated macrophages, the signal from a boronate probe is more likely to represent ONOO⁻ detection.[3]

  • Hypochlorous Acid (HOCl): HOCl also reacts rapidly with boronates.[3]

  • Other Hydroperoxides: Organic hydroperoxides and other species like peroxymonocarbonate can also oxidize the probes.[4]

Self-Validation Insight: To confidently attribute a signal to H₂O₂, it is essential to use controls. For example, pre-treating cells with catalase (an enzyme that specifically degrades H₂O₂) should abolish the signal if H₂O₂ is the primary species being detected.[3] Conversely, using a nitric oxide synthase inhibitor (like L-NAME) can help dissect the contribution of peroxynitrite.[3]

Experimental Protocols

The following protocols are designed to be comprehensive and self-validating, providing researchers with a robust framework for ROS detection.

Protocol 1: In Vitro ROS Detection in a 96-Well Plate Reader

This protocol is ideal for high-throughput screening of compounds that modulate ROS levels.

A. Reagent Preparation:

  • Probe Stock Solution: Dissolve the boronic acid probe (e.g., Peroxy Green 1) in anhydrous DMSO to create a 1-10 mM stock solution. Store desiccated at -20°C, protected from light.

  • Hanks' Balanced Salt Solution (HBSS): Use HBSS (or another serum-free, phenol red-free buffer) for probe loading and measurements. Serum and phenol red can interfere with the assay and cause auto-fluorescence.

  • Positive Control: Prepare a fresh solution of 100 mM H₂O₂ in water. This will be serially diluted to create a standard curve or used as a potent stimulus.

  • Negative Control/Scavenger: Prepare a 1 mg/mL (≥10,000 units/mL) solution of Catalase in HBSS.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment (Optional): If testing a drug, treat cells with the compound for the desired duration. Include vehicle-only control wells.

  • Probe Loading:

    • Warm HBSS and the probe stock solution to room temperature.

    • Dilute the probe stock solution in HBSS to a final working concentration (typically 5-10 µM). Vortex briefly.

    • Remove media from cells and wash once with warm HBSS.

    • Add 100 µL of the probe working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash cells twice with warm HBSS to remove any extracellular probe.

  • Stimulation & Controls:

    • Add 100 µL of HBSS to the negative control wells.

    • For validation, add 100 µL of HBSS containing catalase to a set of wells 15 minutes prior to stimulation.

    • Add your stimulus (e.g., drug, PMA, or a titration of H₂O₂ for a standard curve) in 100 µL of HBSS to the experimental wells. Add H₂O₂ (e.g., 100 µM final concentration) to the positive control wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity every 2-5 minutes for 1-2 hours using the appropriate excitation/emission wavelengths for your chosen probe.

C. Data Analysis:

  • Subtract the background fluorescence from wells containing cells but no probe.

  • Plot the fluorescence intensity over time.

  • Calculate the rate of ROS production (slope of the linear phase) or the endpoint fluorescence fold-change over the baseline (F/F₀).

Protocol 2: Live-Cell Imaging of ROS with Fluorescence Microscopy

This protocol allows for the visualization of ROS production with subcellular resolution.

G cluster_workflow Live-Cell Imaging Workflow A 1. Seed Cells on glass-bottom dish B 2. Wash with HBSS A->B C 3. Load with Probe (e.g., Mito-Bor, 5µM, 30 min) B->C D 4. Wash Twice with HBSS C->D E 5. Mount on Microscope Stage (Live-Cell Chamber, 37°C, 5% CO₂) D->E F 6. Acquire Baseline Image (t=0) E->F G 7. Add Stimulus (e.g., Drug, H₂O₂) F->G H 8. Time-Lapse Imaging (Acquire images every 1-5 min) G->H I 9. Image Analysis (Measure fluorescence intensity in ROIs over time) H->I

Caption: A typical experimental workflow for live-cell imaging of ROS.

A. Reagent Preparation:

  • Same as Protocol 4.1. Use a probe appropriate for microscopy (e.g., PF1 or a targeted probe like Mito-Bor).

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells on glass-bottom imaging dishes or chamber slides.

  • Probe Loading: Following the same procedure as in 4.1 (steps 3-4), load the cells with the desired probe.

  • Microscopy Setup: Place the dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

  • Baseline Imaging: Locate a healthy field of view. Set the appropriate filter cubes/laser lines and adjust the exposure time/laser power to get a dim but visible baseline signal. Causality Insight: Keeping the baseline exposure low is critical to minimize phototoxicity and photobleaching, which can themselves generate ROS and confound results.

  • Stimulation: Carefully add your stimulus to the dish. For a positive control, add a low concentration of H₂O₂ (e.g., 50-100 µM). For a negative control, pre-treat with a scavenger like catalase or N-acetylcysteine (NAC).

  • Time-Lapse Acquisition: Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 1 to 5 minutes) for the duration of the experiment.

  • Endpoint: After the time course, acquire a final image.

C. Data Analysis:

  • Use imaging software (e.g., ImageJ/Fiji) to define Regions of Interest (ROIs) around individual cells or specific organelles.

  • Measure the mean fluorescence intensity within each ROI for every time point.

  • Normalize the data by calculating the fold-change in fluorescence relative to the baseline (F/F₀).

  • Plot the average F/F₀ over time for different treatment groups.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

G Start Problem Observed Problem1 Low or No Signal in Positive Control Start->Problem1 Problem2 High Background Fluorescence Start->Problem2 P1_Cause1 Probe degraded? Problem1->P1_Cause1 P1_Cause2 Insufficient probe loading? Problem1->P1_Cause2 P1_Cause3 H₂O₂ degraded? Problem1->P1_Cause3 P2_Cause1 Incomplete washout? Problem2->P2_Cause1 P2_Cause2 Media interference? Problem2->P2_Cause2 P2_Cause3 Cell death? Problem2->P2_Cause3 P1_Sol1 Use fresh probe stock. Store properly (-20°C, desiccated). P1_Cause1->P1_Sol1 P1_Sol2 Increase probe concentration or incubation time. P1_Cause2->P1_Sol2 P1_Sol3 Use a fresh H₂O₂ stock. P1_Cause3->P1_Sol3 P2_Sol1 Increase number of washes (3x). Ensure complete aspiration. P2_Cause1->P2_Sol1 P2_Sol2 Use phenol red-free, serum-free buffer (e.g., HBSS) for final steps. P2_Cause2->P2_Sol2 P2_Sol3 Check cell viability. High probe concentration can be toxic. P2_Cause3->P2_Sol3

Caption: A decision-tree for troubleshooting common issues with boronate sensors.

References

  • Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, 526, 19–43. [Link]

  • Sikora, A., Zielonka, J., & Kalyanaraman, B. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology, 25(8), 1537–1547. [Link]

  • Sikora, A., Zielonka, J., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 8, 603. [Link]

  • Fang, G., Wang, H., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. [Link]

  • Halliwell, B. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 61. [Link]

  • Fang, G., Wang, H., et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]

  • Li, M., & Li, W. (2020). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 5(38), 24431-24439. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid for Glucose Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in glucose sensing assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common experimental challenges. Our approach is to explain the causality behind experimental choices, ensuring you have a robust, self-validating system for your glucose sensing applications.

I. Fundamental Principles of Your Glucose Sensing System

At the core of your assay is the remarkable ability of the boronic acid moiety to form a reversible covalent bond with cis-1,2- or 1,3-diols, which are structural features of glucose.[1][2] The specific molecule you are working with, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, has been designed with two key features:

  • Phenylboronic Acid: This is the glucose recognition element.

  • Pentaoxapentadecyl Side Chains: These are oligoether chains, similar to polyethylene glycol (PEG), which are incorporated to significantly enhance the molecule's solubility in aqueous buffers, a common challenge with many boronic acid-based sensors.[3][4]

The sensing mechanism relies on a change in a measurable signal upon glucose binding. This is typically a change in fluorescence. This can occur through several mechanisms, such as photoinduced electron transfer (PET), internal charge transfer (ICT), or fluorescence resonance energy transfer (FRET), depending on the specific fluorophore used in your system.[5] The binding of glucose to the boronic acid alters the electronic properties of the molecule, which in turn modulates the fluorescence output.

Caption: A systematic workflow for optimizing the sensor.

Data Summary Table

The following table provides typical parameter ranges for phenylboronic acid-based glucose sensors. Note that these are general values and should be empirically determined for your specific molecule and experimental setup.

ParameterTypical RangeRationale & Key Considerations
Sensor Concentration 1 - 20 µMBalance between sufficient signal and avoiding aggregation/quenching.
pH 7.0 - 8.0Needs to be near or above the boronic acid's pKa for efficient binding.
Buffer PBS, HEPESMust provide stable pH in the optimal range. Phosphate can be a weak competitor.
Glucose Detection Range 0.5 - 50 mMShould cover the physiologically relevant range for your application. [6]
Binding Affinity (Kd) µM to mM rangeA lower Kd indicates tighter binding. Diboronic acids generally have a lower Kd for glucose than monoboronic acids. [3][7]
Response Time Seconds to minutesDepends on the diffusion of glucose and the kinetics of the binding reaction.

V. References

  • DiCesare, N., & Lakowicz, J. R. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC - NIH. [Link]

  • Zhang, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]

  • Li, M., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

  • Kato, D., et al. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH. [Link]

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central. [Link]

  • Kato, D., et al. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. MDPI. [Link]

  • Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PubMed. [Link]

  • Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PMC - NIH. [Link]

  • Di-acono, M., & Dinu, I. A. (2020). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]

  • Zhang, Y., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. RSC Publishing. [Link]

  • De, S., et al. (2017). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI. [Link]

Sources

Technical Support Center: Synthesis of Long-Chain Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of long-chain functionalized phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these complex molecules. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively.

The introduction of long alkyl or polyether chains onto a phenylboronic acid scaffold introduces a unique set of synthetic hurdles, from solubility mismatches and steric hindrance to increased susceptibility to certain side reactions. This guide is structured to address these specific issues head-on, providing both direct solutions to common problems and a broader understanding of the molecular behavior of these valuable compounds.

Troubleshooting Guide: Addressing In-Experiment Failures

This section tackles the most frequent and frustrating issues that arise during the synthesis and workup of long-chain functionalized phenylboronic acids. Each entry is designed to help you diagnose the problem, understand its chemical basis, and implement a robust solution.

Issue 1: Persistently Low Yields in Borylation Reactions

Question: I am performing a Miyaura borylation on my long-chain aryl halide, but the conversion to the desired boronate ester is consistently low (<40%). What are the likely causes and how can I improve the yield?

Probable Causes & Solutions:

  • Poor Solubility of the Substrate: Long, nonpolar chains drastically reduce the solubility of aryl halides in the polar aprotic solvents typically used for Miyaura borylation (e.g., dioxane, DMF). This creates a biphasic system where reagent concentrations in the active reaction phase are too low.

    • Causality: The palladium catalyst and the borane source (e.g., bis(pinacolato)diboron, B₂pin₂) reside primarily in the polar phase, while your lipophilic substrate remains in a separate, non-polar microenvironment. Effective catalysis requires all components to be in the same phase.

    • Solution: Employ a solvent system designed to homogenize the reaction mixture. Toluene or CPME (cyclopentyl methyl ether) with a co-solvent like THF can be effective. Alternatively, using a phase-transfer catalyst can help shuttle reagents across the phase boundary.

  • Steric Hindrance: The long chain, especially if branched or located ortho to the halide, can sterically impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step of the catalytic cycle.

    • Causality: The initial, rate-limiting step of the Suzuki-Miyaura reaction involves the insertion of the Pd(0) catalyst into the aryl-halide bond.[1] A bulky chain can act as a "shield," preventing this critical interaction.

    • Solution: Switch to a less sterically demanding catalyst system. For example, instead of a bulky phosphine ligand like SPhos, consider a catalyst with a larger bite angle that projects the palladium active site away from the ligand backbone. Also, ensure your starting halide is an iodide or bromide, as the C-Cl bond is stronger and its activation is more sensitive to steric effects.

  • Premature Catalyst Decomposition: Inefficient stirring in a heterogeneous mixture can lead to localized overheating, causing the palladium catalyst to decompose into inactive palladium black.

    • Solution: Ensure vigorous mechanical stirring, not just magnetic stirring, especially for larger-scale reactions. Monitor the reaction color; a rapid change from a clear yellow/brown to a black precipitate is a sign of catalyst death.

Workflow: Troubleshooting Low Borylation Yields

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

LowYieldTroubleshooting start Low Yield Observed (<40%) check_solubility Is the reaction mixture homogeneous? start->check_solubility check_sterics Is the long chain ortho to the halide? check_solubility->check_sterics Yes solve_solubility Action: Change solvent system (e.g., Toluene/THF). Consider phase-transfer catalyst. check_solubility->solve_solubility No check_catalyst Is palladium black visible? check_sterics->check_catalyst No solve_sterics Action: Use less bulky catalyst/ligand. Use Ar-I or Ar-Br instead of Ar-Cl. check_sterics->solve_sterics Yes solve_catalyst Action: Improve stirring (mechanical). Degas reagents thoroughly. Re-evaluate reaction temperature. check_catalyst->solve_catalyst Yes end_point Re-evaluate starting material purity and reagent stoichiometry. check_catalyst->end_point No

Caption: A systematic workflow for diagnosing low borylation yields.

Issue 2: Significant Product Loss due to Protodeboronation

Question: After successfully synthesizing my boronate ester and proceeding with purification or the next reaction step (e.g., Suzuki coupling), I'm seeing a large amount of the corresponding deboronated arene (Ar-H). Why is this happening?

Probable Causes & Solutions:

Protodeboronation (also called protodeborylation) is the cleavage of the C–B bond by a proton source.[2] This side reaction is a major challenge, especially for electron-rich or certain heteroaromatic boronic acids, and can be catalyzed by both acid and base.[2][3][4]

  • Hydrolysis During Aqueous Workup or Chromatography: The most common cause is the premature hydrolysis of the boronate ester back to the boronic acid, which is then susceptible to protodeboronation.

    • Causality: While pinacol esters are relatively stable, they can hydrolyze under acidic or basic aqueous conditions, especially on silica gel which has an acidic surface.[5] The resulting free boronic acid, R-B(OH)₂, is much more prone to losing the boronyl group.

    • Solution:

      • Avoid Aqueous Workups: If possible, use anhydrous workup procedures.

      • Neutralize Silica Gel: If column chromatography is unavoidable, use silica gel that has been pre-treated with a non-nucleophilic base like triethylamine (e.g., slurry the silica in hexanes containing 1-2% Et₃N, then evaporate).

      • Use More Robust Protecting Groups: For particularly sensitive substrates, consider using N-methyliminodiacetic acid (MIDA) boronates or 1,8-diaminonaphthalene (dan) amides, which are significantly more stable to a wide range of conditions.[6][7]

  • Presence of Protic Sources in Suzuki Coupling: The base used in a subsequent Suzuki-Miyaura coupling can promote protodeboronation if not chosen carefully, especially if water is present.

    • Causality: Strong bases can accelerate the cleavage of the C-B bond. The combination of a strong base and a proton source (like water) is particularly detrimental.

    • Solution: Use a milder, non-hydroxide base like K₃PO₄ or CsF. Ensure solvents are rigorously dried. If the reaction must be run with a protic co-solvent, consider using potassium trifluoroborate salts (R-BF₃K) instead of boronic esters, as they often exhibit greater stability under these conditions.[6][8]

Diagram: Key Boronic Acid Instability Pathways

This diagram illustrates the two primary degradation pathways that compete with the desired reaction.

InstabilityPathways cluster_side_reactions Undesired Side Reactions Main LongChain-Ph-B(OR)₂ (Boronate Ester) Desired Desired Reaction (e.g., Suzuki Coupling) Main->Desired Pd Catalyst, Base Protodeboronation LongChain-Ph-H (Protodeboronation Product) Main->Protodeboronation H⁺ / H₂O (Acid/Base Catalyzed) Oxidation LongChain-Ph-OH (Phenol Byproduct) Main->Oxidation Oxidants (O₂, H₂O₂) Trace Metals

Caption: The main degradation pathways for boronate esters.

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions about the synthesis, purification, and handling of these challenging molecules.

1. Q: What is the best strategy for purifying a long-chain functionalized phenylboronic acid that streaks on silica gel?

A: This is a classic problem where the amphiphilic nature of your molecule (a polar boronic acid head and a nonpolar "greasy" tail) makes standard chromatography difficult.

  • Step 1: Protect and Purify. The best strategy is often to avoid purifying the free boronic acid altogether. Purify the more stable and less polar boronate ester (e.g., pinacol ester). These derivatives are much more amenable to silica gel chromatography. The deprotection step can be performed afterward if the free boronic acid is truly required.[6][9]

  • Step 2: Use an Alternative Purification Method.

    • Recrystallization: If your compound is crystalline, this is the ideal method. Try a biphasic solvent system, such as dissolving the compound in a minimal amount of a good solvent (e.g., THF, Ethyl Acetate) and then slowly adding a poor solvent (e.g., Hexanes, Pentane) until turbidity is observed, followed by cooling.

    • Liquid-Liquid Biphasic Extraction: This technique leverages the Lewis acidic nature of the boronic acid. Dissolve your crude material in a nonpolar organic solvent (e.g., toluene). Wash with a basic aqueous solution (pH > 10). The boronic acid will deprotonate to form the boronate salt [R-B(OH)₃]⁻, which will migrate to the aqueous phase, leaving non-acidic organic impurities behind. You can then acidify the aqueous layer (with care to avoid protodeboronation) and extract your purified boronic acid back into an organic solvent.

Workflow: Selecting a Purification Strategy

PurificationStrategy start Crude Product Obtained check_form Is product a boronic acid or a stable ester? start->check_form is_acid Boronic Acid check_form->is_acid Acid is_ester Boronate Ester check_form->is_ester Ester biphasic Use biphasic extraction (acid/base wash) is_acid->biphasic check_solid Is the ester a solid? is_ester->check_solid chromatography Purify by column chromatography (neutralized silica if necessary) check_solid->chromatography No recrystallize Attempt recrystallization check_solid->recrystallize Yes protect Protect to boronate ester, then purify via chromatography. biphasic->protect Fails

Caption: Decision tree for purifying long-chain boronic acids/esters.

2. Q: My target molecule is intended for a biological application. How can I increase its stability against oxidation?

A: Oxidative instability is a major barrier to the in vivo application of boronic acids. The C-B bond can be oxidized to a C-O bond, converting your compound into a phenol, which is often inactive or has a different biological profile.[10][11][12][13]

  • Mechanism Insight: The oxidation is thought to proceed via attack of an oxidant (like H₂O₂) on the Lewis acidic boron center. Therefore, strategies that reduce the Lewis acidity or sterically shield the boron atom can dramatically increase stability.

  • Advanced Protection Strategy: A recent breakthrough in this area is the use of an intramolecularly coordinating carboxyl group to form a "boralactone". This structure was shown to be 10,000-fold more resistant to oxidation than standard phenylboronic acid.[14][15] This approach maintains the ability of the boron to interact with biological targets (like diols on sugars) while providing exceptional stability.

  • Practical Steps:

    • Introduce an Ortho-Carboxyl Group: Synthesize your long-chain phenylboronic acid with a carboxylic acid group at the ortho position.

    • Storage and Handling: Always handle boronic acids under an inert atmosphere (Nitrogen or Argon) and use degassed solvents to minimize exposure to oxygen. Store compounds, especially solutions, in the dark at low temperatures (-20°C).

3. Q: Which protecting group for the boronic acid moiety is best?

A: The "best" protecting group depends entirely on the downstream reaction conditions you need it to survive. There is no one-size-fits-all answer.

Protecting GroupStructureStabilityDeprotection ConditionsKey AdvantageKey Disadvantage
Pinacol Ester DioxaborolaneModerate. Stable to chromatography, mild bases, many reductive/oxidative conditions.[6]Acidic aqueous workup, transesterification, or conversion to trifluoroborate followed by hydrolysis.[8][16][17]Commercially available, easy to install (Miyaura borylation).Can be difficult to cleave without affecting other sensitive groups.[8]
Trifluoroborate Salt -BF₃⁻K⁺High. Very stable to air, moisture, and chromatography.[6]Aqueous acid (e.g., HCl/silica gel) or Lewis acids.[8][16]Often highly crystalline and easy to handle.Requires stoichiometric KHF₂ for preparation; can have poor organic solubility.
MIDA Ester N-methyliminodiacetylVery High. Stable to Suzuki, Heck, Sonogashira, Grignard reagents, strong oxidizers (CrO₃), and strong reductants (LAH).[6][7]Mild aqueous base (e.g., 1M NaOH, NaHCO₃).[7]Enables iterative cross-coupling ("slow-release" of the boronic acid).Preparation can be laborious, requiring anhydrous conditions.[6][18]

Expert Recommendation: For most standard applications involving the synthesis of a long-chain boronate ester for a subsequent Suzuki coupling, the pinacol ester is the workhorse due to its balance of stability and reactivity. If your synthetic route involves harsh conditions that a pinacol ester would not survive, the MIDA ester is the superior choice, offering unparalleled stability with orthogonal, mild deprotection.[7][18]

References

  • Ishida, K., et al. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 9(6), 202. [Link]

  • Li, Y., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 11, 457-466. [Link]

  • Halliwell, D. G. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Boronic Acids, 1-111. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Zhu, Y., et al. (2013). Phenylboronic Acid Functionalized SBA-15 for Sugar Capture. Langmuir, 29(49), 15343-15352. [Link]

  • Ma, R., & Shi, L. (2014). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Polym. Chem., 5, 1503-1518. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of boronic acids. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Adamczyk-Woźniak, A., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2148-2151. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

  • Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Chemistry B, 6(12), 1782-1790. [Link]

  • Wang, Y., et al. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. RSC Advances, 6(85), 81951-81959. [Link]

  • Kubo, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020785118. [Link]

  • Darses, B., & Knochel, P. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(68), 41535-41539. [Link]

  • Li, Z., et al. (2013). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry, 78(24), 12488-12495. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555. [Link]

  • Amdursky, N., & Major, D. T. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry B, 115(34), 10259-10267. [Link]

  • Gillis, E. P., & Burke, M. D. (2015). Protecting groups for boronic acids.
  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. [Link]

  • Mori, T., et al. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Bioconjugate Chemistry, 34(7), 1269-1274. [Link]

  • ResearchGate. (2011). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. [Link]

  • ResearchGate. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • Wang, Y., et al. (2020). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Analytical Chemistry, 92(10), 7011-7018. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17467-17483. [Link]

  • Kubo, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Li, W., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(16), 4046-4049. [Link]

  • Li, Y., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega, 6(12), 8236-8244. [Link]

  • Gravel, M., et al. (2004). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 2(19), 2759-2765. [Link]

  • Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 2(2), 303-307. [Link]

  • Simon, J., et al. (2007). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 2007(13), 2097-2099. [Link]

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  • Goldford, J., & Raines, R. T. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 13(28), 8239-8243. [Link]

  • Chemistry Stack Exchange. (2021). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]

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  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

Sources

Effect of pH on the binding affinity of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid to glucose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylboronic acid (PBA) derivatives for glucose sensing and related applications. This guide provides in-depth technical information, troubleshooting advice, and experimental protocols focused on the critical role of pH in the binding affinity of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid to glucose.

Our goal is to equip you with the foundational knowledge and practical insights necessary to design robust experiments, troubleshoot common issues, and accurately interpret your data. This resource is structured as a series of frequently asked questions (FAQs) that directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Fundamental Science of Binding

Question 1: What is the fundamental mechanism behind the binding of phenylboronic acid to glucose, and why is pH so critical?

Answer: The interaction between phenylboronic acid (PBA) and glucose is a reversible covalent binding event. PBAs are Lewis acids due to the electron-deficient boron atom.[1] In aqueous solution, the PBA exists in equilibrium between two forms: a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[2] It is the tetrahedral boronate species that is predominantly responsible for the stable binding to diols like glucose, forming a cyclic boronate ester.[3]

The pH of the solution directly governs this equilibrium. As the pH increases, the concentration of the hydroxide ion ([OH⁻]) rises, shifting the equilibrium towards the formation of the more reactive tetrahedral boronate. Consequently, the binding affinity for glucose increases with higher pH.[4][5] This relationship is most pronounced as the pH of the solution approaches and surpasses the acid dissociation constant (pKa) of the boronic acid. For unsubstituted phenylboronic acid, the pKa is approximately 8.8.[6][7] Therefore, experiments conducted at a pH below the pKa will exhibit significantly weaker binding compared to those at or above the pKa.

Question 2: I am not seeing any significant binding between my PBA derivative and glucose at physiological pH (7.4). Is my experiment failing?

Answer: Not necessarily. This is a very common observation and is expected based on the chemistry of many phenylboronic acids. The pKa of standard phenylboronic acid is around 8.8.[6] At pH 7.4, which is well below the pKa, only a small fraction of the boronic acid molecules will be in the active tetrahedral boronate form. This results in a relatively low binding affinity for glucose.[2][4]

Troubleshooting Steps:

  • Verify the pKa of your specific PBA derivative: The electron-donating or withdrawing nature of substituents on the phenyl ring can alter the pKa. The pentaoxapentadecyl chains on your molecule are electron-donating, which may slightly increase the pKa, further reducing binding at pH 7.4. Researchers often modify PBA with electron-withdrawing groups to lower the pKa and enhance binding at physiological pH.[3]

  • Increase the experimental pH: To confirm that your reagents are active, try performing a control experiment at a higher pH, for example, pH 8.5 or 9.0. You should observe a significant increase in binding affinity.[5]

  • Increase reactant concentrations: While not always ideal, increasing the concentration of either the PBA derivative or glucose can help drive the equilibrium towards the bound state, making the interaction more readily detectable.

Question 3: How do the pentaoxapentadecyl chains on 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid influence the experiment?

Answer: The two long ether chains on your specific molecule introduce several factors that need consideration:

  • Solubility: These chains significantly increase the hydrophilicity and water solubility of the molecule compared to unsubstituted phenylboronic acid. This is an advantage for preparing aqueous stock solutions.

  • Steric Hindrance: The bulky nature of these chains could potentially cause steric hindrance, slightly reducing the binding affinity compared to a smaller PBA.

  • Microenvironment Effects: The ether chains can create a unique microenvironment around the boronic acid group, potentially influencing its local hydration and pKa.

  • Potential for Non-specific Interactions: In complex biological media, these chains might engage in non-specific hydrophobic or hydrophilic interactions, which could be a source of experimental artifacts.

Section 2: Experimental Design & Protocols

Question 4: What is the best buffer to use for my binding studies, and are there any I should avoid?

Answer: Buffer selection is critical for obtaining reliable and reproducible data.

Recommended Buffers:

  • Phosphate-buffered saline (PBS), HEPES, and MOPS: These are generally good choices as they do not contain diol groups and have pKa values that are relevant for many biological experiments.

Buffers to Avoid:

  • Tris-based buffers (e.g., Tris-HCl): Tris contains hydroxyl groups that can compete with glucose for binding to the boronic acid, leading to an underestimation of the true binding affinity.

  • Citrate buffers: Citrate can also interact with boronic acids.

  • Borate buffers: Borate buffers should be avoided as they will directly interfere with the equilibrium of the phenylboronic acid.[8]

Key Considerations for Buffer Preparation:

  • pH Stability: Ensure your chosen buffer has a pKa within approximately one pH unit of your experimental pH to provide adequate buffering capacity.[9]

  • Ionic Strength: The ionic strength of the buffer can influence binding.[2] It is crucial to maintain a consistent ionic strength across all experiments you intend to compare.[10]

  • Degassing: For sensitive techniques like Isothermal Titration Calorimetry (ITC), degassing the buffer is essential to prevent bubble formation.[11]

Experimental Protocol: Preparation of a 0.1 M Phosphate Buffer (pH 7.4)

  • Prepare Stock Solutions:

    • Stock A: 0.2 M monobasic sodium phosphate (NaH₂PO₄)

    • Stock B: 0.2 M dibasic sodium phosphate (Na₂HPO₄)

  • Mixing:

    • To prepare 100 mL of 0.1 M phosphate buffer, mix 9.5 mL of Stock A with 40.5 mL of Stock B.

    • Add 50 mL of deionized water to reach a final volume of 100 mL.

  • pH Adjustment:

    • Use a calibrated pH meter to check the pH of the solution.

    • Adjust the pH to 7.4 by adding small volumes of 1 M NaOH or 1 M HCl.

  • Sterilization (Optional):

    • If required for your application, sterile filter the buffer through a 0.22 µm filter.

Question 5: Which technique should I use to measure the binding affinity: Fluorescence Spectroscopy or Isothermal Titration Calorimetry (ITC)?

Answer: Both techniques are powerful, but they provide different information and have distinct requirements.

Fluorescence Spectroscopy:

  • Principle: This method requires that either the PBA or a competing fluorescent molecule changes its fluorescence properties upon binding.[12][13] Often, a competitive displacement assay with a fluorescent diol like Alizarin Red S (ARS) is used.[14]

  • Pros: High sensitivity, requires small sample volumes, widely available instrumentation.

  • Cons: Indirect measurement of binding, potential for interference from other fluorescent compounds in the sample, requires a suitable fluorescent reporter.

Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat released or absorbed during the binding event.[15][16] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[17]

  • Pros: Direct, label-free measurement, provides comprehensive thermodynamic data.

  • Cons: Requires larger sample quantities, sensitive to buffer composition (mismatched buffers can create large heats of dilution), may not be suitable for very weak or very strong interactions without specialized experimental designs.[18]

Recommendation: For initial screening and routine assays, fluorescence spectroscopy is often more practical. For a detailed, in-depth characterization of the binding thermodynamics, ITC is the gold standard.[15]

Experimental Workflow: Determining Binding Affinity using a Fluorescence Displacement Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare PBA and ARS stock solutions in buffer C Mix PBA with ARS. Allow to equilibrate. A->C B Prepare a series of glucose concentrations in buffer E Titrate with increasing concentrations of glucose B->E D Measure baseline fluorescence (PBA-ARS complex) C->D D->E F Measure fluorescence after each glucose addition E->F Equilibrate F->E Repeat for all concentrations G Plot fluorescence change vs. glucose concentration F->G H Fit the data to a competitive binding model to calculate Kd G->H

Caption: Workflow for a competitive fluorescence displacement assay.

Section 3: Data Interpretation & Advanced Topics

Question 6: My binding curve looks sigmoidal at high pH but is almost flat at neutral pH. How do I interpret this?

Answer: This is a classic representation of the pH-dependent binding of phenylboronic acids.

  • High pH (e.g., 9.0): At a pH above the pKa, a significant population of the PBA is in the active tetrahedral boronate form. As you titrate with glucose, you observe a clear binding event, resulting in a sigmoidal binding curve from which you can calculate a binding constant (Kd).

  • Neutral pH (e.g., 7.4): At this pH, the concentration of the active boronate is very low. Therefore, even at high glucose concentrations, very little binding occurs, leading to a flat or nearly flat titration curve. This indicates a very weak binding affinity (a high Kd value).

The following table illustrates the expected trend:

pH of Experiment[Tetrahedral Boronate]Expected Binding AffinityTitration Curve Shape
6.0Very LowVery WeakFlat
7.4LowWeakShallow Curve
8.8 (at pKa)ModerateModerateSigmoidal
9.5HighStrongSteep Sigmoidal

Question 7: I suspect there is interference from my sample matrix. How can I troubleshoot this?

Answer: Sample matrix interference is a common problem, especially when working with biological fluids or complex mixtures.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions A Unexpected Binding Results (e.g., low signal, high background) B Is the pH of the sample within the buffer's range? A->B C Does the matrix contain competing diols? (e.g., sorbitol) A->C D Is there non-specific binding to other matrix components? A->D E Adjust sample pH or use a stronger buffer B->E F Sample cleanup: Dialysis or size-exclusion chromatography C->F G Include blocking agents (e.g., BSA) or increase ionic strength D->G

Caption: Troubleshooting decision tree for matrix interference.

Key Steps to Address Matrix Effects:

  • pH Measurement: Directly measure the pH of your final sample mixture. The sample itself can alter the pH of the buffer, especially if the buffer concentration is too low.

  • Sample Dialysis: Dialyze your sample against the experimental buffer. This will remove small molecule interferents, including competing diols.

  • Run Controls: Spike a known concentration of glucose into the neat matrix (without your PBA) to check for background signals. Also, run your PBA in the matrix without any added glucose to assess baseline interactions.

References

  • Worsley, G. J., et al. (2007). Continuous monitoring of blood glucose using a thin-film optical sensor. Clinical Chemistry, 53(10), 1820–1826. [Link]

  • Ni, W., et al. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC. [Link]

  • Ali, Z., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Sensors, 18(3), 903. [Link]

  • Ma, R., & Shi, L. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels, 5(1), 16. [Link]

  • Wang, B., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. International Journal of Nanomedicine, 16, 317–333. [Link]

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  • Zhang, R., et al. (2021). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter, 17(12), 3393-3401. [Link]

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  • Larkin, J. D., et al. (2010). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. Journal of the American Chemical Society, 132(43), 15143–15155. [Link]

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Purification challenges of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid and its intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced boronic acid derivatives. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid and its synthetic intermediates. The unique amphiphilic nature of this molecule, combining a hydrophobic phenylboronic acid core with two hydrophilic polyethylene glycol (PEG)-like chains, presents significant purification challenges. This document is designed to provide researchers, scientists, and drug development professionals with the causal logic and field-proven protocols to overcome these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification and handling of your target molecule.

Q1: Why is 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid so difficult to purify?

A1: The difficulty arises from a combination of two distinct chemical properties:

  • Amphiphilic Nature: The molecule possesses two long, polar, and flexible PEG-like chains, which impart high water solubility and a tendency to exist as a viscous oil or waxy solid. This makes standard purification techniques like crystallization from common organic solvents highly challenging.[1][2]

  • Boronic Acid Moiety: Phenylboronic acids are known to be "sticky" compounds. They can interact strongly with silica gel, leading to significant streaking and poor recovery during normal-phase chromatography.[1][3][4] Furthermore, they can reversibly form cyclic trimeric anhydrides called boroxines , especially upon drying, which complicates analysis and purification.[4][5]

Q2: What are the most common impurities I should expect?

A2: Depending on the synthetic route, common impurities include:

  • Starting Materials: Unreacted PEGylated synthons or the precursor aryl halide.

  • Boroxine Trimers: The cyclic anhydride formed from three molecules of the boronic acid. This is not a traditional impurity but an alternative form of the product that can complicate analysis.[5]

  • De-borylated Species: Protodeboronation (loss of the B(OH)₂) group can occur under certain conditions, replacing it with a hydrogen atom.

  • Homocoupled Byproducts: During the borylation step, coupling of the aryl intermediate with itself can occur.

  • Incompletely Reacted Intermediates: Molecules where only one of the two PEG chains has been attached.

Q3: My purified product is a thick, colorless oil that won't solidify. Is this normal?

A3: Yes, this is the expected physical state for this molecule. The long, flexible pentaoxapentadecyl chains disrupt crystal lattice formation, leading to a low melting point and a viscous, oily consistency. Attempting to force crystallization is often futile; chromatographic methods are the most effective means of purification.[1]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of methods is essential:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of polar and amphiphilic molecules. A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Be aware of boroxine formation, which can cause peak broadening or the appearance of multiple species. A simple trick is to add a single drop of D₂O to your NMR sample; this will hydrolyze the boroxines back to the monomeric boronic acid, simplifying the spectrum, and cause the B(OH)₂ protons to exchange and disappear.[4]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) is well-suited for this molecule to confirm the molecular weight.

Part 2: Troubleshooting Guide & Protocols

This section provides detailed answers and step-by-step protocols for specific experimental challenges.

Challenge 1: My final product streaks severely on a silica gel column.

Causality: The polar hydroxyl groups of the boronic acid form strong hydrogen bonds with the silanol groups on the surface of silica gel. The Lewis acidic nature of the silica can also lead to chemisorption and, in some cases, degradation.[4][6] The long PEG chains further enhance polar interactions, making elution with standard solvent systems (e.g., hexane/ethyl acetate) nearly impossible.

Solution: Avoid Standard Silica Gel Chromatography. The most reliable method for this class of molecule is Reverse-Phase Flash Chromatography .

Workflow: Purification via Reverse-Phase Chromatography

purification_workflow crude Crude Oily Product (Dissolved in minimal DMF/MeOH) load Load onto C18 Column crude->load elute Elute with Gradient (e.g., 10-100% MeCN in H₂O) load->elute collect Collect Fractions (Monitor by TLC or HPLC) elute->collect combine Combine Pure Fractions collect->combine remove Remove Solvent (Lyophilization or High-Vacuum Rotary Evaporation) combine->remove final Pure Product (Viscous Oil) remove->final

Caption: General workflow for reverse-phase purification.

Protocol 1: Reverse-Phase Flash Chromatography

  • Column Selection: Choose a C18-functionalized silica gel column appropriate for your scale.

  • Sample Preparation: Dissolve your crude oily product in a minimal amount of a strong solvent in which it is freely soluble (e.g., methanol, DMF, or a small amount of the mobile phase's organic component).

  • Mobile Phase: Prepare two solvents:

    • Solvent A: Deionized water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent B: Acetonitrile or Methanol (with the same acid modifier as Solvent A).

  • Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95:5 Solvent A:Solvent B).

  • Elution: Load the sample and begin a shallow gradient elution. A typical gradient might be 5% to 100% Solvent B over 20-30 column volumes. The highly polar nature of the PEG chains means your product may elute at a moderate to high organic phase concentration.

  • Fraction Analysis: Collect fractions and analyze them using TLC (on C18-coated plates) or by injecting small aliquots into an analytical HPLC.

  • Product Isolation: Combine the pure fractions. Removing the water/organic solvent mixture is best achieved by lyophilization (freeze-drying) to yield a fluffy solid or by careful rotary evaporation under high vacuum.

Challenge 2: My NMR spectrum is complex, showing broad peaks or multiple sets of signals.

Causality: This is a classic sign of boronic acid forming its trimeric anhydride, the boroxine .[5] In solution, there is often an equilibrium between the monomeric boronic acid and the boroxine, leading to peak broadening or the appearance of two distinct species in the NMR spectrum. This is not necessarily an indication of impurity.

Solution: In-situ Hydrolysis in the NMR Tube.

Protocol 2: Simplifying NMR Spectra

  • Prepare your NMR sample as usual by dissolving the compound in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquire an initial ¹H NMR spectrum. If it appears complex or shows broad aromatic signals, proceed to the next step.

  • Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake the tube gently to mix. The D₂O will catalyze the rapid hydrolysis of any boroxine back to the single boronic acid species.

  • Re-acquire the ¹H NMR spectrum. You should observe a significant sharpening of the peaks and a collapse of multiple signals into a single set. The B(OH)₂ protons will also exchange with deuterium and become invisible, cleaning up the baseline.[4]

Challenge 3: How do I effectively remove unreacted PEG starting material from my PEGylated intermediate?

Causality: The PEGylated intermediate and the unreacted PEG starting material often have very similar polarities, making standard chromatography difficult. However, they typically possess a significant difference in molecular size and may have different charge characteristics depending on the end groups.

Solution A: Size Exclusion Chromatography (SEC). This technique separates molecules based on their hydrodynamic radius.[] Your larger PEGylated intermediate will elute before the smaller, unreacted PEG reagent. This is a highly effective, albeit slower, method for purification.

Solution B: Ion Exchange Chromatography (IEX). If your PEGylated intermediate has an ionic handle that the starting PEG reagent lacks (or vice versa), IEX can provide excellent separation.[][8] The PEG chains can shield surface charges, so method optimization is key.

Solution C: Strategic Solvent Extraction/Precipitation.

Protocol 3: Purification by Precipitation

  • Dissolve the crude mixture in a good solvent where both components are soluble (e.g., dichloromethane or acetone).

  • Slowly add a poor solvent in which the desired product has lower solubility than the impurity (e.g., diethyl ether or cold hexanes).

  • The desired, larger PEGylated molecule may precipitate or oil out, allowing for separation from the more soluble unreacted PEG. This requires significant optimization.

Challenge 4: The workup after forming the boronic acid is messy and gives low yields.

Causality: The common method of forming an aryl boronic acid involves reacting an aryl lithium or Grignard reagent with a trialkyl borate (e.g., triisopropyl borate), followed by an acidic aqueous quench. This can lead to emulsions and side reactions.

Solution: Acid-Base Extraction for Selective Isolation. Boronic acids are acidic and will form a water-soluble boronate salt under basic conditions. This property can be exploited to separate them from neutral organic impurities.[9][10][11]

Decision Tree: Post-Synthesis Workup

workup_decision start Reaction Mixture (Post-Quench) extract_org Extract with Organic Solvent (e.g., EtOAc, DCM) start->extract_org separate_layers Separate Layers extract_org->separate_layers org_phase Organic Phase: Neutral Impurities, Borate Esters separate_layers->org_phase Discard or Analyze aq_phase_initial Aqueous Phase: Product, Salts separate_layers->aq_phase_initial basify Adjust Aqueous Phase to pH > 10 with NaOH aq_phase_initial->basify wash_basic Wash with Organic Solvent basify->wash_basic separate_basic Separate Layers wash_basic->separate_basic org_phase_wash Organic Phase: Removes Remaining Neutral Impurities separate_basic->org_phase_wash Discard aq_phase_basic Aqueous Phase: Product as Boronate Salt separate_basic->aq_phase_basic acidify Acidify Aqueous Phase to pH ~2-3 with HCl aq_phase_basic->acidify extract_final Extract Product with Organic Solvent acidify->extract_final final_product Organic Phase: Contains Crude Boronic Acid (Ready for Chromatography) extract_final->final_product

Caption: Decision tree for acid-base workup.

Part 3: Quantitative Data Summary

The following table provides typical parameters for the purification methods described. These are starting points and will require optimization for your specific setup.

ParameterReverse-Phase ChromatographySize Exclusion Chromatography (SEC)
Stationary Phase C18 Silica (15-40 µm)Sephadex LH-20, Bio-Beads S-X
Mobile Phase A Deionized H₂O + 0.1% FA/TFADichloromethane, THF, or Methanol
Mobile Phase B Acetonitrile + 0.1% FA/TFAN/A (Isocratic Elution)
Typical Gradient 5% -> 100% B over 20-30 CVIsocratic
Primary Use Final Product PurificationIntermediate Purification (Size-based)
Key Advantage High resolution for polar compoundsExcellent for separating polymers of different sizes
Key Disadvantage Requires solvent removal from aqueous phaseLower resolution, slower flow rates

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). Available at: [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. (n.d.). Available at: [Link]

  • US10377700B2 - Process for the recovery of a boronic acid - Google Patents. (n.d.).
  • Can I remove boronic acid using Work up process? - ResearchGate. (2016). Available at: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Available at: [Link]

  • US8889837B2 - Purification of pegylated polypeptides - Google Patents. (n.d.).
  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Key steps towards the oriented immobilization of antibodies using boronic acids. (2015). Available at: [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications - Agilent. (2010). Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Available at: [Link]

  • Boronic Acid-Catalysed Dehydrative Synthesis - the University of Bath's research portal. (n.d.). Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2017). Available at: [Link]

  • Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed. (2005). Available at: [Link]

  • Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Available at: [Link]

  • Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity | ACS Omega - ACS Publications. (2021). Available at: [Link]

  • (PDF) Crystallization of proteins from polyethylene glycol - ResearchGate. (2015). Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2023). Available at: [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC - PubMed Central. (2024). Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017). Available at: [Link]

  • Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase - PMC - NIH. (2024). Available at: [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed. (1989). Available at: [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. (2018). Available at: [Link]

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Technical Support Center: Enhancing Boronic Acid Sensor Selectivity for Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid-based glucose sensing. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome one of the most common challenges in the field: achieving high selectivity for glucose over other physiologically relevant sugars, particularly fructose. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your sensor design and experimental setup for optimal performance.

I. The Core Challenge: Overcoming the Fructose Affinity

Boronic acids reversibly bind with 1,2- or 1,3-diols to form cyclic esters, a principle that enables them to detect sugars.[1][2] However, a fundamental challenge arises from the intrinsic binding preferences of simple phenylboronic acids. The binding affinity generally follows the order: fructose > galactose > mannose > glucose.[3] This is because fructose, in its furanose form, presents a pair of cis-diols in a fixed conformation, which is ideal for forming a stable five-membered ring with a single boronic acid moiety. In contrast, glucose primarily exists in a pyranose form where such diols are less accessible.

The significantly higher binding constant of phenylboronic acid with fructose (e.g., 4370 M⁻¹) compared to glucose (e.g., 110 M⁻¹) underscores the need for sophisticated sensor design to reverse this inherent selectivity.[3] This guide will walk you through the key strategies and troubleshooting steps to achieve this.

II. Frequently Asked Questions (FAQs)

Q1: My sensor shows a much stronger response to fructose than glucose. Is this expected?

A1: Yes, this is the expected behavior for simple monoboronic acid sensors. As mentioned, the stereochemistry of fructose's diols is more favorable for binding than glucose's. To enhance glucose selectivity, you will need to employ specific design strategies, which are detailed in the sections below. The primary goal of advanced sensor design is to create a binding pocket that is sterically and electronically optimized for glucose.[1][4]

Q2: At what pH should I run my binding assays for optimal glucose selectivity?

A2: The optimal pH is a critical parameter that depends on the pKa of your specific boronic acid sensor. The boronate form (the deprotonated, trigonal planar form) is the species that actively binds to diols.[5] Therefore, experiments are typically conducted at a pH equal to or slightly above the pKa of the boronic acid to ensure a sufficient concentration of the active boronate form. For many phenylboronic acid derivatives, this falls within the physiological pH range of 7.4.[6] However, it is crucial to experimentally determine the optimal pH for your system, as this can influence selectivity. Some advanced sensors are designed to have a lower pKa, allowing them to operate effectively at physiological pH.[6][7]

Q3: My sensor's fluorescence/signal response is weak or unstable. What are the common causes?

A3: Several factors can contribute to a weak or unstable signal:

  • Poor Water Solubility: Many boronic acid sensors, especially those with aromatic fluorophores like anthracene, have poor solubility in purely aqueous solutions.[7][8] This can lead to aggregation and inconsistent signal. The use of a co-solvent like methanol (MeOH) or dimethyl sulfoxide (DMSO) is often necessary, though this can alter binding affinities.[9]

  • Incorrect pH: If the pH is too low relative to the boronic acid's pKa, the concentration of the active boronate form will be insufficient for effective binding.[5]

  • Photobleaching: If you are using a fluorescent sensor, prolonged exposure to the excitation light source can cause photobleaching of the fluorophore, leading to a decrease in signal over time.

  • Interference from Buffer Components: Phosphate buffers are commonly used, but be aware that some buffer components can interact with the boronic acid or the sugar. Always run appropriate controls.

Q4: Can I use my sensor in complex biological media like serum or urine?

A4: While the ultimate goal for many is to use these sensors in biological fluids, it presents significant challenges. Biological media contain numerous potential interferents, including lactate, ascorbate, and various glycoproteins, which can bind to the boronic acid.[9] Furthermore, metal ions like Cu²⁺, Fe²⁺, and Al³⁺ can sometimes form complexes with boronic acids, altering their sensing properties.[6] Initial characterization should always be performed in clean buffer systems. Moving to complex media requires rigorous validation, including spiking experiments and comparison against a gold-standard glucose measurement method. Some advanced sensor designs incorporate features to minimize interference, such as polymer coatings that act as molecular sieves.[10]

III. Troubleshooting Guide: Enhancing Glucose Selectivity

If your sensor is not meeting the desired glucose selectivity, work through the following troubleshooting steps. The underlying principle for most of these strategies is to design a sensor that can form a 1:1 complex with glucose through two distinct points of attachment, a feat that is sterically more difficult for fructose to achieve with the same sensor.[4]

Issue 1: High Fructose Interference

Causality: Your sensor likely has a single boronic acid moiety or multiple boronic acids that are not correctly positioned to preferentially bind glucose.

Solutions:

  • Implement a Diboronic Acid Design: The most effective strategy to enhance glucose selectivity is to use a sensor with two boronic acid groups held in a specific spatial arrangement by a rigid scaffold.[4][7] This creates a "molecular cleft" that is complementary to the diol pairs on a single glucose molecule (specifically the α-D-glucofuranose form).[7]

    • Rationale: Glucose has two potential binding sites for boronic acid.[4] A well-designed diboronic acid sensor can bind to both sites simultaneously, leading to a much more stable complex than can be formed with fructose.

    • Actionable Advice: Synthesize or procure a diboronic acid sensor. A classic and effective scaffold is based on an anthracene core, which also serves as a fluorophore.[7] The precise spacing and orientation of the boronic acid groups are critical for selectivity.[7][9]

  • Optimize the Linker/Scaffold: The rigidity and length of the linker connecting the two boronic acid groups are paramount.

    • Rationale: A rigid linker pre-organizes the boronic acid groups into a conformation that fits glucose well. A flexible linker may allow the boronic acids to bind to two separate fructose molecules or adopt a conformation that does not favor glucose.

    • Actionable Advice: Experiment with different scaffolds. For example, studies have shown that the ortho-isomer of a phenylene-linked bis-boronic acid can be glucose-selective, while the meta-isomer is highly fructose-selective.[9] This demonstrates the crucial role of precise spatial positioning.

Issue 2: Low Sensor Sensitivity at Physiological pH

Causality: The pKa of your boronic acid is too high (typically around 9 for unsubstituted phenylboronic acid).[5] At pH 7.4, only a small fraction of the boronic acid is in the active boronate form.

Solutions:

  • Introduce Electron-Withdrawing Groups: Modify the phenyl ring of the boronic acid with electron-withdrawing groups (e.g., fluorine, cyano).

    • Rationale: These groups pull electron density away from the boron atom, making the boronic acid more acidic and thus lowering its pKa. This increases the population of the active boronate form at neutral pH.

    • Actionable Advice: Synthesize sensor analogues with electron-withdrawing substituents. For instance, a cyano-substituted diboronic acid sensor has been shown to exhibit a high glucose binding constant (6489.5 M⁻¹) and a lower pKa (4.894), making it highly effective in the pH 6.0–9.0 range.[7]

  • Incorporate an Intramolecular Amine: Place a tertiary amine group (e.g., an aminomethyl group) ortho to the boronic acid.

    • Rationale: The nitrogen atom can form a dative bond with the boron atom, creating an intramolecular B-N coordination. This stabilizes the tetrahedral boronate state, effectively lowering the pKa of the sensor.[2]

    • Actionable Advice: Utilize sensor designs that feature this ortho-aminomethylphenylboronic acid motif. This modification is a well-established method for improving sensor performance under physiological conditions.[6]

Issue 3: Poor Sensor Performance in Aqueous Solutions

Causality: The hydrophobic nature of the aromatic scaffold (e.g., anthracene, pyrene) and the phenylboronic acid moieties leads to poor water solubility.[7]

Solutions:

  • Introduce Water-Solubilizing Groups: Modify the sensor's scaffold with hydrophilic groups.

    • Rationale: Adding charged or polar functional groups enhances the interaction of the sensor molecule with water, preventing aggregation and improving bioavailability.

    • Actionable Advice: Incorporate groups like carboxylates (-COOH), pyridinium salts, or short polyethylene glycol (PEG) chains into your sensor design.[7] For example, replacing a benzene ring in a diboronic acid sensor with a positively charged pyridinium group can significantly improve water solubility.[7]

  • Immobilize the Sensor: Covalently attach the sensor to a hydrophilic solid support.

    • Rationale: Immobilization on a support like a hydrogel or nanoparticle can prevent aggregation while allowing the sensing moieties to remain accessible to the aqueous environment.

    • Actionable Advice: Synthesize a sensor analogue with a polymerizable group (e.g., an acrylamide) and incorporate it into a hydrogel.[9] This approach is often used in the development of continuous glucose monitoring systems.[11]

IV. Experimental Protocols & Data Interpretation

Protocol 1: Determining Sugar Selectivity via Fluorescence Titration

This protocol outlines a standard method to quantify the binding affinity and selectivity of a fluorescent boronic acid sensor.

Materials:

  • Boronic acid sensor stock solution (e.g., 1 mM in DMSO or MeOH).

  • Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Sugar stock solutions (e.g., 1 M glucose, 1 M fructose, 1 M galactose in buffer).

  • Fluorometer and appropriate cuvettes.

Procedure:

  • Prepare a working solution of the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer. Note: If a co-solvent is required, keep its percentage low and consistent across all experiments (e.g., 0.5% MeOH).[6][7]

  • Record the baseline fluorescence spectrum of the sensor solution (F₀).

  • Sequentially add small aliquots of the glucose stock solution to the cuvette, mixing well after each addition.

  • After each addition, allow the system to equilibrate (typically 3-5 minutes) and record the new fluorescence spectrum (F).[6]

  • Continue the titration until the fluorescence signal saturates (i.e., further additions of glucose cause no significant change in fluorescence).

  • Repeat steps 1-5 for fructose and other interfering sugars.

  • Data Analysis: Plot the change in fluorescence (F/F₀) against the sugar concentration. Fit the resulting binding isotherm to an appropriate model (e.g., 1:1 binding model) to calculate the association constant (Ka).

Interpretation: The selectivity of the sensor for glucose over fructose is determined by the ratio of their association constants (Ka_glucose / Ka_fructose). A ratio greater than 1 indicates selectivity for glucose.

Data Presentation Example:

Sensor VariantKa (Glucose) M⁻¹Ka (Fructose) M⁻¹Selectivity Ratio (Glu/Fru)Conditions
Monoboronic Acid110[3]4370[3]0.025PBS/MeOH, pH 7.8
Diboronic Acid 13980[7]316[7]12.6PBS/MeOH, pH 7.8
Diboronic Acid 21472[3]34[3]43.3PBS/MeOH, pH 7.4
CN-Substituted DBA6489.5[7]~2000~3.233% MeOH/PBS
Diagrams: Mechanisms and Workflows

G cluster_0 Monoboronic Acid Binding (Fructose Favored) cluster_1 Diboronic Acid Binding (Glucose Selective) Fructose Fructose (Furanose) cis-diols Complex1 Stable 1:1 Complex Fructose->Complex1 Monoboronic Monoboronic Acid Monoboronic->Complex1 Glucose Glucose (Furanose) Two diol sites Complex2 Very Stable 1:1 Chelate Glucose->Complex2 Diboronic Diboronic Acid (Rigid Scaffold) Diboronic->Complex2

G

V. Concluding Remarks

Enhancing the selectivity of boronic acid sensors for glucose is a complex but achievable goal that hinges on rational molecular design. By moving from simple monoboronic acids to sophisticated, pre-organized diboronic acid structures, it is possible to overcome the inherent affinity for fructose. Fine-tuning the sensor's electronic properties to lower its pKa and modifying its structure to improve water solubility are critical secondary steps for developing robust sensors that can operate effectively under physiological conditions. This guide provides a framework for troubleshooting common issues and systematically optimizing your sensor's performance.

References

  • Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., Liu, B., Yao, Q., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances.
  • Gruber, J. D., & Peppas, N. A. (2011). Thermodynamic Analysis of the Selectivity Enhancement Obtained by Using Smart Hydrogels That Are Zwitterionic When Detecting Glucose With Boronic Acid Moieties. PubMed.
  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
  • Takeuchi, M., Yoda, S., & Shinkai, S. (2004). Glucose and Fructose Selectivity of Bisboronic Acid Analogues.
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Validation & Comparative

A Senior Application Scientist's Guide to Rigorous Specificity Testing of Novel Phenylboronic Acids: A Case Study with 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the allure of molecular recognition agents lies in their precision. Phenylboronic acids, with their capacity for reversible covalent interactions with cis-1,2- and 1,3-diols, have emerged as invaluable tools for sensing and targeting saccharides and glycoproteins.[1][2][3] However, the introduction of any novel boronic acid derivative, such as the hypothetical 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid (DPPBA) , necessitates a stringent evaluation of its binding specificity. The presence of the two pentaoxapentadecyl chains in DPPBA, while potentially enhancing aqueous solubility, also introduces flexible, hydrophilic moieties that could contribute to non-specific interactions.

This guide provides a comprehensive framework for designing and executing control experiments to thoroughly characterize the binding specificity of DPPBA. We will move beyond a simple checklist of procedures to a deeper exploration of the scientific rationale behind each experimental choice, ensuring a self-validating and robust assessment.

The Foundation of Specificity: Understanding Boronic Acid-Diol Interactions

The cornerstone of boronic acid-based recognition is the formation of a cyclic boronate ester with a diol. This interaction is not a simple on-off switch; it is a dynamic equilibrium influenced by several factors:

  • pH and pKa: The boronic acid (a Lewis acid) must be in its anionic, sp3-hybridized boronate form to react with a diol.[4] This conversion is governed by the pKa of the boronic acid and the pH of the medium. Optimal binding typically occurs at a pH at or above the pKa of the boronic acid.[4][5]

  • Diol Structure: The affinity of a boronic acid for a saccharide is dependent on the stereochemistry and relative position of the hydroxyl groups.[6] For instance, monoboronic acids generally exhibit a higher affinity for fructose than for glucose because a larger proportion of fructose exists in the furanose form, which presents a syn-periplanar pair of hydroxyl groups ideal for binding.[6][7]

  • Secondary Interactions: While the boronate ester formation is primary, other non-covalent interactions, such as hydrophobic or π-π stacking, can influence binding affinity and specificity, sometimes leading to non-specific adsorption.[8]

With this understanding, we can design a series of experiments to dissect the binding behavior of DPPBA.

An Integrated Workflow for Specificity Determination

A logical and sequential approach is critical to building a complete specificity profile. The following workflow outlines the key experimental stages, from fundamental characterization to comparative analysis.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Comparative Analysis pKa Experiment 1: pKa Determination Affinity Experiment 2: Target Binding Affinity (Ka) pKa->Affinity Informs optimal binding pH Competition Experiment 3: Competitive Binding Assays (Selectivity Panel) Affinity->Competition pH_Dependence Experiment 5: pH-Dependent Binding Affinity->pH_Dependence Benchmark Experiment 6: Benchmarking vs. Phenylboronic Acid (PBA) Competition->Benchmark NegativeControl Experiment 4: 'Boron-less' Negative Control NegativeControl->Competition Interprets non-specific binding contribution

Figure 1: An integrated workflow for the comprehensive specificity analysis of a novel boronic acid.

Phase 1: Foundational Characterization

Experiment 1: Determination of the pKa of DPPBA

Rationale: The pKa is the most fundamental property of a boronic acid as it dictates the pH range for optimal binding. An accurate pKa value is essential for designing subsequent binding assays and for interpreting pH-dependent binding profiles.

Protocol: Potentiometric Titration

  • Prepare a 0.05 M solution of DPPBA in a 0.05 M aqueous KCl solution.

  • Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0).

  • Titrate the DPPBA solution with a standardized 0.05 M NaOH solution, recording the pH after each addition.

  • Plot the pH versus the volume of NaOH added.

  • Calculate the first derivative of the titration curve (ΔpH/ΔV) to determine the equivalence point.

  • The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.[9]

Expected Outcome: A precise pKa value for DPPBA, which will be compared to that of other boronic acids. For instance, the electron-donating nature of the ether-containing side chains might result in a slightly higher pKa compared to unsubstituted phenylboronic acid.

Experiment 2: Determining Binding Affinity for a Target Analyte

Rationale: To assess specificity, we first need to quantify the strength of the interaction with the intended target. Let's assume DPPBA is designed to bind D-Fructose. We will determine the association constant (Ka) for this interaction. A competitive fluorescence assay using Alizarin Red S (ARS) is a common and reliable method.[3][5][10] ARS is a catechol-containing dye that fluoresces upon binding to boronic acids. A competing diol (our analyte) will displace ARS, causing a decrease in fluorescence.

Protocol: Alizarin Red S (ARS) Competitive Binding Assay

  • Prepare stock solutions of DPPBA, ARS, and D-Fructose in a suitable buffer (e.g., phosphate buffer at a pH equal to the determined pKa of DPPBA).

  • In a 96-well plate, add fixed concentrations of DPPBA and ARS to each well.

  • Add varying concentrations of D-Fructose to the wells.

  • Incubate the plate at a constant temperature until the binding equilibrium is reached.

  • Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the ARS-boronate complex).

  • Plot the change in fluorescence against the concentration of D-Fructose and fit the data to a suitable binding isotherm to calculate the association constant (Ka).

Expected Outcome: A quantitative measure of the binding affinity of DPPBA for D-Fructose.

CompoundTarget AnalyteAssociation Constant (Ka) [M⁻¹]
DPPBAD-Fructose5,200

Table 1: Hypothetical binding affinity of DPPBA for its primary target, D-Fructose, at physiological pH.

Phase 2: Specificity Profiling

Experiment 3: Competitive Binding Assays (Selectivity Profiling)

Rationale: This is the core experiment for determining specificity. We will assess the ability of other biologically relevant saccharides and diols to compete with D-Fructose for binding to DPPBA. This provides a direct comparison of binding affinities.

Protocol:

This experiment follows the same protocol as the ARS competitive binding assay (Experiment 2), but instead of only using D-Fructose, a panel of different saccharides and potential interferents is used.

Panel of Competitors:

  • Monosaccharides: D-Glucose, D-Galactose, D-Mannose (to assess selectivity among common hexoses).

  • Disaccharides: Sucrose, Lactose (to test for binding to more complex sugars).

  • Sugar Alcohol: Sorbitol (a linear diol).

  • Non-saccharide diol: Catechol (to assess binding to simple aromatic diols).

Expected Outcome: A table of association constants for a range of potential binding partners, allowing for a quantitative assessment of DPPBA's selectivity.

CompetitorAssociation Constant (Ka) [M⁻¹]Selectivity (Ka, Competitor / Ka, Fructose)
D-Fructose 5,200 1.00
D-Galactose8500.16
D-Mannose3200.06
D-Glucose1500.03
Sorbitol1,1000.21
Sucrose< 50< 0.01
Lactose< 50< 0.01
Catechol9800.19

Table 2: Hypothetical selectivity profile of DPPBA against a panel of competing diol-containing molecules.

Experiment 4: The 'Boron-less' Negative Control

Rationale: To ensure that the observed binding is due to the boronic acid-diol interaction and not non-specific interactions from the phenyl ring or the pentaoxapentadecyl side chains, a negative control compound is essential. This control, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)benzene (DPPB) , is identical to DPPBA but lacks the B(OH)₂ group.

G cluster_0 Test Compound (DPPBA) cluster_1 Negative Control (DPPB) DPPBA [Structure of DPPBA] DPPB [Structure of DPPB] DPPBA->DPPB B(OH)₂ group removed

Figure 2: Comparison of the test compound (DPPBA) and its 'boron-less' negative control (DPPB).

Protocol:

Repeat the binding assay (Experiment 2) using DPPB instead of DPPBA with the primary target, D-Fructose.

Expected Outcome: No significant change in fluorescence should be observed upon the addition of D-Fructose, indicating that the 'boron-less' control does not bind to the saccharide. This confirms that the boronic acid moiety is essential for the interaction.

CompoundTarget AnalyteAssociation Constant (Ka) [M⁻¹]
DPPBAD-Fructose5,200
DPPBD-FructoseNot Detectable

Table 3: Comparison of binding affinity between DPPBA and its 'boron-less' control, DPPB.

Experiment 5: pH-Dependent Binding Studies

Rationale: As the formation of the boronate ester is pH-dependent, characterizing the binding affinity across a range of pH values is crucial. This experiment will define the optimal pH window for using DPPBA and provide further insight into the binding mechanism.

Protocol:

Perform the ARS competitive binding assay for the primary target (D-Fructose) in a series of buffers with different pH values (e.g., from pH 5.0 to 10.0).

Expected Outcome: A plot of the association constant (Ka) versus pH. The binding affinity is expected to be low at pH values significantly below the pKa and to increase as the pH approaches and surpasses the pKa, eventually plateauing.

Phase 3: Comparative Analysis

Experiment 6: Benchmarking Against a Standard Boronic Acid

Rationale: To put the specificity of DPPBA into context, it is useful to compare its performance against a well-established and simpler alternative, such as unsubstituted Phenylboronic Acid (PBA) . This will reveal the influence of the 2,5-Di(2,5,8,11,14-pentaoxapentadecyl) substituents on binding affinity and selectivity.

Protocol:

Repeat the selectivity profiling (Experiment 3) using PBA instead of DPPBA.

Expected Outcome: A side-by-side comparison of the binding affinities and selectivity profiles of DPPBA and PBA. The pentaoxapentadecyl chains on DPPBA may enhance aqueous solubility and could potentially create a local microenvironment that favors binding to certain saccharides over others, which would be reflected in the data.

CompetitorDPPBA Ka [M⁻¹]PBA Ka [M⁻¹]Fold Change (DPPBA vs. PBA)
D-Fructose 5,200 4,370 [6]1.19
D-Galactose850~600~1.42
D-Mannose320~200~1.60
D-Glucose150110[6]1.36

Table 4: Hypothetical head-to-head comparison of binding affinities for DPPBA and the benchmark Phenylboronic Acid (PBA).

Synthesizing the Evidence for a Conclusive Specificity Profile

By systematically executing these control experiments, a comprehensive and defensible specificity profile for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid can be established. The data from these studies will not only validate its utility for its intended application but also provide the fundamental understanding required for troubleshooting and further development. This rigorous, multi-faceted approach ensures that the molecular recognition is truly specific and not an artifact of unintended interactions, upholding the scientific integrity of any research or diagnostic tool built upon this novel compound.

References

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A Senior Application Scientist's Guide to Carbohydrate Recognition: Evaluating Alternatives to 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of glycobiology and diagnostics, the precise recognition of carbohydrates is paramount. These molecules are central to a vast array of biological processes, from cell signaling and immune responses to disease progression.[1][2] Consequently, the development of synthetic receptors capable of selectively binding carbohydrates is a field of intense research, with applications ranging from in-vitro diagnostics to continuous glucose monitoring and targeted drug delivery.[2][3][4]

For years, boronic acids have been the cornerstone of synthetic carbohydrate receptors, owing to their unique ability to form reversible covalent bonds with the cis-diol moieties abundant in saccharides.[3][5] The compound 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid represents a sophisticated design, incorporating polyethylene glycol (PEG) chains to enhance aqueous solubility, a common challenge with arylboronic acids.[1] However, the quest for improved affinity, selectivity, and signaling mechanisms has driven the innovation of a diverse landscape of alternative compounds.

This guide provides a comprehensive comparison of promising alternatives, grounded in experimental data and established methodologies. We will delve into the chemical principles underpinning their design, compare their performance metrics, and provide detailed protocols for their evaluation, empowering researchers to select the optimal tool for their specific application.

The Foundation: Understanding Boronic Acid-Carbohydrate Interactions

The efficacy of any boronic acid-based sensor hinges on its equilibrium with diols. The boronic acid (a trigonal, sp² hybridized boron) reversibly reacts with a diol to form a more stable boronate ester (a tetrahedral, sp³ hybridized boron). This transformation is highly dependent on pH, as the Lewis acidity of the boron atom is crucial for the interaction.

G cluster_0 Boronic Acid State cluster_1 Complexation with Diol Trigonal Boronic Acid Trigonal Boronic Acid Tetrahedral Boronate Tetrahedral Boronate Trigonal Boronic Acid->Tetrahedral Boronate + OH⁻ - H₂O Carbohydrate (Diol) Carbohydrate (Diol) Boronate Ester Complex Boronate Ester Complex Tetrahedral BoronateCarbohydrate (Diol) Tetrahedral BoronateCarbohydrate (Diol) Tetrahedral BoronateCarbohydrate (Diol)->Boronate Ester Complex + 2H₂O caption Fig. 1: Boronic acid equilibrium and carbohydrate complexation.

Caption: Fig. 1: Boronic acid equilibrium and carbohydrate complexation.

This equilibrium is the basis for signaling in many sensors. The change from the sp² to the sp³ state alters the electronic properties of the molecule, which can be transduced into a measurable signal, most commonly a change in fluorescence.[1][6]

A Comparative Analysis of Alternative Compounds

While the core chemistry remains similar, strategic modifications to the basic phenylboronic acid scaffold can dramatically enhance performance. We will compare several classes of alternatives based on their structural design and resulting functional advantages.

Diboronic Acids: The Power of Two

To improve affinity and selectivity, particularly for larger saccharides like glucose, researchers have designed molecules with two boronic acid moieties.[5] This "chelate effect" allows for a more stable, bidentate binding to different diol pairs on the same carbohydrate molecule.

Key Advantages:

  • Enhanced Affinity: The simultaneous binding of two boronic acid groups leads to significantly higher association constants (Kₐ) compared to monoboronic acid counterparts.[5][7]

  • Improved Selectivity: The specific spatial arrangement of the boronic acid groups can be tailored to fit the geometry of a target carbohydrate, enhancing selectivity. For instance, some diboronic acids show a marked preference for glucose over fructose.[1]

Representative Compounds & Performance Data:

Compound ClassExample StructureTarget CarbohydrateBinding Constant (Kₐ, M⁻¹)Key Features & Reference
Monoboronic Acid Phenylboronic acidGlucose~5 (at physiological pH)Baseline for comparison.[1]
Anthracene-based Diboronic Acid Compound 28a (Shinkai et al.)Glucose1472Fluorescent sensor, good selectivity for glucose over fructose.[1]
Substituted Diboronic Acid Cyano-substituted 28bGlucose2540Electron-withdrawing group increases affinity.[1]
Water-Soluble Diboronic Acid CN-DBA (Wang et al.)Glucose6489.5 (in 33% MeOH/PBS)High water solubility and sensitivity (LOD = 1.51 μM).[5]
Fluorescent Boronic Acids: Lighting Up the Target

For high-sensitivity detection, the integration of a fluorophore into the boronic acid structure is a common and effective strategy.[2][4][6] The binding event modulates the fluorescence properties of the molecule through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Aggregation-Induced Emission (AIE).[1][4][8]

Key Signaling Mechanisms:

  • PET Quenching/Enhancement: An amino group positioned near the boronic acid can quench the fluorophore's emission. Upon carbohydrate binding, the B-N interaction is disrupted, leading to fluorescence "turn-on".

  • FRET: In systems with two fluorophores, carbohydrate binding can alter the distance or orientation between them, causing a change in the FRET efficiency.[8][9]

  • AIE: Some fluorophores are non-emissive in solution but become highly fluorescent upon aggregation. Carbohydrate-induced aggregation of these boronic acid-functionalized fluorophores can be used for sensing.[4]

Notable Fluorescent Probes:

Fluorophore TypeExample CompoundEmission λ (nm)Binding Constant (Kₐ, M⁻¹) for FructoseKey Features & Reference
Anthracene Tetrathiafulvalene-anthracene 5419115PET-based sensor with a 5-fold fluorescence increase.[1]
Tricarbocyanine Zwitterionic probe 25 (Lopez et al.)8201.5Near-infrared (NIR) emission, water-soluble, suitable for live-cell imaging.[3]
Pyrene Diboronic acid-pyrene conjugate 21/22Excimer emissionN/A (forms aggregates)Forms distinct aggregates with multivalent saccharides, leading to unique emission profiles.[3]
Water-Soluble Boronic Acids: Conquering the Aqueous Environment

A significant hurdle for many arylboronic acids is their poor solubility in physiological media. The PEGylated chains on the title compound are one solution. Other strategies include the incorporation of charged groups or the use of different scaffolds.

Examples of Solubilizing Strategies:

  • α-Amidoboronic Acids: These compounds exhibit good water solubility and show significant changes in fluorescence upon carbohydrate binding. Their modular synthesis allows for easy diversification.[1][7]

  • Zwitterionic Structures: By incorporating both positive and negative charges, compounds can achieve high water solubility without the need for organic co-solvents, as seen in the tricarbocyanine probe developed by Lopez et al.[3]

  • ortho-Hydroxymethyl Phenylboronic Acid: This class of compounds shows superior water solubility compared to traditional "Wulff-type" analogs and can complex with glycopyranosides under physiological conditions.[3]

Beyond Boron: Alternative Recognition Motifs

While boronic acids are dominant, other approaches to synthetic carbohydrate receptors are emerging. These often draw inspiration from natural carbohydrate-binding proteins (lectins).

  • Biomimetic Carbohydrate-Binding Agents (CBAs): These are artificial small molecules designed to recognize carbohydrates through non-covalent interactions like hydrogen bonding and hydrophobic effects.[2] Acyclic receptors are particularly promising due to their structural adaptability and ease of synthesis.[2]

  • Peptide-Based Ligands: Phage display and other selection techniques have been used to identify short peptide sequences that can bind to specific oligosaccharides with high affinity and specificity.[10] For example, pentadecapeptide ligands have been identified for the ganglioside GT1b.[10]

  • Metal-Coordinated Receptors: Mimicking C-type lectins, systems using metal ions like Cu²⁺ or lanthanides can coordinate with the hydroxyl groups of carbohydrates, often with high affinity.[11] For instance, a dinuclear copper(II) complex showed a binding constant of ~5,000 M⁻¹ for simple carbohydrates at pH 12.4.[11]

Experimental Protocols for Performance Evaluation

To objectively compare these alternative compounds, standardized and rigorous experimental protocols are essential. Here, we outline the core methodologies for determining binding affinity and characterizing the sensor response.

Workflow for Characterizing a New Carbohydrate Sensor

G cluster_workflow Sensor Evaluation Workflow synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization solubility Solubility & Stability Testing (e.g., in PBS) characterization->solubility photophysics Photophysical Properties (Absorbance, Emission, Quantum Yield) solubility->photophysics titration Fluorescence/UV-Vis Titration with Carbohydrates photophysics->titration Primary Screening analysis Data Analysis: Calculate Kₐ, Selectivity titration->analysis itc Isothermal Titration Calorimetry (ITC) analysis->itc For Thermodynamic Profile application Application Testing (e.g., Cell Imaging, Biofluid Analysis) analysis->application If Promising caption Fig. 2: General workflow for the evaluation of a new carbohydrate sensor.

Caption: Fig. 2: General workflow for the evaluation of a new carbohydrate sensor.

Protocol: Fluorescence Titration for Binding Constant (Kₐ) Determination

This technique is the workhorse for evaluating fluorescent chemosensors. It involves monitoring the change in fluorescence intensity of the sensor upon incremental addition of the carbohydrate analyte.[9]

Materials:

  • Stock solution of the sensor compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Stock solution of the carbohydrate analyte (e.g., D-glucose, D-fructose) in the same buffer.

  • Fluorometer and quartz cuvettes.

Step-by-Step Procedure:

  • Preparation: Prepare a solution of the sensor in the cuvette at a fixed concentration (typically in the low micromolar range). Ensure the buffer conditions (pH, ionic strength) are relevant to the intended application.

  • Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone by exciting at its maximum absorption wavelength (λₑₓ).

  • Titration: Add small aliquots of the carbohydrate stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate (typically 1-2 minutes).

  • Data Recording: Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum (λₑₘ) against the total concentration of the carbohydrate.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 Benesi-Hildebrand or non-linear regression) to calculate the association constant (Kₐ).

Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for studying binding interactions as it directly measures the heat released or absorbed during the binding event.[12][13] This allows for the determination of not only the binding affinity (Kₐ) but also the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[12][14]

Instrumentation:

  • Isothermal Titration Calorimeter.

Step-by-Step Procedure:

  • Sample Preparation: Prepare solutions of the sensor (in the sample cell, typically 10-100 µM) and the carbohydrate ligand (in the injection syringe, typically 10-20 times more concentrated than the sensor) in the same, thoroughly degassed buffer.

  • Instrument Setup: Equilibrate the instrument at the desired temperature. Load the sensor solution into the sample cell and the carbohydrate solution into the syringe.

  • Titration Experiment: Perform a series of small, timed injections (e.g., 2-10 µL) of the carbohydrate solution into the sensor solution. The heat change after each injection is measured by the power required to maintain a zero temperature difference between the sample and reference cells.[12]

  • Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

  • Data Analysis:

    • Integrate the peaks to obtain the heat change per mole of injectant.

    • Plot these values against the molar ratio of ligand to sensor.

    • Fit the resulting isotherm to a binding model to determine the stoichiometry (n), the association constant (Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Conclusion and Future Outlook

The field of synthetic carbohydrate recognition has moved far beyond simple phenylboronic acids. The alternatives to 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid presented here—diboronic acids, sophisticated fluorescent probes, and non-boron-based systems—offer researchers a powerful and diverse toolkit. Diboronic acids provide a clear pathway to enhanced affinity and selectivity.[5] Fluorescent sensors, particularly those operating in the NIR window, are enabling new possibilities in cellular imaging and in vivo applications.[3][4]

The choice of a specific compound will always be dictated by the application's unique demands: the required sensitivity, the complexity of the biological medium, the target carbohydrate, and the desired signaling output. By employing the rigorous evaluation protocols outlined in this guide, researchers can confidently compare candidates and select the most effective tool to advance their work in diagnostics, drug development, and the fundamental study of glycobiology.

References

  • He, H., et al. (2010). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC.
  • McDonnell, S. O., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
  • Kral, V., et al. (2021). Fluorescent Sensor Array for Quantitative Determination of Saccharides.
  • Klonoff, D. C. (2012). Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future. PMC - NIH.
  • Sun, X., et al. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications (RSC Publishing). [Link]

  • Zhang, J., & Gu, B. (2018). Fluorescent Nanobiosensors for Sensing Glucose. MDPI.
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  • Wang, B., et al. (2007). Synthesis and Carbohydrate Binding Studies of Fluorescent α-Amidoboronic Acids and the Corresponding Bisboronic Acids. PMC - NIH.
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  • Offsetting Low-Affinity Carbohydrate Binding with Covalency to Engage Sugar-Specific Proteins for Tumor-Immune Proximity Induction. (2023). ACS Central Science.
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  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). PMC - NIH.
  • Zhang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI.
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  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2017). Accounts of Chemical Research.
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  • In solution Assays: Isothermal Titr
  • Offsetting Low-Affinity Carbohydrate Binding with Covalency to Engage Sugar-Specific Proteins for Tumor-Immune Proximity Induction. (2023). PMC - PubMed Central.
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A Senior Application Scientist's Guide to Determining the Binding Constants of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid with Diols

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of molecular recognition, the interaction between boronic acids and diols stands as a cornerstone for the development of advanced sensors, drug delivery systems, and dynamic materials.[1][2][3] The subject of our investigation, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, with its unique amphiphilic nature conferred by the pentaoxapentadecyl chains, presents exciting opportunities for creating sophisticated host-guest systems. A quantitative understanding of its binding affinity with various diols is paramount for harnessing its full potential.

This guide provides a comprehensive comparison of methodologies for determining the binding constants of this novel boronic acid with a range of diols, grounded in practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Critical Role of pH and Boronic Acid pKa

Before embarking on any binding studies, it is crucial to recognize the profound influence of pH on the boronic acid-diol interaction.[4][5] The binding event is most favorable when the boronic acid is in its tetrahedral boronate form, a state that is promoted at pH values near or above the pKa of the boronic acid.[4][5] Therefore, the first step in characterizing a new boronic acid is the determination of its pKa.

Determining the pKa of the Boronic Acid

The pKa of a boronic acid can be reliably determined using spectroscopic titration.[6] This involves monitoring the change in the UV-Vis absorbance or fluorescence spectrum of the boronic acid solution as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.

Comparative Analysis of Methodologies for Determining Binding Constants

Several techniques can be employed to determine the binding constants between boronic acids and diols. The choice of method often depends on the spectroscopic properties of the boronic acid and the available instrumentation.

Methodology Principle Advantages Considerations
Competitive Fluorescence Assay with Alizarin Red S (ARS) A fluorescent dye (ARS) binds to the boronic acid, causing a change in its fluorescence. A competing diol displaces the dye, leading to a measurable change in fluorescence that is proportional to the binding affinity.[1][7][8][9]High sensitivity, applicable to boronic acids that do not have intrinsic fluorescence, well-established methodology.[1][7][8]Requires a preliminary determination of the binding constant between the boronic acid and ARS. Potential for interference from colored or fluorescent diols.
Direct Fluorescence Titration If the boronic acid itself exhibits a change in fluorescence upon binding to a diol, a direct titration can be performed.Simpler experimental setup compared to competitive assays.Only applicable to intrinsically fluorescent boronic acids that show a significant change in fluorescence upon diol binding.
UV-Vis Spectroscopy The binding of a diol to a boronic acid can cause a shift in the UV-Vis absorbance spectrum, which can be monitored to determine the binding constant.[7][8]Readily available instrumentation.Less sensitive than fluorescence methods. Requires a significant change in the absorbance spectrum upon binding.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[5][10]Provides a complete thermodynamic profile of the interaction. Does not rely on spectroscopic changes.Requires specialized and sensitive instrumentation. Can be sensitive to buffer composition and pH.

For 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, which is not expected to have significant intrinsic fluorescence that changes upon diol binding, the Competitive Fluorescence Assay with Alizarin Red S (ARS) is the most robust and recommended method.[1][9]

Experimental Workflow: Competitive Fluorescence Assay with ARS

The following diagram illustrates the workflow for determining the binding constant of a diol with the boronic acid using the ARS competitive binding assay.

G cluster_0 Part 1: Determine Boronic Acid-ARS Binding Constant (K_ARS) cluster_1 Part 2: Competitive Binding with Diol A1 Prepare ARS solution of known concentration A2 Titrate with increasing concentrations of Boronic Acid A1->A2 A3 Measure fluorescence intensity at each concentration A2->A3 A4 Plot 1/ΔF vs 1/[Boronic Acid] (Benesi-Hildebrand plot) A3->A4 A5 Calculate K_ARS from the slope and intercept A4->A5 B1 Prepare solutions with constant concentrations of Boronic Acid and ARS B2 Titrate with increasing concentrations of the Diol B1->B2 B3 Measure the decrease in fluorescence intensity B2->B3 B4 Analyze the data to determine the Diol binding constant (K_Diol) B3->B4

Caption: Workflow for determining diol binding constants using the ARS competitive assay.

Detailed Experimental Protocol: ARS Competitive Binding Assay

This protocol provides a step-by-step guide for determining the binding constant of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid with a diol of interest.

Materials:

  • 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

  • Alizarin Red S (ARS)

  • Diol of interest (e.g., glucose, fructose, catechol)

  • Buffer solution (e.g., phosphate buffer at a pH near the pKa of the boronic acid)

  • High-purity water

  • Fluorometer

Part 1: Determination of the Boronic Acid-ARS Binding Constant (KARS)

  • Prepare a stock solution of ARS (e.g., 1 mM in the chosen buffer).

  • Prepare a stock solution of the boronic acid (e.g., 100 mM in the same buffer).

  • Set up a series of solutions in cuvettes, each with a constant concentration of ARS (e.g., 10 µM) and varying concentrations of the boronic acid (e.g., 0.1 mM to 10 mM).

  • Incubate the solutions for a sufficient time to reach equilibrium (typically 10-15 minutes).[11]

  • Measure the fluorescence intensity of each solution. The excitation wavelength for the ARS-boronic acid complex is typically around 460-470 nm, and the emission is measured around 560-580 nm.[8]

  • Plot the reciprocal of the change in fluorescence (1/ΔF) against the reciprocal of the boronic acid concentration (1/[BA]). This is known as a Benesi-Hildebrand plot.

  • Calculate KARS from the slope and intercept of the linear fit of the Benesi-Hildebrand plot. The association constant is the intercept divided by the slope.[8]

Part 2: Competitive Binding with the Diol

  • Prepare a solution containing a constant concentration of both the boronic acid and ARS. The concentrations should be chosen to ensure a significant portion of the ARS is bound to the boronic acid, resulting in a strong initial fluorescence signal.

  • Prepare a stock solution of the diol of interest in the same buffer.

  • Titrate the boronic acid-ARS solution with increasing concentrations of the diol.

  • After each addition of the diol, allow the solution to equilibrate and then measure the fluorescence intensity. As the diol displaces ARS from the boronic acid, the fluorescence will decrease.[1][9]

  • Analyze the fluorescence data as a function of the diol concentration to determine the binding constant of the diol (KDiol). This can be done using non-linear regression analysis fitting to a competitive binding model.

Data Presentation: Comparative Binding Constants

The following table presents hypothetical binding constant data for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid with various diols, as would be determined by the ARS competitive assay.

Diol Binding Constant (Ka) [M-1] Comments
Glucose 550Moderate binding, relevant for glucose sensing applications.
Fructose 2500Stronger binding than glucose, likely due to the presence of the furanose form with cis-diols.[1]
Catechol 8000High affinity due to the pre-organized cis-diol arrangement on the aromatic ring.
Ethylene Glycol 50Weak binding, serves as a negative control.
Sorbitol 1800Good binding affinity, a common polyol used in binding studies.[1]

Logical Relationships in Boronic Acid-Diol Binding

The interaction between a boronic acid and a diol is a dynamic equilibrium involving several species. The following diagram illustrates these relationships.

G BA_trigonal Trigonal Boronic Acid (R-B(OH)2) BA_tetrahedral Tetrahedral Boronate (R-B(OH)3-) BA_trigonal->BA_tetrahedral + OH- / - H2O Ester_trigonal Trigonal Boronate Ester BA_trigonal->Ester_trigonal + Diol / - 2H2O Ester_tetrahedral Tetrahedral Boronate Ester BA_tetrahedral->Ester_tetrahedral + Diol / - 2H2O Diol Diol Ester_trigonal->Ester_tetrahedral + OH- / - H2O

Caption: Equilibrium between boronic acid, diol, and their ester forms.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the determination and comparison of binding constants of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid with various diols. The ARS competitive fluorescence assay stands out as a robust and sensitive method for this purpose. A thorough understanding of the binding affinities is the foundation for the rational design of novel materials and systems that leverage the unique properties of this amphiphilic boronic acid.

Future work should focus on exploring the binding kinetics of these interactions, as the rate of association and dissociation can be as critical as the binding affinity for applications in real-time sensing and responsive drug delivery.[11][12] Furthermore, investigating the influence of the pentaoxapentadecyl chains on the binding process in different solvent environments will provide deeper insights into the molecular recognition capabilities of this fascinating molecule.

References

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]

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  • Li, M., & Wang, B. (2010). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Molecules, 15(7), 4647–4658. [Link]

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  • Zhang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 836-851. [Link]

  • Kriukov, G., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 263. [Link]

  • Ma, R., & Shi, L. (2014). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery. Polymer Chemistry, 5(5), 1503-1518. [Link]

  • Kriukov, G., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cirk, T., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3149. [Link]

  • Palazzolo, S., et al. (2019). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry, 30(10), 2652–2662. [Link]

  • Stella, V. J., & Mehdizadeh, M. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(11), 3825-3834. [Link]

  • Furer, V. L., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(19), 5895. [Link]

  • Bull, O. S., et al. (2025). Synthesis of an eight-membered 2,2,4,6,6,8-hexaphenyl-1,3,5,7,2,6,4,8-tetraoxadisiladiborocane and its reaction with 4,4-azo-pyridine leading to ring contraction to give a dimer and hydrogen bonded macrocyclic siloxane-azo. SSRG International Journal of Applied Chemistry, 16(1). [Link]

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  • Jayakody, L. N., et al. (2020). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer, 192, 122293. [Link]

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A Comparative Guide to the Specificity and Selectivity of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid for Monosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the specificity and selectivity of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid for various monosaccharides. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of phenylboronic acid-monosaccharide interactions and offers detailed experimental protocols to empower your research. While specific binding data for this particular boronic acid derivative is not yet prevalent in published literature, this guide establishes a robust framework for its characterization, drawing upon established methodologies and the well-understood behavior of related compounds.

Introduction: The Promise of Phenylboronic Acids in Monosaccharide Recognition

Phenylboronic acids (PBAs) have emerged as a versatile class of synthetic receptors capable of reversibly binding to 1,2- and 1,3-diols, a structural motif abundant in monosaccharides.[1] This interaction, which forms a cyclic boronate ester, is the cornerstone of their application in areas ranging from continuous glucose monitoring to the development of targeted drug delivery systems. The specificity and selectivity of a given PBA for different monosaccharides are dictated by several factors, including the stereochemistry of the diol, the pH of the medium, and the electronic and steric properties of the substituents on the phenyl ring.

The subject of this guide, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, possesses two poly(ethylene glycol) (PEG) chains. These hydrophilic chains are anticipated to enhance its aqueous solubility, a crucial property for biological applications, and potentially influence its binding kinetics and thermodynamics with monosaccharides.

The Chemistry of Interaction: A Dance of Affinity

The binding of a phenylboronic acid to a monosaccharide is a reversible covalent interaction. The boronic acid moiety, a Lewis acid, exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more reactive towards diols. The general order of binding affinity for simple phenylboronic acids with common monosaccharides is typically Fructose > Galactose > Mannose > Glucose.[2] This preference is attributed to the higher abundance of the furanose form in fructose, which presents a cis-diol in a favorable conformation for binding.[3]

The pH of the solution plays a critical role. The formation of the boronate ester is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is more prevalent.[4] For applications at physiological pH (~7.4), it is often desirable to use PBA derivatives with lowered pKa values, which can be achieved by introducing electron-withdrawing groups on the phenyl ring.

Comparative Analysis: Predicting the Performance of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

While awaiting empirical data for this specific molecule, we can extrapolate its likely behavior based on the known principles of PBA-monosaccharide interactions. The presence of the two PEG chains is not expected to alter the fundamental binding preference for different monosaccharides. Therefore, a similar trend in binding affinity (Fructose > Galactose > Mannose > Glucose) is anticipated.

The key to a comprehensive analysis lies in the quantitative determination of the binding constants (Ka) for each monosaccharide. A higher Ka value signifies a stronger interaction. The selectivity of the boronic acid can then be expressed as the ratio of the binding constants for two different monosaccharides (e.g., Ka(Fructose) / Ka(Glucose)).

The following table provides a template for summarizing the expected experimental data:

MonosaccharideBinding Constant (Ka) [M-1] (Hypothetical)Selectivity vs. Glucose (Hypothetical)
D-Fructose500050
D-Galactose100010
D-Mannose5005
D-Glucose1001

Experimental Protocols for Characterization

To empirically determine the specificity and selectivity of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, the following detailed experimental protocols are recommended.

Synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

While this compound is commercially available, for researchers preferring in-house synthesis, a potential synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dibromobenzene derivative functionalized with the pentaoxapentadecyl chains and a suitable boronic acid precursor. The synthesis of PEGylated side chains can be achieved through standard etherification procedures.[5]

Synthesis_Workflow A 2,5-Dibromohydroquinone C 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1-bromobenzene A->C Williamson Ether Synthesis (NaH, DMF) B 1-Bromo-2,5,8,11,14-pentaoxapentadecane B->C E 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid pinacol ester C->E Suzuki-Miyaura Coupling (Pd catalyst, base) D Bis(pinacolato)diboron D->E F 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid E->F Hydrolysis (e.g., HCl)

Caption: Proposed synthetic workflow for the target molecule.

Determination of Binding Constants using Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying binding interactions.[6] This technique is particularly effective if the boronic acid or a competing fluorescent dye exhibits a change in fluorescence upon binding to the monosaccharide.

A. Direct Titration (if the boronic acid is intrinsically fluorescent):

  • Preparation of Solutions:

    • Prepare a stock solution of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare stock solutions of the various monosaccharides (D-Fructose, D-Galactose, D-Mannose, D-Glucose) in the same buffer.

  • Fluorescence Measurements:

    • To a cuvette containing a fixed concentration of the boronic acid solution, incrementally add aliquots of a monosaccharide stock solution.[7]

    • After each addition, record the fluorescence emission spectrum at a suitable excitation wavelength.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) as a function of the monosaccharide concentration.

    • The binding constant (Ka) can be determined by fitting the data to a suitable binding isotherm, such as the Benesi-Hildebrand equation.[6]

B. Competitive Binding Assay using Alizarin Red S (ARS):

For non-fluorescent boronic acids, a competitive binding assay with a fluorescent dye like Alizarin Red S (ARS) is a powerful alternative.[2][8] ARS is a catechol-containing dye that binds to boronic acids, resulting in a change in its fluorescence.[8] The addition of a monosaccharide will displace the ARS, leading to a recovery of its original fluorescence.[3]

  • Establishment of the Boronic Acid-ARS Complex:

    • In a buffer solution (pH 7.4), mix the boronic acid and ARS at concentrations that result in a significant fluorescence change.

  • Titration with Monosaccharides:

    • To the pre-formed boronic acid-ARS complex, add increasing concentrations of the monosaccharide.

    • Record the fluorescence spectrum after each addition.

  • Calculation of Binding Constants:

    • The binding constant for the monosaccharide can be calculated from the displacement data using established competitive binding equations.

Fluorescence_Titration_Workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Stock Solution of Boronic Acid (in buffer, pH 7.4) C Fixed concentration of Boronic Acid in cuvette A->C B Stock Solutions of Monosaccharides (Fructose, Galactose, Mannose, Glucose) D Incremental addition of Monosaccharide B->D E Record Fluorescence Spectrum F Plot ΔF vs. [Monosaccharide] E->F G Fit data to Binding Isotherm (e.g., Benesi-Hildebrand) F->G H Determine Binding Constant (Ka) G->H

Caption: Workflow for fluorescence titration experiment.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be employed to determine binding constants, particularly if the boronic acid or a competing dye undergoes a change in its absorption spectrum upon binding.[4] The experimental setup is similar to that of fluorescence titration, with the change in absorbance being monitored instead of fluorescence.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The consistency of binding constants obtained from different techniques (e.g., fluorescence vs. UV-Vis) would provide strong evidence for the accuracy of the results. Furthermore, control experiments, such as titrating the monosaccharides into a solution without the boronic acid, should be performed to ensure that the observed spectral changes are indeed due to the binding event. The use of established data analysis models like the Benesi-Hildebrand plot also adds a layer of mathematical validation to the determined binding constants.

Authoritative Grounding and Comprehensive References

The methodologies and principles outlined in this guide are grounded in well-established scientific literature. The following references provide further details and the theoretical underpinnings for the described techniques.

Conclusion

The systematic analysis of the specificity and selectivity of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid for different monosaccharides is crucial for unlocking its potential in various biomedical and biotechnological applications. While direct experimental data for this molecule is currently limited, this guide provides a robust, scientifically-grounded framework for its comprehensive characterization. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately determine the binding profile of this promising boronic acid derivative, thereby paving the way for its innovative applications.

References

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  • Sedgwick, A. C., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508-1528. [Link]

  • Li, M., & Liu, X. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 10(9), 118. [Link]

  • Melavanki, R., et al. (2020). Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. Heliyon, 6(10), e05081. [Link]

  • Kubo, Y., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(8), 10834-10855. [Link]

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  • Gaitzsch, J., et al. (2016). Side chain thiol-functionalized poly(ethylene glycol) by post-polymerization modification of hydroxyl groups: synthesis, crosslinking and inkjet printing. Polymer Chemistry, 7(1), 123-132. [Link]

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  • Melavanki, R. M., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Heliyon, 6(10), e05081. [Link]

  • Melavanki, R., et al. (2020). Investigation of interaction between boronic acids and sugar. Heliyon, 6(10), e05081. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Glucose Sensors: A Case Study of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the performance of a novel boronic acid-based glucose sensor, specifically 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, against commercially available enzymatic and non-enzymatic glucose sensors. As researchers and drug development professionals, the rigorous assessment of new analytical tools is paramount to advancing therapeutic and diagnostic strategies. This document offers detailed experimental protocols, data interpretation guidelines, and the scientific rationale underpinning each step, ensuring a robust and objective comparison.

Introduction: The Evolving Landscape of Glucose Sensing

The accurate and continuous monitoring of blood glucose levels is a cornerstone of diabetes management and a critical parameter in metabolic research. For decades, enzymatic biosensors, primarily based on glucose oxidase (GOx), have dominated the commercial landscape.[1][2] These sensors offer high selectivity and sensitivity; however, they are susceptible to environmental factors such as temperature and pH, and their enzymatic activity can degrade over time, necessitating frequent recalibration and replacement.[3][4]

This has spurred the development of non-enzymatic sensors, which offer the promise of enhanced stability and lower production costs.[5][6][7] Among these, sensors based on phenylboronic acid (PBA) have garnered significant interest.[8] PBAs form reversible covalent bonds with the cis-diol groups of glucose, a mechanism that can be transduced into a measurable optical or electrochemical signal.[9][10] The subject of this guide, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, is a novel diboronic acid derivative. The dual boronic acid moieties are designed to enhance glucose affinity and selectivity compared to their monoboronic counterparts.[5][7][11] The pentaoxapentadecyl chains are incorporated to improve aqueous solubility and biocompatibility, critical parameters for in vivo applications.

This guide will delineate a head-to-head comparison of this advanced boronic acid sensor with established commercial technologies, providing the necessary protocols to generate empirical data for a thorough performance evaluation.

Sensing Mechanisms: A Tale of Two Technologies

A fundamental understanding of the underlying sensing principles is crucial for designing a fair benchmarking study and for interpreting the resulting data.

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic Acid: Reversible Covalent Binding

The glucose sensing mechanism of the boronic acid derivative is predicated on the formation of a cyclic boronate ester with glucose. This interaction is reversible and concentration-dependent.[9][12] In this proposed sensor, the binding event will be transduced into a fluorescent signal. The phenylboronic acid moiety, when conjugated with a fluorophore, exhibits a change in its fluorescence properties upon glucose binding. This can be due to photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or other photophysical phenomena that are modulated by the formation of the boronate ester.

cluster_0 Glucose Binding Mechanism Boronic_Acid 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid Complex Boronate-Glucose Complex Boronic_Acid->Complex + Glucose Glucose Glucose (cis-diol) Complex->Boronic_Acid - Glucose (Reversible) Signal_Change Fluorescence Change Complex->Signal_Change Signal Transduction

Caption: Glucose sensing mechanism of the boronic acid derivative.

Commercial Sensors: Enzymatic and Electrochemical Approaches

Enzymatic Sensors (e.g., Glucose Oxidase-based): The majority of commercially available glucose sensors are electrochemical biosensors that utilize the enzyme glucose oxidase (GOx).[1] GOx catalyzes the oxidation of glucose to gluconolactone, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then electrochemically oxidized or reduced at the electrode surface, generating a current that is proportional to the glucose concentration.

Non-Enzymatic Electrochemical Sensors: These sensors directly oxidize glucose on the surface of a modified electrode, typically composed of noble metals or metal oxides.[6][13] This approach bypasses the need for enzymes, thereby offering greater stability.[3][4]

Proposed Synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

As this is a novel compound, a plausible synthetic route is proposed based on established organic chemistry principles. This multi-step synthesis would begin with a suitable phenyl precursor, followed by the introduction of the pentaoxapentadecyl chains and subsequent conversion to the boronic acid. A similar synthetic strategy for a different boronic acid-containing polymer provides a foundational reference.[14]

Head-to-Head Benchmarking: Experimental Protocols

To ensure a comprehensive and unbiased comparison, a series of experiments must be conducted. For this guide, we will compare our novel boronic acid sensor (hypothetically synthesized and coupled to a fluorophore) with a representative commercially available enzymatic electrochemical sensor and a non-enzymatic electrochemical sensor.

Experimental Workflow Overview

Start Sensor Preparation Sensitivity Sensitivity & Linearity Start->Sensitivity Selectivity Selectivity Start->Selectivity Response_Time Response Time Start->Response_Time Stability Stability Start->Stability In_Vitro In Vitro Testing (Serum) Sensitivity->In_Vitro Selectivity->In_Vitro Response_Time->In_Vitro Stability->In_Vitro Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis

Caption: Experimental workflow for comparative sensor analysis.

Protocol 1: Sensitivity and Linearity

Objective: To determine the analytical sensitivity and the linear detection range of each sensor.

Methodology:

  • Stock Solution Preparation: Prepare a 1 M glucose stock solution in phosphate-buffered saline (PBS, pH 7.4).

  • Serial Dilutions: Create a series of glucose standards ranging from 0.1 mM to 50 mM by serial dilution of the stock solution in PBS.

  • Sensor Measurement:

    • Boronic Acid Sensor: Incubate the sensor with each glucose standard and measure the fluorescence intensity at the optimal excitation and emission wavelengths.

    • Electrochemical Sensors: Apply the appropriate operating potential and record the steady-state current response for each glucose standard.

  • Data Analysis: Plot the sensor response (fluorescence intensity or current) against the glucose concentration. The slope of the linear portion of the curve represents the sensitivity. The linear range is the concentration range over which the response is directly proportional to the concentration.

Protocol 2: Selectivity

Objective: To assess the sensor's response to common interfering species found in biological fluids.

Methodology:

  • Interferent Solutions: Prepare solutions of common interfering substances (e.g., fructose, galactose, ascorbic acid, uric acid, and acetaminophen) at physiologically relevant concentrations in PBS.

  • Interference Testing:

    • Measure the sensor's response to a physiological glucose concentration (e.g., 5 mM).

    • Measure the sensor's response to the interferent solutions alone.

    • Measure the sensor's response to a solution containing both 5 mM glucose and the interferent.

  • Data Analysis: Calculate the percentage interference for each substance. A lower percentage indicates higher selectivity.

Protocol 3: Response Time

Objective: To determine the time required for the sensor to reach a stable signal upon a change in glucose concentration.

Methodology:

  • Baseline Measurement: Record the sensor's baseline signal in a zero-glucose PBS solution.

  • Glucose Spike: Rapidly introduce a known concentration of glucose (e.g., 10 mM) into the solution.

  • Signal Monitoring: Continuously record the sensor's output until a stable signal is achieved.

  • Data Analysis: The response time is defined as the time taken to reach 95% of the final steady-state signal. A faster response time is generally desirable for continuous glucose monitoring.[15]

Protocol 4: Stability

Objective: To evaluate the long-term operational stability of the sensors.

Methodology:

  • Continuous Monitoring: Continuously operate the sensors in a solution with a constant glucose concentration (e.g., 10 mM) over an extended period (e.g., 7 days).

  • Periodic Measurement: At regular intervals (e.g., every 24 hours), measure the sensor's response to a known glucose concentration.

  • Data Analysis: Plot the sensor's response over time. A stable sensor will exhibit minimal drift in its signal. The stability can be quantified by the percentage decrease in the initial signal over the testing period.

Protocol 5: In Vitro Testing in Human Serum

Objective: To evaluate the sensor's performance in a complex biological matrix.

Methodology:

  • Serum Samples: Obtain commercially available human serum samples.

  • Glucose Spiking: Spike the serum samples with known concentrations of glucose to create a calibration curve.

  • Sensor Measurement: Measure the glucose concentration in the spiked serum samples using all three sensors.

  • Reference Measurement: Determine the "true" glucose concentration in the spiked samples using a laboratory-grade glucose analyzer (e.g., YSI analyzer).

  • Data Analysis: Compare the sensor readings to the reference measurements. The accuracy can be assessed using a Clarke Error Grid analysis or by calculating the Mean Absolute Relative Difference (MARD).[16]

Expected Performance and Data Comparison

Based on the known characteristics of each sensor type, we can anticipate certain performance outcomes. This hypothetical data is presented for illustrative purposes.

Table 1: Comparative Performance Metrics (Hypothetical Data)

Performance Metric2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acidCommercial Enzymatic SensorCommercial Non-Enzymatic Sensor
Linear Range 0.5 - 30 mM1 - 25 mM0.1 - 20 mM
Sensitivity High (Fluorescence)Very High (Amperometric)High (Amperometric)
Response Time < 1 minute< 30 seconds< 10 seconds
Selectivity vs. Fructose ModerateHighModerate
Selectivity vs. Ascorbic Acid HighModerateLow
7-Day Stability (Signal Retention) > 95%~80%> 90%
MARD in Serum < 15%< 10%< 20%

Discussion and Future Directions

The benchmarking data will provide a clear picture of the strengths and weaknesses of the novel boronic acid sensor relative to established technologies. It is anticipated that the 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid sensor will demonstrate superior long-term stability due to its non-enzymatic nature.[5][6] However, its selectivity against other sugars like fructose may be lower than that of highly specific enzymatic sensors.[17] The response time may also be slightly longer due to the kinetics of the boronic acid-glucose binding.

Future research should focus on further enhancing the selectivity of boronic acid-based sensors, potentially through the incorporation of molecularly imprinted polymers or by optimizing the linker between the boronic acid and the transducer. Additionally, miniaturization and integration into wearable or implantable devices will be crucial for translating this promising technology into clinical practice.[18]

Conclusion

The rigorous benchmarking protocol outlined in this guide provides a robust framework for the objective evaluation of novel glucose sensing technologies. By systematically assessing key performance metrics such as sensitivity, selectivity, response time, and stability, researchers and developers can make informed decisions about the potential of new sensors like 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid to address the unmet needs in diabetes management and metabolic research. The pursuit of more stable, reliable, and user-friendly glucose sensors is an ongoing endeavor, and a disciplined approach to performance validation is essential for progress in this critical field.

References

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
  • A study of boronic acid based fluorescent glucose sensors. PubMed.
  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PMC - NIH.
  • Recent Advances in Non-Enzymatic Glucose Sensors Based on Nanomaterials. MDPI.
  • Electrochemical Glucose Sensors—Developments Using Electrostatic Assembly and Carbon Nanotubes for Biosensor Construction. PMC - NIH.
  • Commercial and Scientific Solutions for Blood Glucose Monitoring—A Review. MDPI.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC - NIH.
  • Advances in electrochemical sensors for real-time glucose monitoring. ResearchGate.
  • A Review on Metallic Nanomaterials for Nonenzymatic Glucose Sensors: From Fundamental Mechanisms to Recently Developed Nanomaterials. ACS Publications.
  • Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices. NIH.
  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PubMed.
  • Synthesis of an eight-membered 2,2,4,6,6,8-hexaphenyl-1,3,5,7,2,6,4,8-tetraoxadisiladiborocane and its reaction with 4,4-azo-pyridine leading to ring contraction to give a dimer and hydrogen bonded macrocyclic siloxane-azo. [No Source Found].
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  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI.
  • Advances in electrochemical sensors for real-time glucose monitoring. RSC Publishing.
  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. ORBi UMONS.
  • Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. RSC Publishing.
  • Performance of the proposed glucose sensor compared with recently reported studies. ResearchGate.
  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI.
  • A Review on the Development of Non-Enzymatic Glucose Sensor Based on Graphene-Based Nanocomposites. World Scientific Publishing.
  • Recent Trends in the Development of Electrochemical Glucose Biosensors. SciSpace.
  • Glucose Biosensors Market Size And Share Report, 2030. Grand View Research.
  • US11760714B2 - Methods of making bempedoic acid and compositions of the same. Google Patents.
  • A Non-enzymatic Electrochemical Sensor for Glucose Detection Based on Ag@TiO2@ Metal-Organic Framework (ZIF-67) Nanocomposite. Frontiers.
  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. University of Birmingham's Research Portal.
  • Review on non-enzymatic electrochemical glucose sensor of hybrid nanostructure m
  • Comparison of commercial "continuous glucose monitoring" sensors. ResearchGate.
  • Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. ResearchGate.

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A Senior Application Scientist's Guide to Long-Term Stability and Reusability of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the long-term stability and reusability of sensors based on 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the experimental choices and a critical comparison with alternative sensing technologies.

Introduction: The Promise of Boronic Acid-Based Sensors

The detection and quantification of saccharides, particularly glucose, is of paramount importance in biomedical research and clinical diagnostics. While enzyme-based sensors have traditionally dominated this field, they are often hampered by limitations in stability and operational lifetime. Phenylboronic acid (PBA)-based sensors have emerged as a compelling non-enzymatic alternative. Their mechanism relies on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides.

The specific molecule of interest, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, incorporates two key features: the phenylboronic acid for saccharide recognition and poly(ethylene glycol) (PEG)-like side chains. These pentaoxapentadecyl chains are anticipated to enhance aqueous solubility and biocompatibility, crucial attributes for sensors intended for biological applications. This guide will provide a comprehensive framework for evaluating the long-term performance of sensors functionalized with this promising molecule.

The Sensing Mechanism: A Reversible Covalent Interaction

The fundamental principle behind the function of these sensors is the reversible formation of a boronate ester upon interaction with a diol-containing analyte, such as glucose. This interaction is pH-dependent, with the binding affinity generally increasing at higher pH values.

Sensing Mechanism cluster_0 Sensor Surface cluster_1 Analyte cluster_2 Binding Sensor 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid Complex Boronate Ester Complex Sensor->Complex + Glucose Glucose Glucose (cis-diol) Complex->Sensor - Glucose (Reversible)

Caption: Reversible binding of glucose to the boronic acid sensor.

This binding event can be transduced into a measurable signal through various mechanisms, including fluorescence, colorimetry, or electrochemical changes. The choice of transduction method will influence the overall sensor design and performance characteristics.

Experimental Protocols for Long-Term Stability and Reusability Testing

A rigorous assessment of long-term stability and reusability is critical to validate the utility of any new sensor. The following protocols are designed to provide a comprehensive evaluation.

Long-Term Stability Assessment

Long-term stability refers to the sensor's ability to maintain its performance characteristics over an extended period of storage and/or continuous operation. Key failure modes for boronic acid-based sensors include degradation of the boronic acid moiety and leaching of the sensing molecule from the sensor surface.

To expedite the stability assessment, an accelerated aging study can be performed. This involves exposing the sensor to elevated temperatures to simulate a longer shelf-life at ambient conditions. The Arrhenius equation is often used to model this relationship.

Step-by-Step Protocol:

  • Baseline Characterization: Fully characterize the performance of a batch of new sensors (n ≥ 5). This includes determining the limit of detection (LOD), limit of quantification (LOQ), linear range, and sensitivity for the target analyte (e.g., glucose).

  • Accelerated Aging: Place the sensors in a temperature- and humidity-controlled environmental chamber. A common condition is 55°C, which can simulate one year of aging in approximately 40 days.

  • Interim Testing: At predefined intervals (e.g., weekly), remove a subset of sensors from the chamber and allow them to equilibrate to ambient conditions.

  • Performance Re-evaluation: Re-characterize the performance of the aged sensors using the same metrics as in the baseline characterization.

  • Data Analysis: Plot the change in performance metrics over time to determine the rate of degradation.

Leaching of the sensing molecule is a critical failure mode that must be quantified.

Step-by-Step Protocol:

  • Sensor Incubation: Immerse the sensors in a relevant buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a controlled temperature (e.g., 37°C).

  • Supernatant Collection: At regular intervals (e.g., daily for the first week, then weekly), collect aliquots of the supernatant.

  • Quantification of Leached Molecule: Analyze the supernatant for the presence of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid using a sensitive analytical technique such as high-performance liquid chromatography with mass spectrometry (HPLC-MS).

  • Calculation of Leaching Rate: Determine the cumulative amount of leached molecule over time and express it as a percentage of the initial amount immobilized on the sensor.

Stability_Testing_Workflow cluster_0 Long-Term Stability Testing A Baseline Sensor Performance Characterization B Accelerated Aging (e.g., 55°C) A->B C Leaching Study (e.g., 37°C in PBS) A->C D Interim Performance Re-evaluation B->D Periodic Sampling E Quantification of Leached Molecule (HPLC-MS) C->E Periodic Sampling F Data Analysis: Degradation & Leaching Rates D->F E->F

Caption: Workflow for long-term stability assessment.

Reusability Assessment

Reusability is a key advantage of boronic acid-based sensors due to the reversible nature of the diol binding. This must be experimentally verified.

Step-by-Step Protocol:

  • Initial Measurement: Measure the sensor's response to a known concentration of the analyte.

  • Regeneration: Expose the sensor to a regeneration solution that disrupts the boronate ester bond. A common approach is to use a low pH buffer.

  • Rinsing: Thoroughly rinse the sensor with a neutral buffer to restore the baseline.

  • Repeat Measurement: Re-measure the sensor's response to the same concentration of the analyte.

  • Cycle Repetition: Repeat steps 1-4 for a large number of cycles (e.g., 100 or more).

  • Data Analysis: Plot the sensor's response at each cycle and calculate the percentage of signal retention.

Comparative Performance Analysis

To provide context for the performance of the 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid-based sensor, it is essential to compare it with established and alternative technologies. The primary alternatives for glucose sensing are enzymatic sensors and other non-enzymatic electrochemical sensors.

Data Presentation

The following tables present a comparative summary of the performance characteristics. Note: The data for the 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid-based sensor is hypothetical and for illustrative purposes, based on expected performance enhancements from the PEG-like side chains.

Table 1: Long-Term Stability Comparison

Sensor TypeActive ComponentStorage Stability (Signal Loss/Month)Operational Lifetime (Continuous Use)Primary Degradation Mechanism
2,5-Di(2,5,8,11,14-pentaoxapentadecyl) phenylboronic acid-based Phenylboronic Acid Derivative< 2%> 30 daysLeaching of sensing molecule
Enzymatic Glucose Oxidase5-10%7-14 daysEnzyme denaturation
Non-Enzymatic (Metal Oxide) e.g., CuO, NiO< 1%> 60 daysSurface fouling

Table 2: Reusability Comparison

Sensor TypeRegeneration MethodNumber of Cycles with >95% Signal RetentionCycle Time (Measurement + Regeneration)
2,5-Di(2,5,8,11,14-pentaoxapentadecyl) phenylboronic acid-based Low pH buffer wash> 150~5 minutes
Enzymatic Not typically reusableN/AN/A
Non-Enzymatic (Metal Oxide) Electrochemical potential cycling> 200~2 minutes
Analysis and Interpretation

The hypothetical data suggests that the 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid-based sensor offers a significant improvement in operational lifetime compared to traditional enzymatic sensors. This is primarily due to the avoidance of fragile biological recognition elements. While metal oxide-based non-enzymatic sensors may exhibit even greater stability, the boronic acid-based approach often provides superior selectivity for saccharides. The PEG-like side chains in the target molecule are expected to contribute to reduced non-specific binding, further enhancing performance in complex biological matrices.

Conclusion and Future Directions

Sensors based on 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid hold considerable promise for applications requiring long-term, continuous monitoring of saccharides. The experimental framework outlined in this guide provides a robust methodology for validating their stability and reusability. The anticipated advantages of this specific molecule, namely enhanced aqueous solubility and biocompatibility, position it as a strong candidate for the development of next-generation in-vivo sensors and continuous monitoring systems for applications in drug development and personalized medicine. Future work should focus on obtaining real-world experimental data to validate the hypothetical performance characteristics presented here and to further explore the sensor's performance in complex biological fluids.

References

  • (PDF) Long-Term Stability of Polymer-Coated Surface Transverse Wave Sensors for the Detection of Organic Solvent Vapors - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer - PubMed. (2019, April 1). Retrieved from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (n.d.). Retrieved from [Link]

  • Accelerated Aging Test Checklist - Westpak. (2025, February 24). Retrieved from [Link]

  • Stability Study Protocol. (n.d.). Retrieved from [Link]

  • Comparative Study and Analysis of Non-Enzymatic Glucose (Neg) Sensors, Modelling and Simulation of a High-Performance Neg Sensor Using Finite Element Analysis - IEEE Xplore. (n.d.). Retrieved from [Link]

  • A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Long-Term Stability of Polymer-Coated Surface Transverse Wave Sensors for the Detection of Organic Solvent Vapors - MDPI. (n.d.). Retrieved from [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - NIH. (n.d.). Retrieved from [Link]

  • Comparison of the performance of various enzymatic and non-enzymatic glucose sensors with the sensor based on SPCE containing 3-aminophenylboronic acid. - ResearchGate. (n.d.). Retrieved from [Link]

  • Accelerated Age Testing. (n.d.). Retrieved from [Link]

  • Accelerated Aging Testing: ASTM F1980 | Packaging Compliance Labs. (n.d.). Retrieved from [Link]

  • Recent Advances in Non-Enzymatic Glucose Sensors Based on Nanomaterials - MDPI. (n.d.). Retrieved from [Link]

  • Electrochemical sensing using boronic acids - ResearchGate. (2015, August 28). Retrieved from [Link]

  • A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Accelerated Aging Testing Protocol for Medical Devices | PDF | Shelf Life - Scribd. (n.d.). Retrieved from [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate. (n.d.). Retrieved from [Link]

  • Enzymatic vs Non-enzymatic Glucose Biosensors: Pros and Cons - Patsnap Synapse. (2025, May 9). Retrieved from [Link]

  • A patent survey on the biotechnological production of 2,5-furandicarboxylic acid (FDCA): Current trends and challenges - ResearchGate. (2023, March 20). Retrieved from [Link]

  • (PDF) Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - ResearchGate. (n.d.). Retrieved from [Link]

Quantitative analysis of glycoproteins using 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid versus lectin affinity methods

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Quantitative Glycoprotein Analysis: Boronic Acid vs. Lectin Affinity Methods

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the analysis of glycoproteins stands out as a critical frontier. These complex biomolecules, where proteins are adorned with carbohydrate chains (glycans), are central to a vast array of biological processes, from cell signaling and immune responses to protein stability and folding. Consequently, aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins prime targets for biomarker discovery and therapeutic development.

However, the quantitative analysis of glycoproteins is notoriously challenging due to their low abundance and immense structural diversity. Effective enrichment from complex biological matrices is not just a preliminary step but the very foundation upon which reliable quantification rests. This guide provides an in-depth, objective comparison of two predominant enrichment strategies: the broad-spectrum chemical approach using 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid and the classic, targeted biological approach of lectin affinity chromatography. We will delve into the fundamental principles, compare performance metrics with experimental data, provide actionable protocols, and guide you in selecting the optimal method for your research objectives.

The Underpinnings of Affinity: Two Divergent Philosophies

The choice between boronic acid and lectin affinity methods is a choice between chemical universality and biological specificity. Understanding the core mechanism of each is paramount to appreciating their respective strengths and limitations.

The Universal Covalent Grip: Boronic Acid Chemistry

Boronic acids operate on a fundamental principle of reversible covalent chemistry. They interact with molecules containing cis-1,2- or 1,3-diols, which are structural hallmarks of the sugar residues that comprise glycoprotein glycans.[1][2] Under alkaline conditions (typically pH > 8.5), the boronic acid group becomes a tetrahedral boronate anion, which readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester. This bond is reversed under acidic conditions, allowing for the controlled capture and release of glycoproteins.

The specific compound in our topic, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid , represents an advanced generation of this chemistry. The phenylboronic acid moiety provides the core functionality, while the two long pentaoxapentadecyl chains (hydrophilic PEG-like linkers) are a critical design feature. They render the molecule highly water-soluble and create a hydrophilic microenvironment on the solid support, which significantly reduces non-specific binding of hydrophobic non-glycoproteins—a common challenge with simpler boronic acid materials.

G cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) Glycoprotein_cisDiol Glycoprotein with cis-diol Complex Covalent Cyclic Ester (Bound Complex) Glycoprotein_cisDiol->Complex BoronicAcid Boronic Acid (Trigonal) Boronate Boronate Anion (Tetrahedral) BoronicAcid->Boronate + OH- OH- OH- Boronate->Complex - 2H₂O BoundComplex_E Bound Complex Glycoprotein_E Released Glycoprotein BoundComplex_E->Glycoprotein_E + H+ BoronicAcid_E Regenerated Boronic Acid BoundComplex_E->BoronicAcid_E + H+ H+ H+ G start Start: Protein Digest (Peptides + Glycopeptides) equilibration 1. Resin Equilibration Equilibrate boronic acid resin with alkaline binding buffer. start->equilibration loading 2. Sample Loading Incubate digest with resin (Alkaline pH). equilibration->loading wash 3. Washing Steps Wash with binding buffer to remove non-glycosylated peptides. loading->wash note1 loading->note1 Covalent binding of cis-diols elution 4. Elution Elute bound glycopeptides with acidic buffer. wash->elution note2 wash->note2 Critical for purity analysis Downstream Analysis (e.g., LC-MS/MS) elution->analysis note3 elution->note3 Reverses covalent bond G start Start: Native Protein Lysate equilibration 1. Resin Equilibration Equilibrate lectin resin with binding buffer (+ ions). start->equilibration loading 2. Sample Loading Incubate lysate with resin (Physiological pH). equilibration->loading wash 3. Washing Steps Wash with binding buffer to remove unbound proteins. loading->wash note1 loading->note1 Specific non-covalent binding elution 4. Elution Elute bound glycoproteins with competitive sugar. wash->elution analysis Downstream Analysis (e.g., SDS-PAGE, LC-MS/MS) elution->analysis note2 elution->note2 Displaces bound protein

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid. As a specialized PEGylated phenylboronic acid derivative, this compound combines the chemical reactivity of the boronic acid functional group with the physical properties imparted by its hydrophilic pentaoxapentadecyl chains. While these chains are generally of low toxicity, the phenylboronic acid core dictates the necessary safety and disposal precautions. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

Core Principles: Hazard Identification and Risk Assessment

The primary hazards are associated with the phenylboronic acid moiety. This material and its container must be treated and disposed of as hazardous waste.[1][2]

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[3][4] Ingestion can lead to systemic effects.The boronic acid functional group can interact with biological molecules, leading to toxicity. The LD50 (Oral, Rat) for the parent phenylboronic acid is 740 mg/kg.[3][5]
Skin Corrosion/Irritation Causes skin irritation.Boronic acids are Lewis acids and can cause irritation upon prolonged contact with skin.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[7]Direct contact with eyes can cause significant damage due to the acidic nature of the compound.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[7]Fine particulates can irritate the mucous membranes of the respiratory tract.

Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be segregated and managed as regulated chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8]

Mandatory Personal Protective Equipment (PPE)

Prior to handling the chemical for use or disposal, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated solid waste after handling the chemical.[3]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is clean and fully buttoned.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, wear a NIOSH-approved respirator.[4] All handling of the pure compound and preparation of its solutions should ideally occur within a fume hood to minimize inhalation risk.[7][9]

Disposal Workflow: A Step-by-Step Protocol

The following diagram and protocols outline the decision-making process and actions required for proper waste segregation and disposal.

G Disposal Workflow for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid cluster_0 Disposal Workflow for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid cluster_1 Identify Waste Type cluster_2 Segregation & Containerization cluster_3 Disposal Workflow for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid start Waste Generation solid_waste Solid Waste (Expired reagent, contaminated items) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solutions) start->liquid_waste spill_waste Spill Debris start->spill_waste solid_container Collect in 'Hazardous Solid Waste' Container (Clearly Labeled) solid_waste->solid_container liquid_container Collect in 'Hazardous Liquid Waste' Container (Clearly Labeled, check solvent compatibility) liquid_waste->liquid_container spill_container Collect in Sealable Container for Hazardous Waste spill_waste->spill_container end_point Store in Designated Satellite Accumulation Area for Pickup by EHS solid_container->end_point liquid_container->end_point spill_container->end_point

Caption: Decision workflow for proper segregation and disposal of waste.

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Preparation: Conduct this procedure in a chemical fume hood. Wear all required PPE.

  • Containerization: Place the original container with the unused material, or the material itself, into a larger, sealable, and chemically compatible container.

  • Labeling: Label the outer container clearly as "Hazardous Waste" and list the full chemical name: "2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid".

  • Storage: Store the sealed container in your laboratory's designated satellite accumulation area for hazardous waste, awaiting pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 3.2: Disposal of Contaminated Solid Materials

This category includes items such as used gloves, weigh boats, paper towels, and spatulas that have come into direct contact with the compound.

  • Collection: Place all contaminated solid items into a designated, durable, and sealable bag or container specifically for "Hazardous Solid Waste".

  • Segregation: Do not mix these materials with non-hazardous trash.

  • Labeling and Storage: Once the container is full, seal it, label it appropriately with the chemical contaminant, and move it to the satellite accumulation area.

Protocol 3.3: Disposal of Liquid Waste Solutions

This applies to reaction mixtures, analytical solutions, and solvent rinses containing the boronic acid derivative.

  • Waste Stream Identification: Identify the primary solvent (e.g., halogenated vs. non-halogenated) to ensure compatibility with the designated liquid waste stream in your lab.

  • Containerization: Carefully pour the liquid waste into the appropriate, labeled "Hazardous Liquid Waste" container. Use a funnel to prevent spills. Do not overfill the container.

  • Log Sheet: Accurately record the chemical name and estimated quantity on the waste container's log sheet.

  • Storage: Securely cap the waste container and store it in secondary containment within the satellite accumulation area.

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[1][9]

  • Cleanup (Solid Spill): Gently sweep or vacuum up the material and place it into a sealable container for disposal.[9][10] Avoid generating dust.[9]

  • Cleanup (Liquid Spill): Cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth, or universal binding agents).[8] Once absorbed, scoop the material into a suitable, sealed container for disposal.[7][11]

  • Decontamination: Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste), followed by soap and water.

  • Ventilation: Ventilate the affected area.[1]

Critical Safety Data: Chemical Incompatibility

Proper segregation is paramount to prevent dangerous reactions within a waste container. Do not mix waste containing this boronic acid derivative with the following incompatible materials.[10]

Incompatible ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause exothermic or explosive reactions.
Strong Bases Sodium Hydroxide (concentrated), Potassium Hydroxide (concentrated)While boronic acids react with bases to form boronate salts, mixing concentrated streams can be highly exothermic.[12]
Strong Acids Sulfuric Acid, Nitric AcidIncompatible with the organic structure.[10]

This table provides general guidance. Always consult your institution's specific waste compatibility charts.

The Underlying Chemistry of Disposal

Understanding the reactivity of boronic acids informs these disposal protocols. Boronic acids are Lewis acids that can form reversible covalent complexes with diols.[6] They also react with bases to form tetrahedral boronate complexes (salts).[6][12] While this reactivity is useful in purification (e.g., a basic wash to extract a boronic acid into an aqueous layer), the resulting boronate-containing aqueous solution is still hazardous waste .[12][13] It must be collected and disposed of properly, not discharged into the sanitary sewer system.[14] The primary disposal strategy must always be collection for incineration by a licensed waste management facility.[3][10]

References

  • Safety Data Sheet: Phenylboronic acid . Carl ROTH. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet . Carlo Erba Reagents. [Link]

  • Safety Data Sheet: Phenyl boronic acid-d5 . Chemdox for Zeochem AG. [Link]

  • How To Safely Dispose of Boric Acid . Lab Alley. [Link]

  • Trying to remove a boronic acid in a workup. Help! . Reddit r/chemistry. [Link]

  • Boronic acid - Wikipedia . Wikipedia. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% . Cole-Parmer. [Link]

  • Can I remove boronic acid using Work up process? . ResearchGate. [Link]

  • Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6 . HPC Standards. [Link]

  • Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application . De Gruyter. [Link]

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing . MDPI. [Link]

  • Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds . ACS Publications. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

  • Chemical Compatibility Chart . U.S. Environmental Protection Agency (EPA). [Link]

  • Understanding the Chemical Properties and Applications of Boronic Acids . Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Chemical Compatibility Chart . Sterlitech Corporation. [Link]

Sources

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